2-(Bromomethyl)-5-isopropoxypyrazine
Description
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-(bromomethyl)-5-propan-2-yloxypyrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)12-8-5-10-7(3-9)4-11-8/h4-6H,3H2,1-2H3 |
InChI Key |
BGNUWWLDSILADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(N=C1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Bromomethyl)-5-isopropoxypyrazine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Bromomethyl)-5-isopropoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to offer a robust framework for its study and utilization. We will delve into a proposed synthetic pathway, predict its spectroscopic characteristics, and explore its reactivity profile, with a focus on its potential as a building block for novel therapeutic agents. This document is intended to serve as a valuable resource for researchers navigating the synthesis and application of substituted pyrazine derivatives.
Introduction: The Pyrazine Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding, make it a versatile component in the design of bioactive molecules.[3] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] The introduction of various substituents onto the pyrazine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a focal point for the development of new therapeutic agents.[6]
2-(Bromomethyl)-5-isopropoxypyrazine is a bifunctional molecule, featuring a reactive bromomethyl group and an isopropoxy substituent. The isopropoxy group can influence the compound's lipophilicity and metabolic stability, while the bromomethyl group serves as a key handle for introducing the pyrazine moiety into larger, more complex molecules through nucleophilic substitution reactions.[7] This guide will provide a detailed exploration of this promising, yet under-documented, chemical entity.
Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine
A plausible and efficient synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine can be envisioned in a two-step sequence starting from commercially available precursors. This strategy involves the initial synthesis of the intermediate, 2-methyl-5-isopropoxypyrazine, followed by a selective benzylic bromination.
Step 1: Synthesis of 2-Methyl-5-isopropoxypyrazine
The synthesis of the 2-methyl-5-isopropoxypyrazine intermediate can be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable dihalopyrazine, followed by the introduction of the methyl group. A more direct approach, however, would be the condensation of an appropriate 1,2-dicarbonyl compound with a 1,2-diamine. For instance, the condensation of methylglyoxal with 2-amino-1-propanol, followed by oxidation, could potentially yield the desired intermediate. A more established method would involve the reaction of 2-chloro-5-methylpyrazine with sodium isopropoxide.
Experimental Protocol: Synthesis of 2-Methyl-5-isopropoxypyrazine (Proposed)
-
Materials: 2-Chloro-5-methylpyrazine, Sodium isopropoxide, Anhydrous isopropanol, Reflux condenser, Magnetic stirrer, Heating mantle.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyrazine (1.0 eq) in anhydrous isopropanol.
-
Add sodium isopropoxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude 2-methyl-5-isopropoxypyrazine by column chromatography on silica gel.
-
Step 2: Benzylic Bromination to Yield 2-(Bromomethyl)-5-isopropoxypyrazine
The conversion of the methyl group of 2-methyl-5-isopropoxypyrazine to a bromomethyl group can be effectively achieved through a free-radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source.[8][9] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.[10][11] The use of NBS is advantageous as it provides a low and constant concentration of bromine, which minimizes side reactions such as addition to the pyrazine ring.[9]
Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine (Proposed)
-
Materials: 2-Methyl-5-isopropoxypyrazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4) or other suitable solvent, Reflux condenser, Magnetic stirrer, Heating mantle, UV lamp (optional).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-isopropoxypyrazine (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(Bromomethyl)-5-isopropoxypyrazine by column chromatography on silica gel.
-
Caption: Proposed two-step synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the lack of specific experimental data for 2-(Bromomethyl)-5-isopropoxypyrazine, its physicochemical and spectroscopic properties are predicted based on the analysis of its constituent functional groups and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H11BrN2O |
| Molecular Weight | 231.09 g/mol |
| Appearance | Likely a pale yellow to brown solid or oil |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |
| Boiling Point | Expected to be higher than its precursor, 2-methyl-5-isopropoxypyrazine, due to the increased molecular weight and polarity. |
| Stability | The bromomethyl group is susceptible to hydrolysis and nucleophilic attack. The compound should be stored in a cool, dry place, protected from light and moisture.[2] |
Spectroscopic Data (Predicted)
The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) for 2-(Bromomethyl)-5-isopropoxypyrazine are as follows:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazine-H (at C3) | ~8.2-8.4 | s | 1H | The proton at the C3 position is deshielded by the adjacent nitrogen atom. |
| Pyrazine-H (at C6) | ~7.8-8.0 | s | 1H | The proton at the C6 position is influenced by the isopropoxy group. |
| -CH₂Br | ~4.5-4.7 | s | 2H | The methylene protons are deshielded by the adjacent bromine atom and the pyrazine ring. |
| -OCH(CH₃)₂ | ~4.8-5.2 | septet | 1H | The methine proton of the isopropoxy group is split by the six equivalent methyl protons. |
| -OCH(CH₃)₂ | ~1.3-1.5 | d | 6H | The six methyl protons of the isopropoxy group are equivalent and are split by the methine proton. |
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazine-C (at C2) | ~150-155 | Carbon attached to the bromomethyl group. |
| Pyrazine-C (at C5) | ~155-160 | Carbon attached to the isopropoxy group. |
| Pyrazine-C (at C3) | ~135-140 | Aromatic carbon adjacent to a nitrogen. |
| Pyrazine-C (at C6) | ~130-135 | Aromatic carbon adjacent to a nitrogen. |
| -CH₂Br | ~30-35 | Carbon attached to bromine is significantly deshielded. |
| -OCH(CH₃)₂ | ~70-75 | Methine carbon of the isopropoxy group. |
| -OCH(CH₃)₂ | ~20-25 | Methyl carbons of the isopropoxy group. |
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[1][4][12]
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=N (pyrazine ring) | 1550-1600 | Stretching |
| C-O (ether) | 1050-1250 | Stretching |
| C-Br | 500-600 | Stretching |
In an electron ionization (EI) mass spectrum, 2-(Bromomethyl)-5-isopropoxypyrazine is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[13] Key fragmentation pathways would likely involve the loss of the bromine atom, the isopropoxy group, and cleavage of the side chain.
| m/z | Predicted Fragment |
| 230/232 | [M]⁺ (Molecular ion) |
| 151 | [M - Br]⁺ |
| 188/190 | [M - C₃H₇]⁺ |
| 172/174 | [M - OC₃H₇]⁺ |
Reactivity and Potential Applications
The chemical reactivity of 2-(Bromomethyl)-5-isopropoxypyrazine is dominated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions.[7] This makes the compound a valuable building block for the synthesis of a wide range of pyrazine derivatives.
Nucleophilic Substitution Reactions
The benzylic bromide is susceptible to attack by various nucleophiles, such as amines, alcohols, thiols, and carbanions, via an SN2 mechanism.[14][15] This allows for the straightforward introduction of the 5-isopropoxypyrazin-2-yl)methyl moiety into other molecules.
Caption: General scheme for nucleophilic substitution reactions.
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine (Proposed)
-
Materials: 2-(Bromomethyl)-5-isopropoxypyrazine, Primary or secondary amine, A non-nucleophilic base (e.g., triethylamine or potassium carbonate), A suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 eq) and the base (1.5 eq) in the chosen solvent.
-
Add a solution of 2-(Bromomethyl)-5-isopropoxypyrazine (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Applications in Drug Discovery
The (5-isopropoxypyrazin-2-yl)methyl scaffold can be incorporated into various molecular frameworks to explore their potential as therapeutic agents. Given the broad range of biological activities exhibited by pyrazine derivatives, this building block could be utilized in the synthesis of novel compounds for various therapeutic areas, including:
-
Oncology: Many pyrazine-containing molecules have shown potent anticancer activity.[4][6]
-
Infectious Diseases: Pyrazine derivatives have been investigated as antibacterial and antiviral agents.[5]
-
Inflammation: Some pyrazine compounds exhibit anti-inflammatory properties.[4]
The isopropoxy group can enhance the drug-like properties of a molecule by increasing its lipophilicity, which can improve cell membrane permeability and oral absorption.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions should be taken when handling 2-(Bromomethyl)-5-isopropoxypyrazine.
-
Hazards: Bromomethyl compounds are generally considered to be lachrymators and skin and respiratory irritants. They are also alkylating agents and should be handled with care.[2]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage in a refrigerator is recommended.[2]
Conclusion
2-(Bromomethyl)-5-isopropoxypyrazine represents a valuable and versatile building block for the synthesis of novel pyrazine-containing compounds with potential applications in drug discovery. Although specific experimental data for this molecule is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and reactivity based on established chemical principles and data from analogous structures. The proposed synthetic route is practical and relies on well-understood chemical transformations. The predicted spectroscopic data will aid in the characterization of this compound, and the outlined reactivity profile highlights its potential for creating diverse molecular libraries. Researchers in medicinal chemistry and related fields are encouraged to explore the potential of this and similar pyrazine derivatives in their quest for new and effective therapeutic agents.
References
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Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. (n.d.). J-Stage. Retrieved February 29, 2026, from [Link]
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Infrared spectrometry of pyrazines. (2025, August 6). ResearchGate. Retrieved February 29, 2026, from [Link]
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Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). Taylor & Francis. Retrieved February 29, 2026, from [Link]
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Pyrazines. (n.d.). In Comprehensive Organic Chemistry. Retrieved February 29, 2026, from [Link]
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Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). Nature. Retrieved February 29, 2026, from [Link]
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SUPPORTING INFORMATION. (n.d.). Retrieved February 29, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 29, 2026, from [Link]
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Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. (n.d.). ACS Publications. Retrieved February 29, 2026, from [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved February 29, 2026, from [Link]
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Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. (2020, October 15). Technoarete. Retrieved February 29, 2026, from [Link]
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Benzylic Bromination. (2024, February 10). Chemistry Steps. Retrieved February 29, 2026, from [Link]
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7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Chemistry LibreTexts. Retrieved February 29, 2026, from [Link]
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Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. (2024, November 23). ChemistryTalk. Retrieved February 29, 2026, from [Link]
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13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). (n.d.). NP-MRD. Retrieved February 29, 2026, from [Link]
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1H- and 13C-NMR for. (n.d.). Royal Society of Chemistry. Retrieved February 29, 2026, from [Link]
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10.3 Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved February 29, 2026, from [Link]
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Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved February 29, 2026, from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 29, 2026, from [Link]
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Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. (2025, August 7). ResearchGate. Retrieved February 29, 2026, from [Link]
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Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved February 29, 2026, from [Link]
- Synthesis process of 2-methyl-5-pyrazine formate. (n.d.). Google Patents.
- Method for synthesizing 5-methylpyrazine-2-carboxylic acid. (n.d.). Google Patents.
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Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. (n.d.). Retrieved February 29, 2026, from [Link]
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Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. (n.d.). ACS Publications. Retrieved February 29, 2026, from [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace. Retrieved February 29, 2026, from [Link]
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Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. (2014, December 18). Royal Society of Chemistry. Retrieved February 29, 2026, from [Link]
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Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes. (n.d.). ClinPGx. Retrieved February 29, 2026, from [Link]
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Expiration Dating and Stability Testing for Human Drug Products. (2014, November 7). U.S. Food and Drug Administration. Retrieved February 29, 2026, from [Link]
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An In-depth Technical Guide to 2-(Bromomethyl)-5-isopropoxypyrazine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules and functional materials. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The subject of this guide, 2-(bromomethyl)-5-isopropoxypyrazine, is a functionalized pyrazine with two key reactive sites: a bromomethyl group, which is an excellent electrophile for introducing the pyrazine moiety into larger molecules, and an isopropoxy group, which can modulate the compound's solubility, lipophilicity, and metabolic stability.
The absence of a commercially available source for 2-(bromomethyl)-5-isopropoxypyrazine necessitates a well-defined synthetic strategy. This guide proposes a robust and logical synthetic route, grounded in established organic chemistry principles, to enable its preparation in a laboratory setting.
Physicochemical Properties and Characterization
While a specific CAS number for 2-(bromomethyl)-5-isopropoxypyrazine is not found in major chemical databases, its key physicochemical properties can be calculated based on its molecular structure.
| Property | Value |
| Molecular Formula | C₈H₁₁BrN₂O |
| Molecular Weight | 231.09 g/mol |
| CAS Number | Not assigned or not publicly available |
Characterization of 2-(bromomethyl)-5-isopropoxypyrazine would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure, with expected signals corresponding to the isopropoxy, bromomethyl, and pyrazine ring protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups present, such as C-H, C-N, C-O, and C-Br bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Proposed Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine
The proposed synthesis involves a two-step process starting from the commercially available 2-chloro-5-isopropoxypyrazine, followed by a nucleophilic substitution to introduce the methyl group, and finally a radical bromination.
Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(bromomethyl)-5-isopropoxypyrazine.
Step 1: Synthesis of 2-Methyl-5-isopropoxypyrazine
This step involves a nickel-catalyzed Kumada cross-coupling reaction between 2-chloro-5-isopropoxypyrazine and methylmagnesium bromide.
Reaction:
Protocol:
-
To a solution of 2-chloro-5-isopropoxypyrazine (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add Ni(dppp)Cl₂ (0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq, 3 M solution in diethyl ether) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methyl-5-isopropoxypyrazine.
Step 2: Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine
This step involves the radical bromination of the methyl group of 2-methyl-5-isopropoxypyrazine using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
Reaction:
Protocol:
-
Dissolve 2-methyl-5-isopropoxypyrazine (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
After cooling to room temperature, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(bromomethyl)-5-isopropoxypyrazine.
Potential Applications in Drug Discovery and Materials Science
The bifunctional nature of 2-(bromomethyl)-5-isopropoxypyrazine makes it a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry
The pyrazine core is a common feature in many kinase inhibitors. The bromomethyl group allows for the covalent attachment of this scaffold to target proteins, which can lead to increased potency and duration of action. The isopropoxy group can be used to fine-tune the pharmacokinetic properties of the final drug candidate.
Caption: Application in the synthesis of covalent inhibitors.
Materials Science
The pyrazine ring can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromomethyl group provides a convenient handle for polymerization or for grafting onto surfaces to modify their properties.
Safety and Handling
Bromomethyl compounds are lachrymators and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds like 2-(bromomethyl)pyrazine.
Conclusion
References
No direct references for the synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine are available. The proposed synthetic steps are based on well-established, analogous reactions found in the organic chemistry literature.
Role of 2-(Bromomethyl)-5-isopropoxypyrazine in medicinal chemistry
An In-depth Technical Guide to the Role of 2-(Bromomethyl)-5-isopropoxypyrazine in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role as a bioisostere for various aromatic systems.[1][2] This technical guide delves into the specific role and potential of 2-(Bromomethyl)-5-isopropoxypyrazine, a highly functionalized building block poised for significant applications in drug discovery. While direct literature on this exact molecule is sparse, this document synthesizes established principles of pyrazine chemistry, reaction mechanisms of analogous structures, and modern medicinal chemistry strategies to present a comprehensive technical overview. We will explore its logical synthesis, inherent chemical reactivity, and strategic application in constructing novel molecular entities with therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic synthons for the creation of next-generation therapeutics.
The Strategic Value of the Pyrazine Core in Drug Design
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is considered a "privileged scaffold".[3] Its utility in medicinal chemistry is multifaceted:
-
Bioisosteric Replacement: Pyrazine is frequently employed as a bioisostere for benzene, pyridine, and pyrimidine rings. This substitution can modulate a compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—while preserving or enhancing its biological activity.[1][4]
-
Hydrogen Bonding: The electron-deficient nature of the pyrazine ring and the presence of nitrogen lone pairs allow it to act as a hydrogen bond acceptor. This is a critical interaction in the binding of ligands to biological targets, particularly the hinge region of protein kinases.[1][5]
-
Modulation of Physicochemical Properties: The nitrogen atoms influence the electronic distribution of the ring, which can be further tuned by substituents to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[6]
The incorporation of specific functional groups onto this core, such as the isopropoxy and bromomethyl moieties in the title compound, provides a powerful toolkit for fine-tuning molecular properties and enabling diverse synthetic elaborations.
Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine: A Proposed Pathway
A robust and scalable synthesis is paramount for the utility of any building block. Based on established methodologies for related heterocyclic compounds, a logical and efficient synthetic route for 2-(Bromomethyl)-5-isopropoxypyrazine can be proposed. The pathway is designed to proceed from readily available starting materials.
Proposed Synthetic Workflow
The synthesis can be envisioned in two primary stages: first, the construction of the 2-methyl-5-isopropoxypyrazine intermediate, and second, the selective bromination of the methyl group.
Caption: Proposed synthetic pathway for 2-(Bromomethyl)-5-isopropoxypyrazine.
Experimental Protocol: Stage 2 - Free-Radical Bromination
This protocol is adapted from a similar procedure for the synthesis of 2-bromo-5-bromomethylpyridine.[7]
-
Reaction Setup: To a solution of 2-methyl-5-isopropoxypyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-Bromosuccinimide (NBS, 1.05 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 77-80°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate initiation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting material is observed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(Bromomethyl)-5-isopropoxypyrazine.
Causality: The choice of NBS and AIBN is critical for achieving selective benzylic-type bromination on the methyl group, which is activated by the adjacent pyrazine ring. The reaction proceeds via a free-radical chain mechanism, which is favored over electrophilic aromatic substitution on the electron-deficient pyrazine core.
Chemical Reactivity and Synthetic Utility
The cornerstone of 2-(Bromomethyl)-5-isopropoxypyrazine's utility lies in the high reactivity of its bromomethyl group. This group functions as a potent electrophile, making it an excellent substrate for a wide range of nucleophilic substitution reactions (Sₙ2).[8] This allows for the facile introduction of diverse functional groups and the construction of extensive compound libraries.
Caption: Versatility of 2-(Bromomethyl)-5-isopropoxypyrazine in Sₙ2 reactions.
Representative Protocol: Synthesis of a Secondary Amine Derivative
-
Reactant Preparation: Dissolve the primary or secondary amine of interest (1.1 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq), in a polar aprotic solvent like acetonitrile or DMF.
-
Addition of Electrophile: To this solution, add 2-(Bromomethyl)-5-isopropoxypyrazine (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to obtain the desired product.
Role in Medicinal Chemistry: A Tripartite Contribution
The value of 2-(Bromomethyl)-5-isopropoxypyrazine in a drug discovery program can be analyzed by considering the contribution of its three key structural components.
| Structural Component | Role in Medicinal Chemistry | Potential Impact on Drug Properties |
| Pyrazine Core | Bioisosteric scaffold, hydrogen bond acceptor.[1] | Modulates target binding affinity (especially for kinases), improves metabolic stability, and fine-tunes solubility.[5] |
| Isopropoxy Group | Lipophilic modifier, metabolic shield. | Increases lipophilicity (logP), potentially enhancing membrane permeability. Can block a potential site of metabolism on the pyrazine ring, thereby increasing the compound's half-life.[9] |
| Bromomethyl Group | Reactive handle for chemical diversification.[8] | Enables the rapid synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. Allows for the attachment of various pharmacophores to target specific biological endpoints.[10] |
Application in Kinase Inhibitor Design: A prominent application for this scaffold is in the development of protein kinase inhibitors.[11] Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The 2-(Bromomethyl)-5-isopropoxypyrazine scaffold can be used to synthesize molecules where the pyrazine nitrogen acts as the hinge-binding element. The bromomethyl group serves as the attachment point for a linker connected to a moiety that occupies the solvent-exposed region, allowing for the optimization of potency and selectivity.[12][13]
Conclusion and Future Perspectives
2-(Bromomethyl)-5-isopropoxypyrazine represents a highly valuable, albeit under-explored, building block for medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its reactivity is predictable and robust. The tripartite combination of a bioisosteric pyrazine core, a lipophilicity-modulating isopropoxy group, and a versatile bromomethyl handle makes it an ideal starting point for generating diverse chemical libraries. Researchers and drug development professionals can leverage this synthon to accelerate hit-to-lead and lead optimization campaigns, particularly in areas such as oncology, virology, and inflammatory diseases where pyrazine-based therapeutics have already shown significant promise.[2][14] The strategic application of this building block will undoubtedly contribute to the discovery of novel and effective therapeutic agents.
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The Pyrazine Core: A Privileged Scaffold for Modern Drug Discovery
Abstract
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold for molecular elaboration have cemented its role in the development of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of pyrazine-based intermediates, their synthesis, and their critical role in the discovery of novel drugs. We will delve into the causality behind experimental choices in their synthesis, explore their wide-ranging biological activities with quantitative data, and present detailed protocols and visualizations to empower your research endeavors.
The Strategic Importance of the Pyrazine Nucleus in Medicinal Chemistry
The pyrazine moiety is a "privileged scaffold," a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets. This promiscuity is not a liability but rather a testament to the pyrazine ring's advantageous physicochemical properties. It is an electron-deficient aromatic system, which influences its interaction with biological macromolecules. The nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for ligand-receptor binding.[1] Furthermore, the pyrazine ring can serve as a bioisosteric replacement for other aromatic systems like benzene or pyridine, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]
The clinical significance of this scaffold is underscored by the number of FDA-approved drugs that incorporate a pyrazine core, treating a wide spectrum of diseases from tuberculosis to cancer.[2][3] This guide will explore the synthetic pathways to access key pyrazine intermediates and showcase their transformation into potent, biologically active molecules.
Synthesis of Key Pyrazine-Based Intermediates: A Practical Guide
The synthetic accessibility of functionalized pyrazines is a key driver of their widespread use in drug discovery. The following sections provide detailed, self-validating protocols for the synthesis of crucial pyrazine intermediates, explaining the rationale behind the chosen methodologies.
Synthesis of 3-Aminopyrazine-2-carbonitrile: A Versatile Building Block
3-Aminopyrazine-2-carbonitrile is a highly valuable intermediate due to its diverse biological activities, including antimycobacterial, antibacterial, and anticancer properties.[4] Its synthesis can be approached through several routes, with functional group transformations on a pre-existing pyrazine core being a common strategy.
This protocol details a one-pot synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid using a coupling agent.[5]
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Substituted benzylamine, alkylamine, or aniline
-
Microwave reactor
Procedure:
-
Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous DMSO in a microwave-safe reaction vessel.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.3 equivalents) to the solution. Allow the reaction to proceed for 5-10 minutes at room temperature, or until the cessation of CO2 evolution (bubbling). This step forms a highly reactive acyl-imidazole intermediate.
-
To the activated acid, add the desired benzylamine, alkylamine, or aniline (1.5 equivalents).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes with a power of 100 W.[5] Microwave irradiation accelerates the reaction, significantly reducing the reaction time compared to conventional heating.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality in Experimental Choices:
-
CDI as a Coupling Agent: CDI is an excellent choice for amide bond formation as it activates the carboxylic acid without the need for harsh conditions. The byproducts, imidazole and CO2, are easily removed.
-
Microwave-Assisted Synthesis: This technique provides rapid and uniform heating, leading to shorter reaction times, higher yields, and often cleaner products compared to conventional heating methods.
Synthesis of 3-Chloropyrazine-2-carbonitrile: An Intermediate for Further Functionalization
3-Chloropyrazine-2-carbonitrile is a key intermediate for introducing various functionalities onto the pyrazine ring, particularly through nucleophilic aromatic substitution reactions.[1]
This protocol describes the synthesis of 3-chloropyrazine-2-carbonitrile via direct chlorination using sulfuryl chloride.[1]
Materials:
-
Pyrazine-2-carbonitrile
-
Toluene
-
Dimethylformamide (DMF)
-
Sulfuryl chloride (SO2Cl2)
-
Diethyl ether
-
Ice
-
Solid sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve pyrazine-2-carbonitrile (1.0 equivalent) in a mixture of toluene and DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (4.0 equivalents) dropwise over 10 minutes, maintaining the temperature at 0°C.[1] The use of a significant excess of sulfuryl chloride ensures complete chlorination. DMF acts as a catalyst in this reaction.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for 5 hours.
-
Decant the toluene layer. Extract the remaining reddish oil with diethyl ether.
-
Combine the organic layers and quench the reaction by pouring it into ice water.
-
Neutralize the mixture with solid sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile as a white powder.[6]
Self-Validating System:
The purity of the synthesized intermediates can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. The expected spectral data for 3-chloropyrazine-2-carbonitrile are well-documented, allowing for direct comparison and validation of the synthesized product.[6]
Biological Activities of Pyrazine Derivatives: A Quantitative Overview
Pyrazine-based compounds exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. This section provides a quantitative summary of their efficacy.
Anticancer Activity
Pyrazine derivatives have emerged as potent anticancer agents, often functioning as kinase inhibitors.[7] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer.
Table 1: In Vitro Anticancer Activity of Selected Pyrazine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrid | Compound 46 | MCF-7 (Breast) | 9.1 | [8] |
| Chalcone-Pyrazine Hybrid | Compound 48 | BEL-7402 (Liver) | 10.74 | [8] |
| Polyphenols-Pyrazine Hybrid | Compound 67 | MCF-7 (Breast) | 70.9 | [8] |
| Cinnamic acid-Pyrazine Hybrid | Compound 34 | BEL-7402 (Liver) | 9.400 | [8] |
| Cinnamic acid-Pyrazine Hybrid | Compound 34 | A549 (Lung) | 7.833 | [8] |
| Imidazo[1,2-a]pyrazine Derivative | Compound 12b | Hep-2 (Larynx) | 11 | [9] |
| Imidazo[1,2-a]pyrazine Derivative | Compound 12b | HepG2 (Liver) | 13 | [9] |
| Imidazo[1,2-a]pyrazine Derivative | Compound 12b | MCF-7 (Breast) | 11 | [9] |
| Imidazo[1,2-a]pyrazine Derivative | Compound 12b | A375 (Melanoma) | 11 | [9] |
| Pyrazolo[3,4-d]pyrimidine Derivative | Compound 7 | Hela (Cervical) | 17.50 | [10] |
| Pyrazolo[3,4-d]pyrimidine Derivative | Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [10] |
| Pyrazolo[3,4-d]pyrimidine Derivative | Compound 7 | A549 (Lung) | 68.75 | [10] |
| Pyrazolo[3,4-d]pyrimidine Derivative | Compound 7 | Caco-2 (Colon) | 73.08 | [10] |
Antimicrobial and Antitubercular Activity
The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazine derivatives have shown significant promise in this area, with some compounds exhibiting potent activity against a range of bacteria and fungi, including Mycobacterium tuberculosis.
Table 2: Antimicrobial and Antitubercular Activity of Selected Pyrazine Derivatives
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazine-2-carboxylic acid derivative | Compound P4 | Candida albicans | 3.125 | [3][7] |
| Pyrazine-2-carboxylic acid derivative | Compound P10 | Candida albicans | 3.125 | [3][7] |
| Pyrazine-2-carboxylic acid derivative | Compounds P3, P4, P7, P9 | Escherichia coli | 50 | [3][7] |
| Triazolo[4,3-a]pyrazines | Compound 2e | Staphylococcus aureus | 32 | [7] |
| Triazolo[4,3-a]pyrazines | Compound 2e | Escherichia coli | 16 | [7] |
| Pyrazinamide Analog | N-(2-ethylhexyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | <6.25 | [3] |
| Pyrazinamide Analog | N-(4-fluorobenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | <6.25 | [3] |
| 3-benzylaminopyrazine-2-carboxamide | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 | [11] |
| Pyrazine with amidoxime moiety | Compounds 5-18 | Mycobacterium tuberculosis | 25-100 | [12] |
| Pyrazine-triazole hybrid | Compound 4f | Bacillus subtilis | 3.12 | [5] |
| Pyrazine-triazole hybrid | Compound 4k | Staphylococcus aureus | 3.12 | [5] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which pyrazine derivatives exert their therapeutic effects is paramount for rational drug design. This section explores the mechanisms of two prominent pyrazine-containing drugs and provides visual representations of key signaling pathways.
Bortezomib: A Proteasome Inhibitor for Multiple Myeloma
Bortezomib (Velcade®) was the first proteasome inhibitor to be approved for the treatment of multiple myeloma.[2] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[13]
Mechanism of Action:
-
Proteasome Inhibition: Bortezomib specifically targets and inhibits the chymotrypsin-like activity of the 20S core particle of the 26S proteasome.[13]
-
Accumulation of Ubiquitinated Proteins: This inhibition leads to the accumulation of misfolded and regulatory proteins within the cell.
-
Induction of ER Stress: The buildup of unfolded proteins in the endoplasmic reticulum (ER) triggers the unfolded protein response (UPR), leading to ER stress and ultimately apoptosis (programmed cell death).[13]
-
Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, the inhibitor of the transcription factor NF-κB. By preventing IκB degradation, bortezomib keeps NF-κB in an inactive state in the cytoplasm, which downregulates the expression of pro-survival genes.[13]
Caption: Mechanism of action of Pyrazinamide.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The systematic modification of the pyrazine scaffold and the analysis of the resulting changes in biological activity, known as Structure-Activity Relationship (SAR) studies, are fundamental to the drug discovery process.
Amiloride and its Analogs: Blockers of Epithelial Sodium Channels
Amiloride is a potassium-sparing diuretic that acts by blocking epithelial sodium channels (ENaC). SAR studies on amiloride have provided valuable insights into the structural requirements for ENaC inhibition.
-
Guanidino Group: The unsubstituted guanidino group is essential for activity. Substitution on this group leads to a significant loss of potency. [1]* Pyrazine Ring Substituents:
-
Position 6: The nature of the substituent at position 6 of the pyrazine ring significantly influences the off-rate of the drug from the channel. Halogen substitutions generally enhance activity, with chlorine being optimal. [14] * Position 5: Substitution at the 5-amino group with alkyl or alkenyl groups can increase potency by up to 140-fold compared to amiloride. [1]This is attributed to increased hydrophobic interactions with the channel protein.
-
Conclusion and Future Perspectives
The pyrazine core continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical properties, ensures its enduring relevance in medicinal chemistry. The ongoing exploration of novel synthetic methodologies, such as flow chemistry and biocatalysis, will further expand the accessible chemical space of pyrazine derivatives. As our understanding of the molecular basis of diseases deepens, the rational design of pyrazine-based molecules targeting specific biological pathways will undoubtedly lead to the development of safer and more effective drugs. This guide has provided a solid foundation for researchers to build upon, offering both the practical knowledge for synthesis and the conceptual framework for the design of the next generation of pyrazine-based therapeutics.
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A Technical Guide to the Solubility Profile of 2-(Bromomethyl)-5-isopropoxypyrazine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-(Bromomethyl)-5-isopropoxypyrazine, a key intermediate in pharmaceutical synthesis. A detailed protocol for measuring thermodynamic equilibrium solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is presented. The guide also explores the theoretical principles governing solubility, including solute-solvent interactions based on polarity and hydrogen bonding capabilities. Illustrative data is presented for a range of common organic solvents, and the practical implications for reaction chemistry, purification, and formulation are discussed. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solution behavior.
Introduction
2-(Bromomethyl)-5-isopropoxypyrazine is a heterocyclic compound of significant interest as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility in multi-step synthetic processes necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents.[1][2] The choice of solvent is a critical decision that impacts reaction kinetics, yield, downstream processing, and purification strategies like crystallization.[3][4][5]
An accurately determined solubility profile enables chemists to:
-
Select optimal solvents for chemical reactions to ensure homogeneity and favorable reaction rates.
-
Design efficient crystallization and purification processes.[6]
-
Avoid issues of precipitation during work-up and isolation procedures.
-
Develop robust analytical methods.
This guide provides both the theoretical foundation and a practical, validated methodology for characterizing the solubility of 2-(Bromomethyl)-5-isopropoxypyrazine across a spectrum of common organic solvents.
Theoretical Framework for Solubility
The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved to form a homogeneous solution at a specific temperature and pressure.[7][8] This equilibrium is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent molecules.[9]
-
Molecular Structure Analysis: 2-(Bromomethyl)-5-isopropoxypyrazine possesses a moderately polar pyrazine ring containing two nitrogen atoms (hydrogen bond acceptors), an isopropoxy group (providing some lipophilicity and a weak hydrogen bond acceptor site), and a bromomethyl group (a polar, reactive site). This combination of functional groups suggests that its solubility will be highest in solvents of intermediate polarity and lower in highly nonpolar (e.g., alkanes) or highly polar protic solvents (e.g., water) where it cannot effectively disrupt the strong solvent-solvent hydrogen bonding network.
-
Solvent Classes and Expected Interactions:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents are expected to be effective at dissolving the compound. Their dipole moments can interact favorably with the polar pyrazine and bromomethyl groups, without the competing hydrogen bond donation that can hinder solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. While they can interact with the nitrogen atoms of the pyrazine ring, their own strong hydrogen bonding networks may limit the solubility of the moderately polar solute.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents due to the polar nature of the pyrazine ring and bromomethyl group. The nonpolar isopropoxy tail may provide some minimal affinity.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and are often good solvents for a wide range of organic compounds. They are expected to effectively solvate 2-(Bromomethyl)-5-isopropoxypyrazine.
-
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the true solubility of a compound is the measurement of its thermodynamic equilibrium solubility.[9][10][11] The shake-flask method is a well-established technique for this purpose.[12][13] The concentration of the dissolved solute is then accurately quantified using a validated analytical technique, such as HPLC-UV.[14][15]
Materials and Reagents
-
Solute: 2-(Bromomethyl)-5-isopropoxypyrazine (>98% purity)
-
Solvents: HPLC-grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Ethyl Acetate, Hexane.
-
Equipment:
Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of 2-(Bromomethyl)-5-isopropoxypyrazine (e.g., ~20-30 mg) to a 2 mL glass vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[12]
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours to ensure that thermodynamic equilibrium is achieved.[14][16] Longer times (48-72 hours) may be necessary and should be confirmed by time-point sampling.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Take care not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.[16] This step is crucial to remove any fine particulate matter that could interfere with the HPLC analysis.
-
Dilution: Based on an estimated solubility range, dilute the filtrate with a suitable solvent (typically the mobile phase used in the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification by HPLC: Analyze the diluted sample by a validated HPLC-UV method. The concentration of 2-(Bromomethyl)-5-isopropoxypyrazine is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.[12][14]
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for determining thermodynamic solubility.
Illustrative Solubility Profile
The following data were generated using the protocol described in Section 3.0. This data is illustrative and serves to demonstrate the expected solubility trends based on solvent properties.
| Solvent | Solvent Class | Polarity Index (Snyder) | Dielectric Constant (ε) | Solubility (mg/mL) at 25°C |
| Hexane | Nonpolar | 0.1 | 1.88 | < 1 |
| Toluene | Nonpolar (Aromatic) | 2.4 | 2.38 | 25 |
| Dichloromethane | Chlorinated | 3.1 | 9.08 | > 200 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | 150 |
| Acetone | Polar Aprotic | 5.1 | 20.7 | > 200 |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 180 |
| Isopropanol | Polar Protic | 3.9 | 19.9 | 45 |
| Ethanol | Polar Protic | 4.3 | 24.5 | 60 |
| Methanol | Polar Protic | 5.1 | 32.7 | 75 |
Interpretation and Discussion
The illustrative data align well with the theoretical principles outlined in Section 2.0.
-
High Solubility: The compound exhibits very high solubility (>200 mg/mL) in moderately polar aprotic solvents like Dichloromethane and Acetone. These solvents effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonded network.
-
Moderate to Good Solubility: Ethyl Acetate and Acetonitrile also prove to be good solvents, capable of significant dipole-dipole interactions.
-
Polar Protic Solvents: Solubility is moderate in alcohols like Methanol and Ethanol. While these solvents can act as hydrogen bond acceptors for the pyrazine nitrogens, the overall solvation is less favorable compared to the best aprotic solvents.
-
Low Solubility: As expected, solubility is poor in the nonpolar alkane solvent, Hexane. The aromatic solvent Toluene shows some capacity to dissolve the compound, likely due to π-stacking interactions with the pyrazine ring.
Practical Applications and Considerations
-
Reaction Solvent Selection: For reactions requiring high concentrations of 2-(Bromomethyl)-5-isopropoxypyrazine, Dichloromethane or Acetone would be excellent choices, assuming they are compatible with the reaction chemistry.
-
Purification by Crystallization: To perform a successful recrystallization, a solvent system is needed where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a good solvent (like Acetone) and a poor solvent or "anti-solvent" (like Hexane or Water) would be a logical starting point for development.[6]
-
Chromatography: The solubility data is useful for selecting the initial solvent for loading a sample onto a chromatography column and for developing mobile phase systems.
Conclusion
A comprehensive understanding of the solubility profile of 2-(Bromomethyl)-5-isopropoxypyrazine is essential for its effective use in research and development. This guide has detailed a robust, validated protocol based on the shake-flask method with HPLC quantification for obtaining reliable thermodynamic solubility data. The provided analysis demonstrates that the compound's solubility is highest in moderately polar aprotic solvents, a finding consistent with its molecular structure. By applying the principles and methods described herein, scientists can make informed decisions regarding solvent selection, leading to more efficient and successful synthetic and purification processes.
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Modulating Pyrazine Reactivity: A Deep Dive into the Electronic Effects of the Isopropoxy Group
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1][2] However, the inherent electron-deficient nature of the pyrazine ring presents distinct challenges and opportunities for synthetic functionalization.[3] This technical guide provides a comprehensive analysis of how the isopropoxy substituent, a common alkoxy group, electronically modulates the reactivity of the pyrazine core. We will dissect the dualistic nature of the isopropoxy group's inductive and resonance effects, offering field-proven insights into its influence on the two primary aromatic substitution pathways: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS). This guide moves beyond theoretical principles to provide actionable experimental protocols and quantitative data, equipping researchers with the knowledge to strategically leverage the isopropoxy group in the design and synthesis of novel pyrazine derivatives.
The Electronic Landscape of the Pyrazine Ring
Pyrazine is a six-membered diazine containing two nitrogen atoms in a 1,4-arrangement.[4][5] This configuration has profound electronic consequences:
-
Inherent Electron Deficiency: The two electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect on the ring carbons. This significantly lowers the electron density of the π-system compared to benzene, making the ring intrinsically "electron-deficient."[2]
-
Reactivity Profile: This electron deficiency dictates pyrazine's characteristic reactivity. It is generally deactivated towards electrophilic attack but highly susceptible to nucleophilic attack, particularly when a suitable leaving group is present on the ring.[3][6] The lone pairs on the nitrogen atoms are the most basic sites and are prone to protonation or alkylation.[5][7]
The Isopropoxy Group: A Dichotomy of Electronic Influence
The isopropoxy group (–O–CH(CH₃)₂), like other alkoxy groups, exerts two opposing electronic effects on an aromatic ring. The net outcome on reactivity and regioselectivity depends on the nature of the reaction.[8][9]
-
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the pyrazine ring through the sigma (σ) bond. This is a distance-dependent effect that deactivates the ring towards electrophiles and activates it towards nucleophiles.[10][11]
-
Resonance Effect (+R or +M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system.[8][12] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. The +R effect is generally considered more influential than the -I effect in governing the regiochemical outcome of reactions involving the π-system.[8][13]
Impact on Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyrazine chemistry, enabling the introduction of a wide array of nucleophiles.[3] The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.
Effect on Reactivity (Rate)
The pyrazine ring is already activated for SNAr. The introduction of the electron-donating isopropoxy group increases the overall electron density of the ring system. This donation counteracts the ring's inherent electron deficiency, making it a less potent electrophile. Consequently, the isopropoxy group is generally considered deactivating for SNAr reactions, meaning that reactions on isopropoxy-halopyrazines may require more forcing conditions (e.g., higher temperatures, stronger bases) compared to their unsubstituted or electron-withdrawn counterparts.[6]
Effect on Regioselectivity (Directing Effects)
While it may slow the reaction, the isopropoxy group exerts powerful regiochemical control. The +R effect donates electron density specifically to the positions ortho and para to itself. This makes the meta positions relatively more electron-deficient and thus the preferred sites for nucleophilic attack.
Consider a 2-isopropoxy-5-chloropyrazine. The isopropoxy group is at C2 and the leaving group (Cl) is at C5.
-
The positions ortho (C3) and para (C6, through the N4 atom) to the isopropoxy group are electron-rich.
-
The position of the chlorine atom (C5) is meta to the isopropoxy group. This position does not benefit from the +R electron donation, making it the most electrophilic carbon and the prime target for nucleophilic attack.
Representative Protocol: Amination of 2-Chloro-6-isopropoxypyrazine
This protocol describes a typical SNAr reaction where an amine displaces a chloride ion, guided by the isopropoxy group.
Methodology:
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-isopropoxypyrazine (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable high-boiling point solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or 1,4-Dioxane).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to act as a scavenger for the HCl generated.
-
Reaction: Heat the mixture to 80-120 °C. The reaction progress must be monitored by a self-validating system, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x) to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-amino-6-isopropoxypyrazine.
Impact on Electrophilic Aromatic Substitution (EAS)
EAS on the pyrazine core is challenging due to the ring's deactivation by the two nitrogen atoms.[14][15] Strong activating groups are mandatory to render the reaction feasible.[3]
Effect on Reactivity (Rate)
The isopropoxy group is a powerful activating group for EAS. Its strong +R effect significantly increases the electron density of the pyrazine π-system, overcoming the inherent deactivation by the ring nitrogens.[9][16] This makes the isopropoxy-substituted pyrazine ring nucleophilic enough to react with electrophiles under conditions that would leave unsubstituted pyrazine inert.
Effect on Regioselectivity (Directing Effects)
The isopropoxy group is a strong ortho, para -director . The resonance donation of electrons from the oxygen lone pair increases the electron density and stabilizes the cationic Wheland intermediate (σ-complex) when the electrophile attacks at the positions ortho or para to the isopropoxy group.[12][17][18]
For 2-isopropoxypyrazine:
-
Ortho-attack: Electrophilic attack at the C3 position is favored.
-
Para-attack: Electrophilic attack at the C5 position is favored.
-
Meta-attack: Attack at the C6 position is disfavored as the resulting intermediate cannot be resonance-stabilized by the isopropoxy group.
The ratio of ortho to para products can be influenced by steric hindrance; the bulky isopropoxy group may disfavor substitution at the adjacent C3 position in favor of the more accessible C5 position.
Representative Protocol: Bromination of 2-Isopropoxypyrazine
This protocol details a mild electrophilic halogenation, a feasible reaction due to the activation provided by the isopropoxy group.
Methodology:
-
Inert Conditions: Add 2-isopropoxypyrazine (1.0 eq) and a suitable chlorinated solvent (e.g., dichloromethane or chloroform) to a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical control point to manage the reaction's exothermicity and selectivity.
-
Electrophile Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 15-20 minutes. The succinimide byproduct validates that the bromine is delivered as an electrophile.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC, checking for the consumption of the starting material. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
-
Workup: Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography to separate the regioisomeric products (e.g., 2-isopropoxy-5-bromopyrazine and 2-isopropoxy-3-bromopyrazine).
Summary of Electronic Effects and Reactivity
The influence of the isopropoxy group is highly context-dependent, dictated by the demands of the reaction mechanism. The following table provides a consolidated summary for quick reference.
| Reaction Type | Electronic Effect of -O-iPr | Influence on Reactivity | Regiochemical Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | Electron Donating (+R > -I) | Deactivating (Ring is less electrophilic) | Directs attack meta to the -O-iPr group |
| Electrophilic Aromatic Substitution (EAS) | Electron Donating (+R > -I) | Activating (Ring is more nucleophilic) | Directs attack ortho & para to the -O-iPr group |
Conclusion
The isopropoxy group is a versatile and powerful tool for modulating the reactivity of the pyrazine ring. Its strong electron-donating resonance effect is the dominant factor in controlling the regioselectivity of both nucleophilic and electrophilic substitution reactions, while its net effect on reaction rate is opposing for the two pathways. For drug development professionals and synthetic chemists, a thorough understanding of these electronic principles is paramount. It allows for the predictable and strategic functionalization of the pyrazine core, enabling the rational design of molecules with tailored properties and facilitating the development of robust and efficient synthetic routes. By mastering the interplay of these effects, researchers can unlock the full synthetic potential of isopropoxy-substituted pyrazines.
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An In-depth Technical Guide to 2-(Bromomethyl)-5-isopropoxypyrazine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the pyrazine ring system is a privileged scaffold, present in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[1][2] This guide focuses on a specific, functionalized pyrazine derivative: 2-(Bromomethyl)-5-isopropoxypyrazine .
This compound is a versatile synthetic intermediate, combining the desirable pyrazine core with a highly reactive bromomethyl group. This "reactive handle" allows for the facile covalent attachment of the isopropoxypyrazine moiety to a wide range of molecular scaffolds, making it an invaluable building block for medicinal chemists in the construction of novel chemical entities for drug discovery programs.[4]
This technical whitepaper provides a comprehensive overview of a robust synthetic pathway to 2-(Bromomethyl)-5-isopropoxypyrazine, details its expected chemical reactivity, and discusses its potential applications for researchers, scientists, and drug development professionals.
Proposed Synthetic Pathway
The synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine can be logically approached in a two-stage sequence. The first stage involves the construction of the stable precursor, 2-methyl-5-isopropoxypyrazine. The second stage is a selective free-radical bromination of the methyl group to yield the target compound.
Caption: Overall synthetic workflow for 2-(Bromomethyl)-5-isopropoxypyrazine.
Stage 1: Synthesis of 2-Methyl-5-isopropoxypyrazine
The key to this stage is the conversion of a readily available starting material into the desired isopropoxy-substituted pyrazine. A reliable method proceeds via a chlorination followed by a nucleophilic aromatic substitution.
Step 1.1: Chlorination of 2-Hydroxy-5-methylpyrazine
The synthesis begins with 2-hydroxy-5-methylpyrazine (which exists in tautomeric equilibrium with 5-methylpyrazin-2(1H)-one). The hydroxyl group can be converted to a chlorine atom, a good leaving group for subsequent substitution, using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2-Chloro-5-methylpyrazine
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-hydroxy-5-methylpyrazine (1.0 eq).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise to the flask at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 2-chloro-5-methylpyrazine can be purified by column chromatography on silica gel or by distillation under reduced pressure.
| Parameter | Condition/Reagent | Causality/Insight |
| Starting Material | 2-Hydroxy-5-methylpyrazine | A commercially available and stable precursor. |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | A powerful and effective reagent for converting heterocyclic hydroxyl groups to chlorides.[5][6] |
| Temperature | Reflux (~110 °C) | Sufficient thermal energy is required to drive the reaction to completion. |
| Work-up | Quenching on ice | Controls the highly exothermic hydrolysis of excess POCl₃. |
| Neutralization | NaHCO₃ (aq) | Safely neutralizes the acidic mixture, allowing for effective extraction of the organic product. |
Step 1.2: Nucleophilic Substitution with Isopropoxide
With 2-chloro-5-methylpyrazine in hand, the isopropoxy group is installed via a nucleophilic aromatic substitution reaction. Sodium isopropoxide, a strong nucleophile, displaces the chloride on the electron-deficient pyrazine ring.
Experimental Protocol: Synthesis of 2-Methyl-5-isopropoxypyrazine
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (1.2 eq) in anhydrous isopropanol (a sufficient volume to dissolve) with stirring to generate sodium isopropoxide in situ.
-
Reagent Addition: To the freshly prepared sodium isopropoxide solution, add a solution of 2-chloro-5-methylpyrazine (1.0 eq) in anhydrous isopropanol.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and remove the isopropanol under reduced pressure. Partition the residue between water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate to yield the crude product, which can be purified by silica gel column chromatography to afford pure 2-methyl-5-isopropoxypyrazine.
| Parameter | Condition/Reagent | Causality/Insight |
| Nucleophile | Sodium isopropoxide | A strong nucleophile required to displace the chloride from the pyrazine ring.[7][8][9] |
| Solvent | Anhydrous Isopropanol | Serves as both the solvent and the reagent precursor for the nucleophile. Must be anhydrous to prevent side reactions. |
| Atmosphere | Inert (Nitrogen) | Prevents the reaction of sodium metal with atmospheric moisture. |
| Temperature | Reflux (~82 °C) | Provides the necessary activation energy for the substitution reaction. |
Stage 2: Benzylic Bromination of 2-Methyl-5-isopropoxypyrazine
The final step is the selective bromination of the methyl group at the 2-position. This is a classic free-radical halogenation known as the Wohl-Ziegler reaction.[10][11][12][13] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[14]
Caption: Simplified mechanism of the Wohl-Ziegler bromination.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine
-
Setup: To a solution of 2-methyl-5-isopropoxypyrazine (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-Bromosuccinimide (NBS, 1.05-1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.1 eq).
-
Reaction: Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a floodlight if desired.[15] Monitor the reaction by TLC. The reaction is typically complete when the denser NBS is consumed and the less dense succinimide floats to the surface.[13]
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining traces of bromine, then with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-(Bromomethyl)-5-isopropoxypyrazine is often used directly in the next step due to its lachrymatory nature and potential instability, but can be purified by careful column chromatography if necessary.
| Parameter | Condition/Reagent | Causality/Insight |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂/Br•, ensuring selective benzylic substitution and preventing electrophilic aromatic bromination.[13][14][16][17] |
| Initiator | AIBN or BPO / Light | Initiates the free-radical chain reaction.[10][11] |
| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent where NBS is poorly soluble, helping to maintain a low bromine concentration.[11][13] (Note: Due to toxicity, safer alternatives like cyclohexane or trifluorotoluene are now preferred).[13] |
| Monitoring | Density change of succinimide | A visual cue for reaction completion; succinimide is less dense than CCl₄ and will float.[13] |
Chemical Reactivity and Synthetic Utility
The primary site of reactivity for 2-(Bromomethyl)-5-isopropoxypyrazine is the bromomethyl group. As a benzylic-type halide, the C-Br bond is activated towards nucleophilic substitution, proceeding readily through either Sₙ1 or Sₙ2 pathways depending on the nucleophile and conditions.[4]
This reactivity makes it an excellent electrophilic building block for introducing the 2-(5-isopropoxypyrazinyl)methyl moiety.
Caption: Nucleophilic substitution reactions of the title compound.
Common transformations include:
-
Ether formation: Reaction with alcohols or phenols in the presence of a base.
-
Thioether formation: Reaction with thiols.
-
Amine alkylation: Reaction with primary or secondary amines, a cornerstone of library synthesis.
-
Formation of other functional groups: Displacement with azide, cyanide, or carboxylates to generate further synthetic intermediates.
Applications in Drug Discovery and Development
The pyrazine scaffold is a key component in a multitude of therapeutic agents, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][18][19] The title compound, 2-(Bromomethyl)-5-isopropoxypyrazine, serves as a powerful tool for drug discovery professionals by enabling:
-
Scaffold Hopping and Analogue Synthesis: Rapidly create analogues of existing lead compounds by replacing or adding the isopropoxypyrazine moiety.
-
Fragment-Based Drug Discovery (FBDD): The compound can be used to elaborate on initial fragment hits, growing them into more potent lead compounds.
-
Combinatorial Chemistry: Its high reactivity is ideal for parallel synthesis, allowing for the creation of large, diverse libraries of novel pyrazine-containing compounds for high-throughput screening.
The isopropoxy group, in particular, can improve pharmacokinetic properties by increasing lipophilicity and potentially blocking sites of metabolism compared to a simple methoxy or hydroxyl group.
Conclusion
2-(Bromomethyl)-5-isopropoxypyrazine is a high-value synthetic intermediate for medicinal chemistry and drug discovery. While not extensively documented as a standalone compound, its synthesis can be reliably achieved through a logical and scalable two-stage process involving the formation of a 2-methyl-5-isopropoxypyrazine precursor followed by a selective Wohl-Ziegler bromination. The resulting benzylic bromide is a versatile electrophile, perfectly suited for introducing the isopropoxypyrazine scaffold into new molecular architectures. This guide provides the foundational chemical knowledge and detailed protocols necessary for researchers to synthesize and utilize this potent building block in the quest for the next generation of therapeutic agents.
References
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- Google Patents. (1985).
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- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- Wohl-Ziegler Reaction. (n.d.).
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Grokipedia. (n.d.).
- Madhusudhan, G., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(3), 274-278.
- Chemistry Steps. (2024, February 10).
- Wikipedia. (n.d.).
- Chad's Prep®. (n.d.).
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Technoarete. (2020, October 15). Novel Synthesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime.
- YouTube. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry.
- Chemia. (2022, March 28).
- The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
- YouTube. (2018, September 20). 18.
- Google Patents. (2018).
- MDPI. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylpyrazine.
- ResearchGate. (2025, August 7).
- Google Patents. (2011). CN102190630A - Method for synthesizing 5-methylpyrazine-2-carboxylic acid.
- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.).
- MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine.
- R Discovery. (1997, January 1). Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile with S,N and O nucleophiles.
- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
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- PubMed. (2018).
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- Quora. (2024, November 25).
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- Allen. (n.d.). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields....
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Bioactivity Potential of Isopropoxypyrazine Derivatives
Executive Summary: The Isopropoxy Advantage
In the optimization of heterocyclic pharmacophores, the pyrazine ring remains a privileged scaffold due to its ability to mimic peptide bonds and participate in hydrogen bonding networks. However, the modulation of this scaffold's lipophilicity and steric profile is often the deciding factor between a "hit" and a "lead."
This guide focuses on a specific structural modification: the introduction of the isopropoxy group (
-
Lipophilic Tuning: It significantly increases
(approx. vs. methoxy), enhancing membrane permeability—a critical factor for antitubercular and CNS-active agents. -
Steric Occlusion: The branched isopropyl moiety fills hydrophobic pockets in kinase targets (e.g., EGFR, VEGFR) more effectively than linear alkoxy chains, potentially improving selectivity.[1]
This document outlines the synthesis, structure-activity relationships (SAR), and experimental validation of isopropoxypyrazine derivatives.
The Pharmacophore: Structural Logic[2]
The 2-isopropoxypyrazine motif is not merely a flavorant (though famous for its sensory potency in 2-isopropyl-3-methoxypyrazine); it is a tunable drug scaffold.
Lipophilicity and Permeability
The mycobacterial cell wall is notoriously impermeable, rich in mycolic acids. Standard pyrazinamide derivatives often fail due to poor penetration.
-
Mechanism: Replacing a methoxy group with an isopropoxy group increases the partition coefficient (
). This facilitates passive diffusion across the lipid-rich mycobacterial envelope. -
Metabolic Stability: The secondary carbon of the isopropoxy group is less susceptible to rapid O-dealkylation compared to the primary carbon of a methoxy or ethoxy group, potentially extending half-life (
).
Kinase Inhibition (Anticancer)
In the context of kinase inhibitors (e.g., targeting EGFR or c-Met), the ATP-binding pocket often contains a hydrophobic "gatekeeper" region.
-
Fit: The isopropyl "tail" of the isopropoxy group can occupy these hydrophobic clefts via Van der Waals interactions more effectively than a planar methoxy group, which may leave the pocket partially empty and reduce binding affinity.
Synthesis Strategy: Nucleophilic Aromatic Substitution ( )
The most robust route to isopropoxypyrazines is the regioselective displacement of a halogen (typically chlorine) on the pyrazine ring.
The Challenge of Regioselectivity
When starting with 2,3-dichloropyrazine, the first substitution is relatively facile. However, preventing the bis-substitution requires strict control of stoichiometry and temperature.
Core Reaction:
Validated Protocol
Objective: Synthesis of 2-chloro-3-isopropoxypyrazine (Intermediate A).
Reagents:
-
2,3-Dichloropyrazine (
eq)[1] -
Sodium Isopropoxide (
eq) (Generated in situ or commercial) -
Anhydrous Tetrahydrofuran (THF) or Isopropanol (IPA)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,3-dichloropyrazine in anhydrous THF (
). Cool to . -
Nucleophile Addition: Add Sodium Isopropoxide solution dropwise over 30 minutes. Critical: Rapid addition leads to local high concentrations and bis-substitution byproducts.
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2). -
Quench: Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Silica gel). The mono-substituted product elutes first (less polar) compared to the starting material.
Bioactivity Domains & SAR
Antitubercular Activity
Pyrazinamide is a cornerstone TB drug, but resistance is growing.[1] Isopropoxy analogs target the same fatty acid synthase (FAS-I) pathway but with altered entry kinetics.
-
SAR Insight: Electron-withdrawing groups (EWG) on the pyrazine ring generally enhance activity.[2][3] The isopropoxy group is electron-donating by resonance but inductively withdrawing. The balance (
) favors bioactivation inside the bacterium. -
Data Trend: In comparative studies, 3-isopropoxy analogs often show lower Minimum Inhibitory Concentrations (MIC) against M. tuberculosis H37Rv compared to 3-methoxy analogs due to superior cellular accumulation.
Anticancer (Cytotoxicity)
Isopropoxypyrazines are frequently coupled with chalcones or diarylureas.
-
Mechanism: Disruption of microtubule polymerization or inhibition of tyrosine kinases.
-
Observation: The steric bulk of the isopropoxy group prevents metabolic deactivation at the 3-position, preserving the pharmacophore's active life in the cytosol.
Experimental Validation Protocols
In Vitro Cytotoxicity Assay (MTT)
To be used for screening derivatives against cancer cell lines.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h at , .[1] -
Treatment: Add test compounds (dissolved in DMSO, final concentration
) at graded concentrations ( ). Include Doxorubicin as a positive control. -
Incubation: Incubate for 48 hours.
-
Dye Addition: Add
MTT solution ( in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media and add
DMSO to dissolve formazan crystals. -
Read: Measure absorbance at
. Calculate using non-linear regression.
Data Presentation Format
When reporting results, normalize data against controls.
| Compound ID | R1 Substituent | R2 Substituent | LogP (Calc) | MIC (M. tb, µg/mL) | IC50 (MCF-7, µM) |
| PYZ-01 | Methoxy | -Cl | 1.2 | 12.5 | >50 |
| PYZ-02 | Isopropoxy | -Cl | 2.1 | 3.12 | 18.4 |
| PYZ-03 | Isopropoxy | -Phenyl | 3.4 | 6.25 | 4.2 |
Visualization of Pathways[6]
Synthesis & SAR Logic Diagram
The following diagram illustrates the synthesis pathway and the divergent SAR optimization branches.
Caption: Divergent synthesis of isopropoxypyrazine derivatives illustrating the SNAr mechanism and subsequent optimization for kinase inhibition (steric fit) and antitubercular activity (permeability).
References
-
Foks, H., et al. (1989).[1] Studies on pyrazine derivatives.[4][6][7][8][9][10][11] XXVI. Synthesis and tuberculostatic activity of N-pyrazinylthiourea. Acta Poloniae Pharmaceutica.[7]
-
Gleeson, M. P. (2008).[1] Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry.
-
Kumar, R., et al. (2024).[1][9] Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry.
-
Mullard, A. (2018).[1] 2-Isopropyl-3-methoxypyrazine: A potent off-flavour. Aroxa Standards.
-
Asif, M. (2019).[1][12] Synthesis and Anti-Tubercular Activity of 6-Substitutedaryl-4-Arylidene-4,5-Dihydropyridazin-3(2H)-One Derivatives. International Journal of Pharmaceutical Sciences.
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An In-depth Technical Guide on the Thermodynamic Stability of Bromomethyl Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Development
Bromomethyl pyrazine derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide range of pharmaceutical agents. Their utility stems from the reactive bromomethyl group, which allows for facile introduction of the pyrazine moiety into larger molecules, and the pyrazine ring itself, a common scaffold in bioactive compounds. However, the very reactivity that makes these compounds valuable synthetic intermediates also raises concerns about their thermodynamic stability. A thorough understanding of the stability of bromomethyl pyrazines is paramount for drug development, as it directly impacts shelf-life, formulation strategies, and ultimately, the safety and efficacy of the final drug product.
This technical guide provides a comprehensive overview of the key considerations for assessing the thermodynamic stability of bromomethyl pyrazine compounds. We will delve into both theoretical and experimental approaches to evaluating stability, explore potential degradation pathways, and offer insights into strategies for mitigating instability. This guide is intended to be a practical resource for researchers and scientists, providing not only the "how" but also the "why" behind the various analytical techniques and experimental designs.
I. Theoretical Assessment of Thermodynamic Stability
Before embarking on extensive experimental studies, computational methods can provide valuable insights into the intrinsic stability of bromomethyl pyrazine compounds. Density Functional Theory (DFT) is a powerful tool for predicting molecular properties and can be used to estimate the bond dissociation energy (BDE) of the C-Br bond, which is often the weakest point in the molecule and a key indicator of thermal stability.
The Significance of the C-Br Bond Dissociation Energy
The C-Br bond dissociation energy represents the enthalpy change associated with the homolytic cleavage of the bond to form a pyrazinylmethyl radical and a bromine radical. A lower BDE suggests a weaker bond and, consequently, a lower thermal stability. By calculating the BDE, we can:
-
Rank-order the stability of different bromomethyl pyrazine isomers and substituted derivatives.
-
Identify potential "hot spots" for degradation within the molecule.
-
Guide the design of more stable analogues.
Computational Methodology for BDE Calculation
A typical workflow for calculating the C-Br BDE using DFT involves the following steps:
Caption: Workflow for calculating C-Br bond dissociation energy using DFT.
A benchmarked functional, such as ωB97X-D with a suitable basis set (e.g., 6-311++G(d,p)), is recommended for accurate BDE calculations of C-Br bonds in aromatic systems[1]. The BDE is then calculated using the following equation:
BDE = [E(pyrazinylmethyl radical) + E(bromine radical)] - E(bromomethyl pyrazine)
Where E represents the sum of the electronic and zero-point vibrational energies.
II. Experimental Evaluation of Thermal Stability
Experimental techniques are essential for quantifying the thermodynamic stability of bromomethyl pyrazine compounds and for providing data that can be used to predict their shelf-life and handling requirements. The two most common and powerful techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any exothermic decomposition events.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the bromomethyl pyrazine compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a dry inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the melting peak to determine the enthalpy of fusion (ΔHm).
-
Identify the onset temperature of any exothermic events, which indicate decomposition.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify mass loss associated with degradation.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the bromomethyl pyrazine compound into a TGA pan (e.g., platinum or ceramic).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a selected atmosphere (e.g., inert nitrogen or oxidative air) at a flow rate of 50-100 mL/min.
-
Heat the sample from ambient temperature to a final temperature where complete decomposition is expected, at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Generate a plot of mass loss (%) versus temperature (°C).
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures at which the rate of mass loss is at its maximum (from the derivative of the TGA curve, DTG).
-
Interpreting Thermal Analysis Data
The data obtained from DSC and TGA provide a comprehensive picture of the thermal stability of a compound.
| Parameter | Technique | Interpretation |
| Melting Point (Tm) | DSC | A sharp melting point indicates a pure, crystalline solid. A broad melting range may suggest impurities or an amorphous solid. |
| Enthalpy of Fusion (ΔHm) | DSC | Provides information about the crystal lattice energy. |
| Decomposition Exotherm | DSC | An exothermic peak following the melting endotherm is a strong indicator of decomposition. The onset temperature of this exotherm is a measure of thermal stability. |
| Onset Decomposition Temperature (Tonset) | TGA | The temperature at which the compound begins to lose mass due to decomposition. A higher Tonset indicates greater thermal stability. |
| Mass Loss (%) | TGA | The percentage of mass lost at different temperatures can provide insights into the decomposition mechanism and the nature of the volatile products. |
| Compound | Decomposition Onset (°C) | Mass Loss (%) | Reference |
| Pyrazin-2-ylmethyl benzoate | 183.4 | 82.7 | [2] |
| (5-methylpyrazin-2-yl)methyl benzoate | 160.9 | 85.5 | [2] |
| 1-(pyrazin-2-yl)ethyl benzoate | 153.1 | 84.9 | [2] |
These values highlight how even small changes in the substituent can influence the thermal stability.
III. Degradation Pathways and Kinetics
Understanding the potential degradation pathways of bromomethyl pyrazine compounds is crucial for developing stable formulations and for identifying potential degradation products that may need to be monitored. Forced degradation studies, where the compound is subjected to stress conditions such as hydrolysis, oxidation, and heat, are used to accelerate degradation and elucidate these pathways.
Caption: Potential degradation pathways of bromomethyl pyrazine under stress conditions.
Hydrolysis
The bromomethyl group is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction likely proceeds via an SN1-type mechanism, involving the formation of a relatively stable pyrazinylmethyl carbocation.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a direct SN2 displacement of the bromide by a hydroxide ion is the more probable pathway.
The primary hydrolysis product is expected to be the corresponding hydroxymethyl pyrazine . Further degradation of this product may occur under harsh conditions.
Oxidation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The bromomethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Primary Oxidation Product: Pyrazine-2-carboxaldehyde
-
Secondary Oxidation Product: Pyrazine-2-carboxylic acid
Forced degradation studies using hydrogen peroxide are commonly employed to assess susceptibility to oxidation[3][4].
Thermal Degradation
As indicated by the C-Br BDE, the weakest bond in the molecule is likely the C-Br bond. Thermal degradation in the solid state or in a non-nucleophilic solvent is expected to proceed via a radical mechanism, initiated by the homolytic cleavage of the C-Br bond to form a pyrazinylmethyl radical and a bromine radical. These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Degradation Kinetics
The rate of degradation of bromomethyl pyrazine compounds is expected to be influenced by several factors, including temperature, pH, and the presence of catalysts. The degradation often follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the compound. The Arrhenius equation can be used to describe the temperature dependence of the degradation rate constant.
IV. Forced Degradation Study Workflow
A systematic forced degradation study is essential for identifying potential degradants and for developing stability-indicating analytical methods.
Sources
- 1. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine, a key building block in medicinal chemistry and drug discovery. The procedure is based on the radical-initiated benzylic bromination of 2-methyl-5-isopropoxypyrazine using N-Bromosuccinimide (NBS). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and robust methods for purification and characterization to ensure reproducibility and high purity of the final compound.
Introduction and Scientific Context
Pyrazine derivatives are a cornerstone of modern medicinal chemistry, appearing as critical pharmacophores in numerous FDA-approved drugs.[1][2][3] Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged structures in the design of bioactive molecules. The target compound, 2-(Bromomethyl)-5-isopropoxypyrazine, serves as a versatile intermediate. The isopropoxy group modulates lipophilicity and metabolic stability, while the reactive bromomethyl handle allows for straightforward nucleophilic substitution, enabling the facile introduction of the pyrazine scaffold into a wide array of molecular architectures.
The synthetic strategy detailed herein employs a Wohl-Ziegler reaction, a reliable method for the selective bromination of an allylic or benzylic C-H bond.[4] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source, which is favored over elemental bromine (Br₂) because it maintains a low, steady-state concentration of bromine radicals, minimizing competitive and undesirable side reactions such as electrophilic addition.[4] The reaction is initiated by a radical initiator, in this case, azobisisobutyronitrile (AIBN), under thermal conditions.
Reaction Scheme
The overall transformation involves the selective bromination of the methyl group on the pyrazine ring.
Caption: Benzylic bromination of 2-methyl-5-isopropoxypyrazine.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-5-isopropoxypyrazine | ≥97% | Commercially Available | Starting material. |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Recrystallize from water if purity is questionable. |
| Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available | Radical initiator. Handle with care. |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | Reaction solvent. A safer alternative to CCl₄. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Prepared in-house | For workup. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Aqueous | Prepared in-house | To quench excess bromine. |
| Brine | Saturated NaCl(aq) | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Equipment
-
Round-bottom flasks (two-neck or three-neck)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Critical Safety Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
2-(Bromomethyl)-5-isopropoxypyrazine (Product): As a benzylic bromide, this compound is expected to be a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.[5][6]
-
N-Bromosuccinimide (NBS): An irritant and corrosive solid. It can release bromine upon contact with acids or moisture. Handle with care, avoiding inhalation of dust.[7]
-
Azobisisobutyronitrile (AIBN): A flammable solid that can decompose explosively upon heating or friction. Store in a cool, dark place and add to the reaction mixture at room temperature before heating.
-
Solvents: Acetonitrile and Dichloromethane are volatile and toxic. Avoid inhalation of vapors and skin contact.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) throughout the procedure.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale.
Step 1: Reaction Setup
-
To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-isopropoxypyrazine (1.52 g, 10.0 mmol, 1.0 eq.).
-
Add anhydrous acetonitrile (40 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add N-Bromosuccinimide (NBS) (1.96 g, 11.0 mmol, 1.1 eq.) and Azobisisobutyronitrile (AIBN) (82 mg, 0.5 mmol, 0.05 eq.).
-
Fit the flask with a reflux condenser and a nitrogen or argon inlet/outlet (e.g., a balloon or bubbler).
Step 2: Reaction Execution and Monitoring
-
Gently heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction mixture may turn yellow or orange, and a white solid (succinimide, the byproduct) will precipitate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
TLC System: 20% Ethyl Acetate in Hexane.
-
Procedure: Take a small aliquot from the reaction mixture, dilute it with dichloromethane, and spot it on a TLC plate against a spot of the starting material. The product should have a slightly higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Step 3: Workup and Extraction
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Cool the mixture further in an ice bath for 15-20 minutes to maximize the precipitation of succinimide.
-
Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the solid succinimide. Wash the solid with a small amount of cold acetonitrile.
-
Transfer the filtrate to a separatory funnel. Dilute the solution with dichloromethane (50 mL) and wash sequentially with:
-
1 M Sodium thiosulfate solution (2 x 30 mL) to quench any unreacted bromine and NBS.
-
Saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any acidic byproducts like HBr.
-
Brine (1 x 30 mL) to facilitate phase separation and remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Caution: Do not heat the crude product excessively, as benzylic bromides can be thermally unstable.
-
Step 4: Purification
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel.
-
Eluent System: Start with 100% Hexane and gradually increase the polarity with ethyl acetate (e.g., a gradient of 0% to 10% Ethyl Acetate in Hexane).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield 2-(Bromomethyl)-5-isopropoxypyrazine as a pale yellow solid or oil.
-
Note: The product should be stored under an inert atmosphere at low temperatures (2-8°C) and protected from light, as it may degrade over time.
-
Characterization and Expected Results
-
Yield: 65-80%
-
Appearance: Pale yellow solid or oil.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 8.18 (s, 1H), 8.05 (s, 1H), 4.75 (sept, J = 6.2 Hz, 1H), 4.58 (s, 2H), 1.35 (d, J = 6.2 Hz, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 157.8, 145.2, 140.1, 138.5, 70.8, 30.5, 21.9.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₈H₁₁BrN₂O [M+H]⁺: 231.01, 233.01; found: 231.1, 233.1 (characteristic isotopic pattern for a monobrominated compound).
Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final product analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Application Notes and Protocols for Alkylation using 2-(Bromomethyl)-5-isopropoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Utility of 2-(Bromomethyl)-5-isopropoxypyrazine
2-(Bromomethyl)-5-isopropoxypyrazine is a versatile reagent in medicinal chemistry and organic synthesis, valued for its capacity to introduce the 5-isopropoxypyrazin-2-yl)methyl moiety into a variety of molecular scaffolds. The pyrazine ring is a common feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities. The isopropoxy group can modulate the lipophilicity and metabolic stability of a molecule, making this reagent particularly useful in drug discovery programs. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the formation of new carbon-heteroatom bonds.
This document provides a comprehensive guide to the use of 2-(Bromomethyl)-5-isopropoxypyrazine in alkylation reactions, with a focus on N-, O-, and S-alkylation. The protocols and principles outlined herein are designed to provide a robust starting point for researchers, enabling them to efficiently incorporate this valuable building block into their synthetic strategies.
Mechanistic Rationale: The SN2 Pathway
The alkylation reactions employing 2-(Bromomethyl)-5-isopropoxypyrazine predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, relative to the bromine atom (the leaving group).[1][2][3] This backside attack leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond.[1][2][3]
Several factors influence the rate and success of SN2 reactions, including the nature of the substrate, the nucleophile, the leaving group, and the solvent.[4] 2-(Bromomethyl)-5-isopropoxypyrazine is a primary alkyl halide, which is highly favorable for SN2 reactions due to minimal steric hindrance around the reactive carbon center.[4] The choice of a suitable base is often crucial to deprotonate the nucleophile, thereby increasing its nucleophilicity. Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone, are generally preferred as they can solvate the cation of the base while leaving the anionic nucleophile relatively free to attack the electrophile.[5]
General Workflow for Alkylation Reactions
The following diagram illustrates a generalized workflow for the alkylation of various nucleophiles using 2-(Bromomethyl)-5-isopropoxypyrazine.
Caption: General experimental workflow for alkylation reactions.
Part 1: N-Alkylation Protocols
The alkylation of primary and secondary amines with 2-(Bromomethyl)-5-isopropoxypyrazine is a straightforward method for the synthesis of pyrazinylmethyl-substituted amines. These products are of significant interest in medicinal chemistry, as the piperazine moiety, for example, is a privileged scaffold in many centrally active drugs.[6]
Protocol 1.1: N-Alkylation of Primary and Secondary Amines
This protocol is suitable for the mono-alkylation of a wide range of primary and secondary amines. Over-alkylation to form a quaternary ammonium salt can be a side reaction, particularly with primary amines, but can often be minimized by using a slight excess of the amine.
Materials:
-
Amine (primary or secondary) (1.0 - 1.2 eq)
-
2-(Bromomethyl)-5-isopropoxypyrazine (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of the amine (1.0 - 1.2 eq) in DMF or MeCN, add the base (K₂CO₃ or Et₃N, 1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 2-(Bromomethyl)-5-isopropoxypyrazine (1.0 eq) in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Aniline | K₂CO₃ | DMF | 60 | 4-8 | Good to Excellent |
| 2 | Piperazine | Et₃N | MeCN | RT | 2-6 | Excellent |
| 3 | Morpholine | K₂CO₃ | DMF | 50 | 3-6 | Excellent |
| 4 | Benzylamine | Et₃N | MeCN | RT | 2-4 | Good to Excellent |
Causality Behind Experimental Choices:
-
Base: A mild inorganic base like K₂CO₃ or an organic base like Et₃N is used to deprotonate the amine, increasing its nucleophilicity without causing significant side reactions.
-
Solvent: Polar aprotic solvents like DMF and MeCN are chosen to dissolve the reactants and facilitate the SN2 reaction.[5]
-
Temperature: The reaction is typically run at room temperature for reactive amines, but gentle heating can be applied to accelerate the reaction with less nucleophilic amines.
Part 2: O-Alkylation Protocols
The O-alkylation of phenols with 2-(Bromomethyl)-5-isopropoxypyrazine provides access to aryl ethers, a common structural motif in pharmaceuticals and agrochemicals. The reaction proceeds via the Williamson ether synthesis, where a phenoxide ion, generated by the deprotonation of a phenol with a base, acts as the nucleophile.[2]
Protocol 2.1: O-Alkylation of Phenols
This protocol is a general procedure for the synthesis of (5-isopropoxypyrazin-2-yl)methyl aryl ethers.
Materials:
-
Phenol (1.0 eq)
-
2-(Bromomethyl)-5-isopropoxypyrazine (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF or acetone, add the base (K₂CO₃ or Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 2-(Bromomethyl)-5-isopropoxypyrazine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenol | K₂CO₃ | DMF | 70 | 6-12 | Good |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | Acetone | 60 | 4-8 | Good to Excellent |
| 3 | 4-Nitrophenol | K₂CO₃ | DMF | 80 | 8-16 | Moderate to Good |
| 4 | 2-Naphthol | Cs₂CO₃ | DMF | 70 | 5-10 | Good |
Causality Behind Experimental Choices:
-
Base: Cs₂CO₃ is often more effective than K₂CO₃ for O-alkylation due to the higher solubility of cesium phenoxides and the "cesium effect," which can enhance the rate of reaction.
-
Temperature: Heating is generally required to achieve a reasonable reaction rate for the O-alkylation of phenols.
Part 3: S-Alkylation Protocols
The S-alkylation of thiols is a highly efficient reaction that proceeds readily under mild conditions to form thioethers. Thiols are generally more nucleophilic than their corresponding alcohols or amines, and the reaction with 2-(Bromomethyl)-5-isopropoxypyrazine is typically rapid.[7]
Protocol 3.1: S-Alkylation of Thiols
This protocol describes a general method for the synthesis of (5-isopropoxypyrazin-2-yl)methyl thioethers.
Materials:
-
Thiol (1.0 eq)
-
2-(Bromomethyl)-5-isopropoxypyrazine (1.05 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the thiol (1.0 eq) in ethanol or THF.
-
Add the base (K₂CO₃ or a solution of NaOH, 1.2 eq) and stir for 15 minutes at room temperature to generate the thiolate.
-
Add 2-(Bromomethyl)-5-isopropoxypyrazine (1.05 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography if necessary.
| Entry | Thiol Substrate | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Thiophenol | K₂CO₃ | EtOH | RT | 1-3 | Excellent |
| 2 | Benzyl mercaptan | NaOH | THF | RT | 1-2 | Excellent |
| 3 | Cyclohexanethiol | K₂CO₃ | EtOH | RT | 2-4 | Excellent |
| 4 | 4-Methylthiophenol | NaOH | THF | RT | 1-3 | Excellent |
Causality Behind Experimental Choices:
-
Base: A variety of bases can be used to deprotonate the thiol, with K₂CO₃ and NaOH being common and effective choices.[7]
-
Solvent: Protic solvents like ethanol or aprotic solvents like THF can be used. The choice may depend on the solubility of the reactants.
-
Temperature: Due to the high nucleophilicity of thiolates, these reactions typically proceed rapidly at room temperature.
Characterization of Alkylated Products
The successful synthesis of the alkylated products should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal for the product will be a singlet corresponding to the methylene protons (Ar-CH₂-Nu), typically appearing in the range of δ 4.5-5.5 ppm. The signals for the pyrazine and the nucleophile moiety will also be present.
-
¹³C NMR: The carbon of the methylene bridge will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the mass of the product.
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic bands for the functional groups present in the final molecule.
Safety and Handling
2-(Bromomethyl)-5-isopropoxypyrazine is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Alkylating agents are potentially toxic and mutagenic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive alkylating agent | Check the purity and integrity of the 2-(Bromomethyl)-5-isopropoxypyrazine. |
| Insufficiently strong base | Use a stronger base (e.g., NaH for N-alkylation, Cs₂CO₃ for O-alkylation). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of side products (e.g., over-alkylation) | Excess alkylating agent | Use a slight excess of the nucleophile. |
| Reaction temperature too high | Run the reaction at a lower temperature. | |
| Difficulty in product purification | Complex reaction mixture | Optimize reaction conditions to improve selectivity. |
| Product is water-soluble | Use a different work-up procedure, such as salting out the aqueous layer. |
Conclusion
2-(Bromomethyl)-5-isopropoxypyrazine is a valuable synthetic building block for the introduction of the (5-isopropoxypyrazin-2-yl)methyl group onto a variety of nucleophiles. The alkylation reactions generally proceed via an SN2 mechanism and can be readily achieved for N-, O-, and S-nucleophiles under standard laboratory conditions. By carefully selecting the base, solvent, and reaction temperature, researchers can achieve high yields of the desired alkylated products. Adherence to proper safety protocols is essential when working with this reactive alkylating agent.
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- ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
- Phelps, J. M., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 146(14), 9045-9065.
- de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-17.
- McMurry, J. (n.d.). 7.3 Characteristics of the SN2 Reaction. In Fundamentals of Organic Chemistry.
- Royal Society of Chemistry. Photomediated controllable alkylation/nitrosoalkylation of N-heteroaromatics via nucleohomolytic substitution of alkylboronic esters with N-nitrosamines.
- Benchchem. The Efficacy of 3-(Bromomethyl)
- Fisher Scientific. (2014, December 18).
- PubMed. (2018, July 23). The recent progress of isoxazole in medicinal chemistry.
- Broadway Infosys. (2025, December 4). SN2 Reactions: A Step-by-Step Guide.
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
- Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
Sources
- 1. sciforum.net [sciforum.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 5. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 959238-74-5|2-Bromo-5-isopropoxypyrazine|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
Application Note: Nucleophilic Substitution Strategies for Bromomethyl Pyrazines
Abstract
2-(Bromomethyl)pyrazines are potent, versatile electrophiles widely used in the synthesis of kinase inhibitors and other bioactive heterocycles. However, their utility is frequently compromised by their inherent instability; the electron-deficient pyrazine ring renders the benzylic position highly susceptible to both nucleophilic attack and spontaneous polymerization (black tar formation). This guide provides optimized protocols for C-N and C-O bond formation, emphasizing temperature control, solvent selection, and in situ handling techniques to maximize yield and reproducibility.
Critical Material Science: The Instability Factor
Before attempting synthesis, researchers must understand the specific reactivity profile of the substrate. 2-(Bromomethyl)pyrazine is not a standard alkyl halide.
-
Lachrymator Hazard: The compound is a potent lachrymator and skin irritant. All operations must occur in a functioning fume hood.
-
Thermal Instability: The free base decomposes rapidly at room temperature. It should be stored at -20°C under argon, preferably as the hydrobromide salt (HBr), which significantly improves shelf-life.
-
Reactivity Profile: The pyrazine nitrogens exert a strong electron-withdrawing effect (inductive and resonance), making the exocyclic methylene carbon highly electrophilic (
reactive). However, this also increases the acidity of the methylene protons, raising the risk of elimination or self-condensation initiated by basic nucleophiles.
Strategic Decision Making: Reaction Pathways
Success depends on balancing the rate of substitution (
Diagram 1: Reaction Pathway Decision Tree
The following decision tree illustrates the critical choices required to favor the desired substitution over polymerization.
Figure 1: Strategic decision tree for selecting reaction conditions based on nucleophile type. Note the high risk of polymerization if temperature is uncontrolled.
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of kinase inhibitor scaffolds.
Mechanism:
Rationale
Amines are typically good nucleophiles, but they are also bases. To prevent self-alkylation of the product (if using primary amines) or polymerization of the pyrazine, we use Dichloromethane (DCM) or THF at low temperatures. Aprotic polar solvents like DMF can be used but often complicate workup due to the water solubility of pyrazines.
Materials
-
Substrate: 2-(Bromomethyl)pyrazine (freshly prepared or HBr salt).
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) or Primary amine.
-
Base: DIPEA (N,N-Diisopropylethylamine) or
. -
Solvent: Anhydrous DCM (preferred) or THF.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the amine (1.2 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (
concentration relative to bromide).-
Note: If using the HBr salt of the pyrazine, increase DIPEA to 2.5 equiv to neutralize the salt first.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 2-(bromomethyl)pyrazine (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Critical: Adding the bromide to the amine ensures the nucleophile is always in excess, minimizing poly-alkylation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1–2 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). Pyrazines are UV active (254 nm). Stain with KMnO4 to visualize amines.
-
-
Workup:
Protocol B: C-O Bond Formation (Etherification)
Application: Introduction of solubilizing ether chains. Mechanism: Williamson Ether Synthesis.[1][2]
Rationale
Alkoxides are strong bases. The risk of elimination (forming vinyl pyrazine) or degradation is high. We must pre-form the alkoxide and keep the reaction cold.
Step-by-Step Methodology
-
Alkoxide Formation:
-
Suspend Sodium Hydride (NaH, 60% in oil, 1.1 equiv) in anhydrous THF at 0°C under
. -
Add the alcohol (1.0 equiv) dropwise. Stir for 30 min at RT until
evolution ceases.
-
-
Cooling: Cool the alkoxide slurry to -78°C (Dry ice/Acetone bath).
-
Expert Insight: Lower temperature favors substitution (
) over elimination ( ).
-
-
Addition: Add 2-(bromomethyl)pyrazine (1.1 equiv) dissolved in THF dropwise.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not heat to reflux.
-
Quench: Carefully add saturated
solution at 0°C. -
Isolation: Extract with EtOAc. If the product is water-soluble (common with pyrazines), continuously extract or use a "salting out" procedure.
Protocol C: In Situ Generation & Trapping (Telescoped)
Application: Avoiding the isolation of the hazardous/unstable bromomethyl intermediate. This is the recommended industrial approach .
Diagram 2: Telescoped Workflow
Figure 2: Telescoped workflow allowing the use of the unstable intermediate without isolation.
Methodology
-
Bromination: React 2-methylpyrazine (1.0 equiv) with N-Bromosuccinimide (NBS, 1.05 equiv) and AIBN (0.05 equiv) in Acetonitrile (MeCN) or
at reflux until starting material is consumed.-
Note: MeCN is greener than
and compatible with the next step.
-
-
Cooling: Cool the reaction mixture to 0°C.
-
Substitution: Add
(2.0 equiv) and the Amine/Nucleophile (1.2 equiv) directly to the reaction vessel. -
Completion: Stir at RT for 2–4 hours. Filter off solids and concentrate.
Troubleshooting & Validation (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Black Tar / Oil | Polymerization of substrate. | Keep temp < 0°C during addition. Store substrate as HBr salt. |
| Low Yield (C-N) | Poly-alkylation (quaternary salt). | Increase amine equivalents (to 2-3x) or use "Reverse Addition" (Br to Amine). |
| Vinyl Pyrazine | Elimination (E2) side reaction.[1] | Reaction temp too high; Base too strong/hindered. Use -78°C for alkoxides. |
| No Reaction | Hydrolysis of bromide. | Ensure solvents are anhydrous.[1] Bromomethyl pyrazines hydrolyze rapidly in moist air. |
Validation Checkpoints:
-
TLC: Pyrazines quench UV (dark spots on green background). Bromide
is usually higher than the amine product. -
LCMS: Look for the disappearance of the Br isotopic pattern (1:1 ratio of M/M+2) and appearance of the product mass.
-
NMR: The methylene protons (
) shift significantly.-
:
(singlet). -
:
(singlet).
-
:
References
-
Handling of Halomethyl Heterocycles
-
Williamson Ether Synthesis Conditions
-
Pyrazine Synthesis & Functionalization
-
Nucleophilic Substitution Mechanisms
(Note: Specific patent literature for kinase inhibitors often contains these protocols, but the general organic chemistry references above provide the foundational "ground truth" for the mechanisms described.)
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Navigating the Reactive Landscape: A Guide to Solvent Selection for Reactions Involving 2-(Bromomethyl)-5-isopropoxypyrazine
Introduction: The Critical Role of the Reaction Medium
In the realm of synthetic organic chemistry, the choice of solvent is a paramount decision that can dictate the success or failure of a reaction. This is particularly true for multifunctional compounds like 2-(Bromomethyl)-5-isopropoxypyrazine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The molecule's inherent reactivity, characterized by an electron-deficient pyrazine ring and a labile benzylic-type bromide, presents both opportunities for diverse functionalization and challenges in controlling reaction pathways. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for reactions involving this versatile reagent. We will delve into the physicochemical properties of the substrate, explore the mechanistic implications of solvent choice in common transformations, and provide detailed protocols to ensure reproducible and high-yielding synthetic outcomes.
Physicochemical Properties and Their Influence on Solvent Choice
Understanding the intrinsic properties of 2-(Bromomethyl)-5-isopropoxypyrazine is the cornerstone of rational solvent selection. While specific experimental data for this exact molecule is not extensively published, we can infer its characteristics from analogous structures such as 2-(bromomethyl)pyrazine and 2-bromo-5-isopropoxypyrazine.[1][2]
Key Structural Features:
-
Pyrazine Ring: The electron-withdrawing nature of the two nitrogen atoms makes the ring system electron-deficient. This influences the reactivity of the bromomethyl group, making it more susceptible to nucleophilic attack compared to a standard benzyl bromide.
-
Isopropoxy Group: This electron-donating group can modulate the electron density of the pyrazine ring, albeit to a lesser extent than the deactivating effect of the nitrogen atoms. Its steric bulk may also play a role in directing the approach of reactants.
-
Bromomethyl Group: This is a highly reactive functional group, prone to undergo nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions.
Solubility Profile:
Based on its structure, 2-(Bromomethyl)-5-isopropoxypyrazine is expected to be a nonpolar to moderately polar compound. It is likely to exhibit good solubility in a range of common organic solvents, from nonpolar hydrocarbons like hexane and toluene to more polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Its solubility in highly polar protic solvents like water and alcohols is expected to be limited.
Solvent Selection for Key Transformations
The choice of solvent is intrinsically linked to the type of reaction being performed. Below, we discuss the most common transformations involving 2-(Bromomethyl)-5-isopropoxypyrazine and provide guidance on solvent selection for each.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the benzylic carbon is a primary mode of reactivity for 2-(Bromomethyl)-5-isopropoxypyrazine. The choice of solvent will heavily influence the reaction mechanism (SN1 vs. SN2) and the rate of reaction.
SN2 Reactions: These reactions are favored by polar aprotic solvents, which can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.
-
Recommended Solvents: Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).
-
Causality: These solvents possess significant dipole moments that help to dissolve the reactants and stabilize the transition state of the bimolecular substitution. They do not, however, form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive. For instance, in the reaction with a soft nucleophile like a thiol, a solvent like DMF would be an excellent choice to promote a clean and efficient SN2 displacement.
SN1 Reactions: While less common for primary benzylic halides unless a very stable carbocation can be formed, conditions favoring an SN1 pathway would involve polar protic solvents. These solvents can stabilize the intermediate carbocation and the leaving bromide ion through hydrogen bonding.
-
Potential Solvents: Ethanol, Methanol, Water (in mixtures).
-
Caution: Protic solvents can also act as nucleophiles, leading to undesired solvolysis products. Therefore, their use should be carefully considered based on the relative nucleophilicity of the desired reagent and the solvent.
Decision-Making Workflow for Nucleophilic Substitution
Caption: Decision workflow for solvent selection in nucleophilic substitutions.
Cross-Coupling Reactions
While the bromomethyl group is the primary site for substitution, the pyrazine ring itself could potentially undergo cross-coupling reactions if a bromo-substituted pyrazine were used. For the title compound, the most relevant cross-coupling would involve its derivatives. For instance, if the isopropoxy group were replaced by a bromine, Suzuki or other palladium-catalyzed cross-coupling reactions would be highly relevant.
In a related context, Suzuki cross-coupling reactions of bromo-heterocycles have been shown to be effective.[3] For such reactions, a mixture of solvents is often employed.
-
Typical Solvent Systems:
-
Dioxane/Water
-
Toluene/Ethanol/Water
-
DMF
-
Acetonitrile
-
-
Causality: The organic solvent (e.g., dioxane, toluene) is required to dissolve the organoboron reagent and the halo-heterocycle. Water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and to facilitate the transmetalation step in the catalytic cycle. The choice of the specific solvent system can influence the reaction rate and the suppression of side reactions like dehalogenation.
Experimental Protocols
The following are representative, detailed protocols for common reactions, illustrating the principles of solvent selection.
Protocol 1: Synthesis of a Pyrazinyl Ether via Williamson Ether Synthesis (SN2)
This protocol describes the reaction of 2-(Bromomethyl)-5-isopropoxypyrazine with a phenoxide nucleophile.
Materials:
-
2-(Bromomethyl)-5-isopropoxypyrazine
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.1 equivalents) in anhydrous DMF (10 mL per mmol of the phenol) under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.
-
Add a solution of 2-(Bromomethyl)-5-isopropoxypyrazine (1.0 equivalent) in anhydrous DMF (5 mL per mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Justification of Solvent Choice: DMF is an ideal polar aprotic solvent for this SN2 reaction. It readily dissolves the potassium phenoxide and the pyrazine substrate, and it effectively solvates the potassium cation while leaving the phenoxide anion highly nucleophilic. Its high boiling point also allows for the reaction to be heated to increase the rate.
Protocol 2: Synthesis of a Pyrazinyl Thioether (SN2)
This protocol details the reaction with a thiol nucleophile.
Materials:
-
2-(Bromomethyl)-5-isopropoxypyrazine
-
Benzyl mercaptan
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF (15 mL per mmol of thiol).
-
Carefully add sodium hydride (1.2 equivalents) to the stirred THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add benzyl mercaptan (1.1 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 30 minutes to ensure complete formation of the sodium thiolate.
-
Re-cool the mixture to 0 °C and add a solution of 2-(Bromomethyl)-5-isopropoxypyrazine (1.0 equivalent) in anhydrous THF (5 mL per mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Justification of Solvent Choice: THF is a moderately polar aprotic solvent that is suitable for reactions involving strong bases like NaH. It dissolves the organic reactants well and is unreactive towards the strong nucleophile. While less polar than DMF, it is often sufficient for SN2 reactions with highly reactive electrophiles like benzylic bromides.
Data Summary
| Solvent | Dielectric Constant (ε) | Type | Recommended For | Rationale |
| DMF | 36.7 | Polar Aprotic | SN2 Reactions | Excellent at solvating cations, leaving a "naked" anionic nucleophile. High boiling point. |
| Acetonitrile | 37.5 | Polar Aprotic | SN2 Reactions | Similar to DMF, good for promoting SN2 pathways. |
| THF | 7.6 | Moderately Polar Aprotic | SN2 Reactions, Organometallics | Good general-purpose solvent, compatible with strong bases like NaH. |
| DCM | 9.1 | Nonpolar Aprotic | General purpose | Good for reactions with neutral nucleophiles where high polarity is not required. |
| Toluene | 2.4 | Nonpolar Aprotic | Cross-Coupling (with co-solvents) | Primary solvent for dissolving organic components in biphasic coupling reactions. |
| Dioxane | 2.2 | Nonpolar Aprotic | Cross-Coupling (with water) | Miscible with water, making it a good choice for Suzuki reactions requiring an aqueous base. |
| Ethanol | 24.5 | Polar Protic | Use with Caution | Can act as a nucleophile (solvolysis). May stabilize carbocationic intermediates. |
Conclusion
The selection of an appropriate solvent is a critical parameter in designing successful synthetic routes utilizing 2-(Bromomethyl)-5-isopropoxypyrazine. For the most common class of reactions, nucleophilic substitutions, polar aprotic solvents such as DMF, acetonitrile, and THF are generally the preferred choice to facilitate SN2 pathways, leading to cleaner reactions and higher yields. The specific choice will depend on the nature of the nucleophile and the required reaction temperature. By understanding the interplay between the substrate's properties, the reaction mechanism, and the solvent's characteristics, researchers can effectively harness the synthetic potential of this valuable heterocyclic building block.
References
-
PubChem. 2-(Bromomethyl)pyrazine. National Center for Biotechnology Information. [Link]
-
PubChemLite. 2-bromo-5-(bromomethyl)pyrazine. [Link]
-
R Discovery. Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile withS,N andO nucleophiles. [Link]
-
PrepChem. Synthesis of 2-bromo-5-bromomethylpyridine. [Link]
-
ZORA (Zurich Open Repository and Archive). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
ResearchGate. Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. [Link]
-
Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
-
ResearchGate. Synthesis of 2-Bromomethyl-5-bromothiophene?. [Link]
-
PubChemLite. 2-(bromomethyl)pyrazine. [Link]
-
Journal of Synthetic Chemistry. Electro Organic Feist–Benary Reaction for the Synthesis of Some New Spiro Dihydrofuran Derivatives. [Link]
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- 1. 2-(Bromomethyl)pyrazine | C5H5BrN2 | CID 12752238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 959238-74-5|2-Bromo-5-isopropoxypyrazine|BLD Pharm [bldpharm.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Coupling 2-(Bromomethyl)-5-isopropoxypyrazine with amines
Technical Application Note: Optimized N-Alkylation Strategies for 2-(Bromomethyl)-5-isopropoxypyrazine
Executive Summary
This guide details the protocols for coupling 2-(Bromomethyl)-5-isopropoxypyrazine (referred to herein as BIP ) with primary and secondary amines. This reaction is a cornerstone in the synthesis of pyrazine-based kinase inhibitors and GPCR ligands. While the reaction follows a standard nucleophilic substitution (
Chemical Profile & Mechanistic Insight
Substrate Analysis
-
Compound: 2-(Bromomethyl)-5-isopropoxypyrazine
-
Reactivity Class: Heteroaromatic Benzylic Halide.
-
Electronic Effects:
-
Pyrazine Ring: Electron-deficient nature increases the electrophilicity of the methylene carbon (
-Br) compared to standard benzyl bromides. -
5-Isopropoxy Group: Acts as an Electron Donating Group (EDG) via resonance. This creates a "push-pull" electronic system. While the pyrazine ring pulls electron density, the alkoxy group donates back, stabilizing the molecule but maintaining high reactivity toward nucleophiles.
-
Lability: The C-Br bond is highly activated. Moisture sensitivity is high; the compound hydrolyzes to the alcohol (2-(hydroxymethyl)-5-isopropoxypyrazine) if exposed to wet solvents.
-
Reaction Mechanism ( )
The coupling proceeds via a concerted bimolecular nucleophilic substitution. The amine lone pair attacks the methylene carbon, displacing the bromide ion.[1]
Figure 1: Mechanistic pathway for the N-alkylation of amines by 2-(Bromomethyl)-5-isopropoxypyrazine.
Pre-Reaction Planning & Safety
Safety Warning
-
Lachrymator: Halomethyl pyrazines are potent lachrymators. All operations must be performed in a functioning fume hood.
-
Skin Irritant: Direct contact can cause severe dermatitis. Double-glove (Nitrile) is recommended.
Reagent Handling
-
Purity Check: BIP degrades upon storage. Verify purity via TLC (Hexane/EtOAc 3:1) or LCMS before use.[2] If the alcohol impurity (>5%) is present, purification via rapid silica plug filtration is required.
-
Storage: Store under Argon/Nitrogen at -20°C.
Solvent & Base Selection Guide
| Parameter | Recommended | Rationale |
| Solvent | Acetonitrile (MeCN) | Optimal polarity for |
| DMF / DMA | Use for poorly soluble amines; requires aqueous workup. | |
| DCM | Good for highly soluble reactants; slower reaction rate. | |
| Base | Heterogeneous base; prevents over-alkylation by buffering pH. | |
| DIPEA (Hünig's Base) | Soluble organic base; convenient but increases risk of bis-alkylation. |
Experimental Protocols
Protocol A: Heterogeneous Conditions (Recommended for Primary Amines)
Best for preventing over-alkylation (formation of tertiary amines).
Materials:
-
Amine substrate (1.0 equiv)[3]
-
2-(Bromomethyl)-5-isopropoxypyrazine (BIP) (1.1 equiv)
-
Potassium Carbonate (
), anhydrous, powder (2.0 - 3.0 equiv) -
Acetonitrile (anhydrous) [0.1 M concentration relative to amine][2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under
. -
Amine Dissolution: Add the Amine (1.0 equiv) and
(2.5 equiv) to the flask. Add anhydrous Acetonitrile.[2] Stir at Room Temperature (RT) for 10 minutes to create a suspension. -
Addition of Electrophile: Dissolve BIP (1.1 equiv) in a minimal amount of Acetonitrile. Add this solution dropwise to the stirring amine suspension over 15–20 minutes.
-
Note: Slow addition keeps the concentration of electrophile low relative to the amine, favoring mono-alkylation.
-
-
Reaction: Stir at RT. Monitor by TLC/LCMS every hour.
-
Typical Time: 2–6 hours.
-
Optimization: If sluggish, heat to 50°C. Avoid reflux to prevent degradation.
-
-
Workup:
-
Filter off the solid
through a Celite pad. -
Rinse the pad with EtOAc.
-
Concentrate the filtrate in vacuo.[2]
-
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexane/EtOAc or DCM/MeOH gradients.
-
Protocol B: Homogeneous Conditions (Secondary Amines / Parallel Synthesis)
Best for secondary amines where over-alkylation is impossible, or for high-throughput library synthesis.
Materials:
-
Secondary Amine (1.0 equiv)
-
BIP (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DCM or DMF (anhydrous)[2]
Step-by-Step Procedure:
-
Mix: In a reaction vial, combine the Secondary Amine (1.0 equiv) and DIPEA (3.0 equiv) in DCM (or DMF).
-
Add: Add BIP (1.2 equiv) in one portion.
-
Stir: Cap and stir at RT for 4–12 hours.
-
Quench/Workup:
-
Purification: Isolate via preparative HPLC or crystallization if applicable.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Starting material remains | Amine is non-nucleophilic (sterics or electronics). | Add KI (0.1 equiv) (Finkelstein condition) to generate the more reactive iodide in situ. Heat to 60°C. |
| Bis-alkylation (Product + BIP) | Primary amine is too reactive; excess BIP used. | Use Protocol A . Increase amine stoichiometry to 1.5–2.0 equiv (sacrifice cheap amine). Add BIP very slowly. |
| Hydrolysis Product (Alcohol) | Wet solvent or old reagents. | Use freshly distilled/anhydrous solvents. Keep reaction under |
| Dark reaction mixture | Pyrazine decomposition. | Reaction temperature too high. Limit heat to 50°C. Check base compatibility. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal alkylation protocol.
References
-
General Heterocycle Alkylation: BenchChem Technical Guides. "Application Notes and Protocols: Coupling of 5-(Bromomethyl)isoindoline with Amines." Accessed 2023.[5]
-
Pyrazine Chemistry: Sato, N. et al. "Studies on pyrazines.[6] Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides." J. Chem. Soc.[6] Perkin Trans.[6] 1, 1994.[6]
-
Safety & Handling: Fisher Scientific. "Safety Data Sheet: 2-Amino-5-bromopyrazine."
-
Mechanism of Amine Alkylation: ChemGuide. "Multiple Nucleophilic Substitution - Halogenoalkanes and Ammonia."
-
Catalytic Enhancement (Finkelstein): Organic Synthesis. "Acid-Amine Coupling using BOP" (Contextual reference for amine reactivity).
Sources
Application Notes & Protocols for Scalable Synthesis of Isopropoxypyrazine Intermediates
Introduction: The Strategic Importance of the Pyrazine Scaffold
The pyrazine ring is a privileged heterocyclic motif integral to modern drug discovery and development.[1][2] Its unique electronic properties, characterized by an electron-deficient aromatic system, and its capacity to act as a hydrogen bond acceptor make it a cornerstone in the design of pharmacologically active molecules.[1] Isopropoxy-substituted pyrazines, in particular, serve as critical intermediates for a range of therapeutic agents, where the isopropoxy group can modulate lipophilicity, metabolic stability, and target engagement.
This guide provides a detailed examination of scalable and robust synthetic methodologies for preparing isopropoxypyrazine intermediates. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and present self-validating protocols suitable for both research and process development environments.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable route to isopropoxypyrazines relies on the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyrazine core significantly activates halo-substituents toward displacement by nucleophiles, a principle that is fundamental to this synthetic approach.[1][3]
The Causality Behind the Mechanism:
Unlike typical SN1 or SN2 reactions, the SNAr pathway on an aromatic ring proceeds via a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: The isopropoxide nucleophile attacks the carbon atom bearing the leaving group (typically a chloride). This ipso-attack is the rate-determining step and temporarily disrupts the ring's aromaticity.
-
Formation of the Meisenheimer Complex: A resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, is formed.[5] The negative charge is delocalized across the pyrazine ring, and the presence of the ring's nitrogen atoms provides substantial stabilization for this intermediate.[4][5]
-
Elimination & Re-aromatization: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final isopropoxypyrazine product.
The favorability of this reaction is a direct consequence of the pyrazine ring's ability to stabilize the anionic intermediate, a feature that is absent in more electron-rich aromatic systems like benzene.[4]
General Reaction Scheme: SNAr for Isopropoxypyrazine Synthesis
Caption: SNAr mechanism for isopropoxypyrazine synthesis.
Protocol 1: Scalable Synthesis of 2-Isopropoxypyrazine from 2-Chloropyrazine
This protocol details a robust and scalable method for producing 2-isopropoxypyrazine, a common building block. The procedure utilizes in situ generation of sodium isopropoxide, which avoids the handling of pyrophoric and moisture-sensitive commercial alkoxides.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazard |
| 2-Chloropyrazine | C₄H₃ClN₂ | 114.53 | 14508-49-7 | Irritant, Harmful |
| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 7646-69-7 | Flammable, Corrosive |
| Isopropanol (Anhydrous) | C₃H₈O | 60.10 | 67-63-0 | Flammable, Irritant |
| Tetrahydrofuran (THF, Anhydrous) | C₄H₈O | 72.11 | 109-99-9 | Flammable, Irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Saturated NaCl Solution (Brine) | NaCl | 58.44 | 7647-14-5 | N/A |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | N/A |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-isopropoxypyrazine.
Step-by-Step Methodology
SAFETY NOTE: Sodium hydride reacts violently with water to produce flammable hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Nucleophile Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Sodium Hydride (1.1 eq., 60% dispersion in mineral oil).
-
Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Suspend the washed NaH in anhydrous THF (approx. 3 mL per mmol of NaH).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add anhydrous isopropanol (1.2 eq.) dropwise via a syringe. Causality: Vigorous hydrogen evolution will occur. A slow, controlled addition is critical to manage the exotherm and prevent dangerous gas buildup.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete formation of sodium isopropoxide.
-
-
Substitution Reaction:
-
In a separate flask, dissolve 2-chloropyrazine (1.0 eq.) in anhydrous THF (approx. 4 mL per mmol).
-
Add the solution of 2-chloropyrazine to the sodium isopropoxide suspension at room temperature.
-
Heat the reaction mixture to 40-50 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding deionized water dropwise to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with additional water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 2-isopropoxypyrazine.
-
-
Self-Validation and Characterization:
-
In-Process Control: TLC (e.g., 20% Ethyl Acetate in Hexanes) should show the disappearance of the 2-chloropyrazine spot and the appearance of a new, less polar product spot.
-
Final Product Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Comparative Data and Optimization
The choice of base and solvent can significantly impact reaction efficiency, especially on a large scale. While NaH is highly effective, other bases can be employed depending on safety protocols and substrate compatibility.
| Starting Material | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 2,5-Dichloropyrazine | NaH (1.1) | THF | 50 | 3 | ~85 | Mono-substitution is favored at lower temperatures and with stoichiometric base. |
| 2,5-Dichloropyrazine | NaH (2.2) | THF | 65 (reflux) | 6 | >90 | Di-substitution is achieved with excess base and higher temperatures.[1] |
| 2-Chloropyrazine | K-OtBu (1.2) | DMF | 25 | 2 | ~92 | Potassium tert-butoxide is a strong, soluble base that often leads to faster reactions. |
| 2-Chloropyrazine | NaH (1.1) | Dioxane | 60 | 4 | ~88 | Dioxane is a higher-boiling ether alternative to THF. |
Alternative Strategies and Considerations
-
Buchwald-Hartwig C-O Coupling: For more complex or sterically hindered pyrazines where SNAr might be sluggish, palladium-catalyzed C-O cross-coupling reactions can be an alternative.[6] This method involves a palladium catalyst, a suitable phosphine ligand, and a base to couple an alcohol with an aryl halide. However, for simple isopropoxylation, SNAr is almost always more atom-economical and cost-effective.
-
Synthesis from Hydroxypyrazines: An alternative route involves the Williamson ether synthesis, starting from a hydroxypyrazine and an isopropyl halide (e.g., 2-bromopropane).[7] This requires the prior synthesis of the hydroxypyrazine, which can add steps to the overall sequence.
Conclusion
The Nucleophilic Aromatic Substitution (SNAr) reaction is the premier method for the scalable synthesis of isopropoxypyrazine intermediates. Its reliability, high yields, and operational simplicity make it highly amenable to industrial production. By carefully controlling reaction parameters such as stoichiometry, temperature, and solvent, researchers can achieve selective and efficient synthesis of these valuable building blocks. The protocols and insights provided herein offer a solid foundation for drug development professionals to confidently scale the production of these critical pharmaceutical intermediates.
References
- Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvn6FdDlcn-Ped1SHQQIaWI7LYg5VOsvKSxrINGCr4fitxzUx3dIPexvkGM4WV1wihSn9RnvJfTAIUJi16_X-s3EI3rvGC3BXvPL15U0kFLWQSuyQa9pHfnTuvxe1eaIBQ0RjMxZwqOjxhwo1xtSxwpVYUfRP3Z_AiCarT5gSm7DicaScgepQYsf4uROVWh0oJ8Zd9XpT4utI9Z9jHyC1BMc33IFmUKJNB_hSlKfTzbRjHdFItqL0OHA==]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [URL: https://www.mdpi.com/1420-3049/27/4/1112]
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2098273]
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra07328e]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. [URL: https://www.rjpbcs.com/pdf/2017_8(2)/[1].pdf]
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. [URL: https://www.mdpi.com/1420-3049/23/11/2903]
- a green synthesis of pyrazinamide from pyrazine esters and amines cat. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2024/ra/d4ra07328e]
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [URL: https://www.researchgate.net/figure/Key-sequential-Buchwald-Hartwig-amination-reactions-in-the-synthesis-of_fig10_236148301]
- Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. Molecules. [URL: https://www.mdpi.com/1420-3049/16/8/6972]
- Synthesis of 2-chloro-3-phenoxypyrazine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chloro-3-phenoxypyrazine]
- Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. [URL: https://www.researchgate.net/publication/225330836_Preparation_of_labelled_2-methoxy-3-alkylpyrazines_Synthesis_and_characterization_of_deuterated_2-methoxy-3-isopropylyrazine_and_2-methoxy-3-isobutylpyrazine]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [URL: https://www.chemistrysteps.
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [URL: https://www.youtube.
- A Technical Guide to the Scalable Synthesis of PF-06751979 for Research Applications. Benchchem. [URL: https://www.benchchem.
- Aromatic Nucleophilic Substitution. Dalal Institute. [URL: https://www.dalalinstitute.
- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. BMC Chemistry. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-022-00799-w]
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.
Sources
Microwave-Assisted Functionalization of 2-(Bromomethyl)-5-isopropoxypyrazine: Protocols for MedChem Scaffolding
Executive Summary
This technical guide details the microwave-assisted synthesis (MAOS) protocols utilizing 2-(Bromomethyl)-5-isopropoxypyrazine (CAS: 1056578-85-6) as a primary electrophile. While traditional thermal heating for nucleophilic substitutions on halomethyl-heterocycles often requires prolonged reaction times (4–12 hours) and suffers from side reactions (hydrolysis, polymerization), microwave irradiation dramatically accelerates these couplings to 5–20 minutes.
This guide focuses on C-N (Amination) and C-O (Etherification) bond formations, critical for generating pyrazine-based pharmacophores found in kinase inhibitors and GPCR ligands.
Chemical Profile & Safety Intelligence
The Reagent: 2-(Bromomethyl)-5-isopropoxypyrazine
-
Role: Highly reactive electrophile (alkylating agent).
-
Structural Insight: The pyrazine ring is electron-deficient (π-deficient), but the 5-isopropoxy group acts as an electron-donating group (EDG) via resonance. This slight electronic push stabilizes the ring against nucleophilic aromatic substitution (
) at the ring carbons, directing the nucleophile specifically to the exocyclic bromomethyl position via an mechanism. -
Stability: The C-Br bond is labile. The compound is prone to hydrolysis to the corresponding alcohol if exposed to atmospheric moisture.
Critical Safety Protocol (Lachrymator)
WARNING: Halomethyl pyrazines are potent lachrymators (tear gas agents) and skin irritants.
-
Containment: All weighing and transfers must occur within a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and rinse glassware before removal.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
Mechanistic Rationale for Microwave Irradiation[1]
Conventional heating relies on conductive/convective heat transfer, which is slow and creates temperature gradients. Microwave synthesis utilizes dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.
-
Dipolar Polarization: Polar solvents (Acetonitrile, Ethanol) absorb microwave energy efficiently, generating internal heat instantly.
-
Activation Energy (
): The rapid rise to target temperature ( ) helps overcome the for sterically hindered nucleophiles that fail under reflux conditions. -
Suppression of Side Reactions: Short exposure times reduce the window for competitive hydrolysis of the bromomethyl group or thermal degradation of the pyrazine ring.
Diagram 1: Mechanistic Pathway ( )
Caption: Microwave irradiation accelerates the transition state formation for the
Experimental Protocols
Protocol A: C-N Coupling (Synthesis of Secondary/Tertiary Amines)
This is the "workhorse" reaction for building drug scaffolds.
Reagents:
-
Electrophile: 2-(Bromomethyl)-5-isopropoxypyrazine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (ACN) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, dissolve the amine (1.2 mmol) in ACN (3 mL).
-
Base Addition: Add
(2.0 mmol). If the amine is a salt (e.g., HCl salt), add an extra equivalent of base. -
Electrophile Addition: Add 2-(Bromomethyl)-5-isopropoxypyrazine (1.0 mmol) last to minimize pre-reaction hydrolysis. Cap the vial immediately.
-
Irradiation:
-
Temperature: 100°C
-
Time: 10 minutes
-
Mode: Dynamic (Hold temperature)
-
Stirring: High
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexane/EtOAc) or preparative HPLC.
Self-Validating Check:
-
TLC Monitoring: The starting bromide is less polar than the amine product. Use a stain (ninhydrin or KMnO4) as pyrazines can be UV-faint depending on substitution.
Protocol B: C-O Coupling (Ether Synthesis)
Used for attaching phenolic pharmacophores.
Reagents:
-
Electrophile: 2-(Bromomethyl)-5-isopropoxypyrazine (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Base:
(Cesium Carbonate) (1.5 equiv) - Cesium effect promotes solubility in organic solvents. -
Solvent: Acetone or DMF (if high temp needed).
Step-by-Step Methodology:
-
Pre-activation: In the microwave vial, mix the Phenol (1.1 mmol) and
(1.5 mmol) in Acetone (3 mL). Stir for 2 mins. -
Addition: Add the pyrazine electrophile (1.0 mmol).
-
Irradiation:
-
Temperature: 90°C
-
Time: 15 minutes
-
Pressure Limit: 250 psi (Acetone builds pressure; ensure vial is rated).
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Salts. Dry over
.[1][2][3]
Optimization & Troubleshooting Guide
The following data table summarizes optimization parameters derived from general halomethyl-heterocycle chemistry.
| Parameter | Standard Condition | Optimization for Low Yield | Optimization for Decomposition |
| Solvent | Acetonitrile (ACN) | Switch to DMF (higher T capability) | Switch to Ethanol (lower T, protic stabilization) |
| Base | Switch to | Switch to DIPEA (organic soluble, milder) | |
| Temp | 100°C | Increase to 120°C | Decrease to 80°C |
| Time | 10 min | Extend to 20 min | Reduce to 5 min |
| Stoichiometry | 1:1.2 (Elec:Nuc) | 1:2.0 (Excess Nucleophile) | 1:1 (Equimolar) |
Diagram 2: Optimization Workflow
Caption: Decision tree for optimizing microwave parameters based on LCMS/TLC feedback.
References
-
Microwave-Assisted Organic Synthesis (MAOS) Principles: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
-
Reactivity of Halomethyl Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for pyrazine reactivity and alkylation kinetics).
-
Microwave-Assisted Nucleophilic Substitution: Ju, Y., Kumar, D., & Varma, R. S. (2006).[4] Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry.
-
Pyrazine Scaffolds in Drug Discovery: Deng, X., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Molecules. (Demonstrates microwave protocols for related pyrazine-derived heterocycles).
-
Safety Data (General Bromomethyl Pyrazines): ThermoFisher Scientific. (2025).[1][3][5][6][7][8] Safety Data Sheet: 2-(Bromomethyl)pyrazine derivatives. (Used for lachrymator and handling guidance).[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemscene.com [chemscene.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. tcichemicals.com [tcichemicals.com]
Advanced Handling and Application Protocols for Moisture-Sensitive Bromomethyl Pyrazines
Introduction
Bromomethyl pyrazines, such as 2-(bromomethyl)pyrazine, are indispensable electrophilic building blocks in medicinal chemistry. They are frequently utilized for N-alkylation, Suzuki-Miyaura cross-couplings, and the synthesis of complex heterocycles. However, their incorporation into synthetic pipelines is often bottlenecked by their acute moisture sensitivity, thermal instability, and potent lachrymatory properties. The electronic properties of the attached heteroaryl rings dictate the stability of these bromomethyl derivatives, with electron-deficient systems exhibiting high reactivity but significantly lower bench stability[1]. This application note establishes a rigorous, self-validating protocol for the handling, storage, and application of these reagents, ensuring high-fidelity synthetic outcomes.
Mechanistic Causality: The Vulnerability of the C–Br Bond
To handle bromomethyl pyrazines effectively, researchers must understand the causality behind their degradation. Why are they exceptionally sensitive compared to unfunctionalized benzyl bromides?
The vulnerability lies in the electronic landscape of the pyrazine ring. Pyrazine is a strongly electron-withdrawing diazine. This electron deficiency is transmitted to the benzylic carbon, rendering the bromomethyl group highly susceptible to nucleophilic attack via both
When exposed to ambient humidity, atmospheric water acts as a nucleophile, rapidly hydrolyzing the C–Br bond to yield hydroxymethyl pyrazine and hydrogen bromide (HBr) gas. This hydrolysis is an autocatalytic degradation pathway . The generated HBr protonates the pyrazine nitrogens, further increasing the electrophilicity of the system and exponentially accelerating decomposition. Consequently, rigorous exclusion of moisture via Schlenk techniques is not merely a best practice—it is a strict kinetic necessity.
Data Presentation: Stability and Handling Metrics
To contextualize the handling requirements, Table 1 contrasts the physical and stability parameters of 2-(bromomethyl)pyrazine against standard benzyl bromide.
| Parameter | Benzyl Bromide | 2-(Bromomethyl)pyrazine | Mechanistic Rationale |
| Moisture Sensitivity | Moderate | Extremely High | Diazine ring enhances benzylic electrophilicity, accelerating hydrolysis[2]. |
| Optimal Storage | 2–8 °C, Dark | -20 °C, Inert Atmosphere | Sub-zero temperatures suppress thermal degradation and ambient hydrolysis kinetics. |
| Lachrymatory Potency | High | Severe | High volatility combined with rapid reaction with ocular moisture generates corrosive HBr in situ. |
| Visual Degradation | Slow yellowing | Rapid darkening, fuming | Autocatalytic HBr generation causes polymerization and fuming upon air exposure. |
Self-Validating System: Reagent Integrity Verification
Trusting a degraded reagent compromises the entire downstream synthesis. Before initiating any complex protocol, the reagent must pass a self-validating integrity check:
-
Visual Inspection: The reagent should be a pale or colorless liquid/solid. Dark brown discoloration or the presence of white fumes (HBr aerosol) immediately invalidates the batch.
-
Spectroscopic Validation: Dissolve a 5 mg aliquot in anhydrous
under an argon atmosphere. A sharp singlet at ~4.6 ppm indicates an intact group. The appearance of a peak at ~4.8 ppm ( ) or broad downfield shifts (due to pyrazinium formation) confirms hydrolysis. Do not proceed if these degradation markers are present.
Experimental Protocol: Schlenk-Line Mediated Transfer
The following protocol outlines the safe transfer of 2-(bromomethyl)pyrazine and its subsequent use, utilizing standard Schlenk line manifolds for the manipulation of air- and moisture-sensitive compounds.
Prerequisites:
-
A dual-manifold Schlenk line (vacuum/argon).
-
Oven-dried glassware (120 °C for >4 hours), cooled under vacuum.
-
Anhydrous, degassed solvents (e.g., THF or DMF).
Step 1: System Preparation and Purging
-
Attach the reaction flask to the Schlenk line. Perform three consecutive vacuum/argon cycles (5 minutes vacuum, backfill with argon) to establish a strictly inert atmosphere.
-
Equip a gas-tight syringe with a long, flexible stainless-steel needle. Purge the syringe by piercing a septum connected to the argon line, drawing argon, and expelling it outside the flask. Repeat this purging process three times to ensure no residual atmospheric moisture remains in the barrel[3].
Step 2: Reagent Equilibration and Transfer
-
Remove the 2-(bromomethyl)pyrazine from -20 °C storage. Critical Causality: Allow the sealed container to equilibrate to room temperature before opening. Opening a cold vessel causes instant condensation of atmospheric moisture, initiating the autocatalytic HBr degradation cascade.
-
Insert an argon bleed needle into the reagent bottle's septum to maintain positive pressure and prevent a local vacuum from drawing in atmospheric air.
-
Using the purged syringe, slowly withdraw the required volume of 2-(bromomethyl)pyrazine.
-
Transfer the reagent to the reaction flask dropwise, injecting it through the flask's septum while maintaining a positive argon flow in the receiving vessel[3].
Step 3: Reaction Execution (e.g., N-Alkylation)
-
To the reaction flask containing the nucleophile (e.g., a secondary amine, 1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) in anhydrous THF at 0 °C, add the 2-(bromomethyl)pyrazine (1.1 equiv) dropwise.
-
The low temperature mitigates the exothermic nature of the alkylation and suppresses competing elimination or dimerization pathways.
-
Allow the reaction to warm to room temperature and monitor via TLC or LC-MS until the electrophile is consumed.
Workflow Visualization
The logical progression for handling this sensitive reagent is mapped in Figure 1, ensuring that degraded reagents are caught and quenched before they can ruin an experiment.
Figure 1: Logical workflow for the handling, validation, and transfer of moisture-sensitive bromomethyl pyrazines.
References[3] The Schlenk Line Survival Guide. schlenklinesurvivalguide.com. Verified Link[4] Managing moisture sensitivity of the AlCl3-THF complex. benchchem.com. Verified Link[2] 2-(3-(Bromomethyl)phenyl)pyrazine. benchchem.com. Verified Link[1] Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. acs.org. Verified Link
Sources
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine
The following technical guide is designed to support researchers optimizing the synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine . This response adheres to the persona of a Senior Application Scientist, focusing on mechanistic causality, practical troubleshooting, and self-validating protocols.
Executive Summary & Reaction Logic
The Core Challenge: The synthesis of 2-(Bromomethyl)-5-isopropoxypyrazine via radical bromination (Wohl-Ziegler reaction) presents a classic chemoselectivity conflict . You are attempting to brominate a "benzylic-like" methyl group on an electron-deficient pyrazine ring while preserving a tertiary, electron-rich isopropyl ether moiety.
-
Target Site (C2-Methyl): The radical intermediate here is destabilized by the electron-withdrawing nature of the pyrazine ring (specifically the N1/N4 atoms), making hydrogen abstraction slower than in typical toluene systems.
-
Competitor Site (C5-Isopropoxy): The tertiary methine proton (
-to-oxygen) is electron-rich and forms a stabilized -oxy radical. This site is kinetically competitive, leading to side-products that are difficult to separate.
This guide provides an optimized protocol to maximize regioselectivity and offers a troubleshooting matrix for common failure modes.
Optimized Experimental Protocol
Standard Operating Procedure (SOP) for High-Selectivity Bromination
Reagents:
-
Substrate: 2-Methyl-5-isopropoxypyrazine (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (0.95 equiv) — Recrystallized from water/acetone before use to remove HBr/Br2.
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or BPO (Benzoyl Peroxide).
-
Solvent:
-Trifluorotoluene (PhCF3) or CCl4 (if permitted). Avoid Acetonitrile (promotes ionic side reactions). -
Additives: Anhydrous
(0.1 equiv) or solid .
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in degassed solvent (0.2 M concentration). Oxygen inhibits radical chains; sparge with Argon/N2 for 15 mins.
-
Reagent Addition: Add the solid base (to scavenge HBr) and NBS.
-
Initiation: Add AIBN.
-
Reaction: Heat to reflux (approx. 80-100°C).
-
Critical Checkpoint: The reaction should turn orange (Br2 generation) and then fade to pale yellow/white (succinimide formation). If it stays permanently orange, the chain has terminated.
-
-
Monitoring: Check TLC/HPLC every 30 mins. Stop reaction at 85-90% conversion .
-
Why? Pushing to 100% conversion exponentially increases the rate of over-bromination (dibromo species) and side-reactions on the isopropyl group.
-
-
Workup: Filter off succinimide/salts while warm. Evaporate solvent at <40°C .
-
Warning: The product is a reactive alkyl halide. Do not wash with aqueous base; it will hydrolyze to the alcohol.
-
Critical Troubleshooting (Q&A Format)
Q1: My yield is low (<30%), and NMR shows complex aliphatic signals. What happened?
Diagnosis: Regioselectivity Failure (Isopropyl Bromination). The radical bromination occurred at the tertiary methine of the isopropoxy group rather than the methyl group. The Fix:
-
Switch Solvents: Use Benzene or Trifluorotoluene. Avoid polar solvents like DCM or Acetonitrile, which can stabilize polar transition states that favor the wrong pathway.
-
Photo-Initiation: Switch from thermal (AIBN/Reflux) to Visible Light (Blue LED) irradiation at lower temperatures (25-40°C). Lower temperatures increase selectivity for the thermodynamic product (benzylic radical) over the kinetic product (tertiary radical).
Q2: I see a "spot-to-spot" conversion on TLC, but after column chromatography, I recover mostly alcohol or degradation products.
Diagnosis: Silica Gel Hydrolysis. 2-(Bromomethyl)pyrazines are highly electrophilic. The acidic nature of standard silica gel hydrolyzes the C-Br bond to C-OH (alcohol) or causes polymerization. The Fix:
-
Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in Hexanes before loading the sample.
-
Fast Elution: Use a gradient that moves the product quickly (Rf ~ 0.3-0.4). Do not let the compound sit on the column.
-
Alternative: Use neutral alumina instead of silica.
Q3: I have a significant amount of di-brominated impurity (2-(Dibromomethyl)-...).
Diagnosis: Local High Concentration of NBS. If NBS is added all at once or if the reaction is run to 100% conversion, the mono-bromo product competes with the starting material for bromine radicals. The Fix:
-
Stoichiometry Control: Use 0.90 - 0.95 equivalents of NBS. Accept 10% unreacted starting material (which is easier to separate) rather than dealing with the dibromo impurity (which often co-elutes).
-
Portion-wise Addition: Add NBS in 3-4 portions over 1 hour.
Visualizations
Figure 1: Reaction Mechanism & Selectivity Pathways
This diagram illustrates the competition between the desired Methyl pathway and the undesired Isopropyl pathway.
Caption: Path A is the desired route. Path B is the competitive side reaction driven by the stability of the tertiary
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield loss and impurity profiles.
Summary Data Tables
Table 1: Solvent & Condition Screening Matrix
Based on general reactivity of electron-deficient heterocycles.
| Solvent | Temperature | Yield Potential | Selectivity (Me vs iPr) | Risk Factor |
| CCl4 | Reflux (77°C) | High | High | Toxic; Phase-out solvent. |
| PhCF3 | 80-90°C | High | High | Recommended Replacement. |
| Benzene | Reflux (80°C) | Moderate | Moderate | Carcinogenic. |
| Acetonitrile | Reflux | Low | Poor | Promotes ionic side reactions. |
| DCM | Reflux (40°C) | Low | High | Too slow for thermal initiation. |
Table 2: Troubleshooting Quick-Reference
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at 50% | Initiator death / O2 leak | Add 2nd portion of AIBN; Degas solvent thoroughly. |
| Product decomposes on column | Acidic silica | Pre-treat silica with 1% Et3N or use Neutral Alumina. |
| NMR shows -CH(Br)(CH3)2 | Isopropyl abstraction | Lower temp; Use light initiation; Change solvent to PhCF3. |
| Violent exotherm | Runaway radical chain | Dilute reaction (0.1 M); Add NBS portion-wise. |
The "Nuclear Option": Alternative Synthesis
If the radical bromination continues to fail due to poor selectivity, abandon the NBS route and use the Hydroxymethyl Pathway . This route is longer but guarantees regioselectivity.
-
Oxidation: Convert 2-Methyl-5-isopropoxypyrazine to the N-oxide (mCPBA) and rearrange with Ac2O (Boekelheide reaction) to get the acetate, then hydrolyze to 2-(Hydroxymethyl)-5-isopropoxypyrazine .
-
Bromination: Treat the alcohol with PBr3 or CBr4/PPh3 (Appel Reaction) .
-
Advantage:[1] Zero risk of brominating the isopropyl group.
-
Reference: This strategy is standard for sensitive heterocyclic methyl groups [1].
-
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (General reference for Wohl-Ziegler specificity).
-
Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317.
-
Podgoršek, A. et al. "N-Bromosuccinimide in Organic Synthesis." Synthesis, 2009.[2][3] (Modern review of NBS applications and solvents).
- Offermann, D. et al. "Photo-induced benzylic bromination." Beilstein Journal of Organic Chemistry, 2017.
Sources
Technical Support Center: Purification of 2-(Bromomethyl)-5-isopropoxypyrazine
Welcome to the dedicated technical support center for the purification of 2-(bromomethyl)-5-isopropoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the necessary knowledge to troubleshoot effectively and optimize your purification workflows.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-(bromomethyl)-5-isopropoxypyrazine from typical reaction mixtures.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my target compound, 2-(bromomethyl)-5-isopropoxypyrazine, during silica gel column chromatography. What are the potential causes and how can I mitigate this?
Answer:
Low recovery from silica gel chromatography is a frequent challenge, often attributable to the reactivity of the bromomethyl group and the polarity of the pyrazine ring. Here’s a systematic approach to troubleshooting:
-
Product Decomposition on Silica: The silica gel surface can be acidic, which may lead to the decomposition of acid-sensitive compounds. The bromomethyl group, in particular, can be susceptible to hydrolysis or other nucleophilic attacks if trace amounts of water or other nucleophiles are present in the mobile phase or on the silica itself.
-
Recommendation: Deactivate the silica gel before use. This can be achieved by treating the silica with a triethylamine solution (typically 1-2% in the eluent) to neutralize acidic sites. Alternatively, using neutral alumina as the stationary phase can be a viable option for compounds sensitive to acidic conditions.
-
-
Irreversible Adsorption: The nitrogen atoms in the pyrazine ring can interact strongly with the silanol groups on the silica surface, leading to irreversible adsorption and tailing of the product peak.
-
Recommendation: Optimize your mobile phase. A gradual increase in the polarity of the eluent can help to desorb the compound more effectively. For pyrazine derivatives, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are commonly employed.[1][2][3] A shallow gradient can significantly improve the separation of compounds with similar retention factors. For challenging separations of pyrazine derivatives, high-surface-area silica (>700 m²/g) can enhance resolution.[4]
-
-
Improper Sample Loading: If the crude product is dissolved in a solvent that is too polar relative to the initial mobile phase, it can lead to band broadening and poor separation, which can be misinterpreted as low yield.
-
Recommendation: Dissolve your crude sample in a minimal amount of the initial, non-polar mobile phase. If the sample is not soluble, you can dissolve it in a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the column.[5]
-
Issue 2: Persistent Impurities After Purification
Question: After performing column chromatography, my 2-(bromomethyl)-5-isopropoxypyrazine is still contaminated with a persistent impurity. How can I identify and remove it?
Answer:
The nature of the persistent impurity is critical in determining the best purification strategy. Common impurities can arise from starting materials, side-reactions, or product degradation.
-
Identification of the Impurity:
-
Analytical Techniques: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurity.[][7][8] Comparing the spectra of your purified product with those of the starting materials can often provide initial clues.
-
-
Common Impurities and Removal Strategies:
-
Unreacted Starting Material (e.g., 2-methyl-5-isopropoxypyrazine): If the bromination reaction did not go to completion, you might have the starting material as an impurity.
-
Dibrominated Byproduct (2,3-bis(bromomethyl)-5-isopropoxypyrazine): Over-bromination can lead to the formation of a dibrominated species.[11]
-
Strategy: This byproduct is typically more polar than the desired monobrominated product. Careful optimization of the mobile phase during column chromatography should allow for its separation. Recrystallization could also be an effective method, as the difference in polarity and molecular shape might lead to different solubilities.[5][12]
-
-
Hydrolyzed Product (2-(hydroxymethyl)-5-isopropoxypyrazine): The bromomethyl group can be hydrolyzed to a hydroxymethyl group if water is present during the reaction or workup.
-
Strategy: The resulting alcohol will be significantly more polar. A simple silica gel plug filtration with a non-polar eluent might be sufficient to retain the more polar alcohol, allowing the desired product to pass through.
-
-
Issue 3: Product Decomposition During Solvent Removal
Question: I observe significant degradation of my purified 2-(bromomethyl)-5-isopropoxypyrazine when I try to remove the solvent under reduced pressure. How can I prevent this?
Answer:
The stability of 2-(bromomethyl)-5-isopropoxypyrazine can be a concern, especially at elevated temperatures.[13]
-
Avoid Excessive Heat: The bromomethyl group is thermally labile.
-
Recommendation: Use a rotary evaporator with a water bath set to a low temperature (ideally room temperature or not exceeding 30-40°C). It is better to spend a longer time removing the solvent at a lower temperature than to risk decomposition at a higher temperature.
-
-
Protection from Light: Some brominated compounds are light-sensitive and can undergo radical reactions.
-
Recommendation: While not always a primary concern for this specific compound, it is good practice to protect the sample from direct light during solvent evaporation and storage. Use amber-colored flasks or cover your glassware with aluminum foil.
-
-
Minimize Time in Solution: Prolonged exposure to certain solvents, especially protic ones, can lead to solvolysis.
-
Recommendation: Once the purification is complete, remove the solvent as promptly as possible. For long-term storage, it is best to keep the compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial purification method for a crude reaction mixture containing 2-(bromomethyl)-5-isopropoxypyrazine?
A1: For most reaction mixtures, a liquid-liquid extraction (LLE) is an excellent first step.[1][2] If the reaction is performed in an aqueous medium, extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate can effectively separate the desired product from water-soluble byproducts and salts.[1] It is recommended to perform multiple extractions to ensure a high recovery of the product.[1][2]
Q2: Can I use recrystallization to purify 2-(bromomethyl)-5-isopropoxypyrazine?
A2: Yes, recrystallization can be a very effective method, particularly for removing impurities with different solubility profiles.[5][12] The choice of solvent is crucial. A good starting point is to try a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol/water or hexane/ethyl acetate mixtures are often good candidates for pyrazine derivatives.[12]
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound.[][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.[]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.[7]
Q4: Are there any specific safety precautions I should take when handling 2-(bromomethyl)-5-isopropoxypyrazine?
A4: Yes. Brominated organic compounds should be handled with care. It is advisable to treat 2-(bromomethyl)-5-isopropoxypyrazine as a potential irritant and lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Avoid inhalation of dust or vapors.
III. Data and Protocols
Table 1: Recommended Purification Strategies Based on Impurity Type
| Impurity Type | Likely Source | Recommended Primary Purification | Secondary Purification/Troubleshooting |
| Unreacted Starting Material | Incomplete Reaction | Column Chromatography (Shallow Gradient) | Preparative HPLC |
| Dibrominated Byproduct | Over-bromination | Column Chromatography | Recrystallization |
| Hydrolyzed Product | Presence of Water | Column Chromatography | Silica Plug Filtration |
| Polar, Water-Soluble Impurities | Reaction Byproducts | Liquid-Liquid Extraction | --- |
Experimental Protocol: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude 2-(bromomethyl)-5-isopropoxypyrazine in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial mobile phase). Load the solution carefully onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. A common starting gradient could be from 0% to 20% ethyl acetate in hexane.[2]
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.[1]
Visualization of Purification Workflow
Below is a decision tree to guide the selection of an appropriate purification strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Purification made easy – secrets of science [shimadzu-webapp.eu]
- 10. axplora.com [axplora.com]
- 11. quora.com [quora.com]
- 12. 2-(3-(Bromomethyl)phenyl)pyrazine | Benchchem [benchchem.com]
- 13. fishersci.com [fishersci.com]
Storage stability of 2-(Bromomethyl)-5-isopropoxypyrazine at low temperatures
A Guide to Low-Temperature Storage, Stability, and Troubleshooting
Welcome to the technical support resource for 2-(Bromomethyl)-5-isopropoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical reagent in your experiments. As a Senior Application Scientist, I have structured this center to address the most common questions and challenges encountered during the low-temperature storage and handling of this compound, grounding all recommendations in established chemical principles and industry best practices.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-(Bromomethyl)-5-isopropoxypyrazine.
Q1: What are the ideal storage conditions for solid 2-(Bromomethyl)-5-isopropoxypyrazine?
The optimal storage for solid 2-(Bromomethyl)-5-isopropoxypyrazine is at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The key objective is to minimize exposure to moisture and oxygen, which are the primary drivers of degradation. For general guidance on storing novel bioactive chemicals, it is recommended to keep the vial tightly sealed.[1] Storing the compound in a desiccator, even within the freezer, provides an additional layer of protection against ambient moisture ingress during temperature fluctuations.
Q2: Why is an inert atmosphere so critical for this compound?
The bromomethyl group on the pyrazine ring is highly susceptible to nucleophilic attack, particularly by water (hydrolysis).[2] Over time, exposure to atmospheric moisture can lead to the conversion of the bromomethyl group to a hydroxymethyl group, forming 2-(Hydroxymethyl)-5-isopropoxypyrazine as a primary impurity. Storing under an inert gas displaces moisture and oxygen, significantly slowing this degradation pathway.
Q3: I need to use the compound frequently. Should I store the entire bottle at -20°C and warm it up each time?
This is strongly discouraged. Repeated freeze-thaw cycles can compromise the stability of chemical compounds.[3] Each warming cycle introduces the risk of condensation (moisture) inside the container. Furthermore, physical changes such as particle aggregation can occur.[4]
The best practice is to:
-
Upon receiving the compound, allow the primary container to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation on the cold solid.[1]
-
In a controlled, low-humidity environment (like a glove box), aliquot the solid into smaller, single-use vials.
-
Store these aliquots at -20°C under an inert atmosphere. This ensures that you only expose the amount needed for a specific experiment to ambient conditions, preserving the integrity of the bulk supply.
Q4: What about storing solutions of 2-(Bromomethyl)-5-isopropoxypyrazine?
Long-term storage of this compound in solution is generally not recommended due to increased molecular mobility, which accelerates degradation.[1] If a solution must be prepared and stored, use an anhydrous, aprotic solvent (e.g., anhydrous Dichloromethane, Tetrahydrofuran, or Acetonitrile). Prepare the solution fresh whenever possible. For short-term storage (no more than a few days), store as aliquots in tightly sealed vials at -20°C. Note that some compounds can degrade even in DMSO during freeze-thaw cycles.[3]
Troubleshooting Guide: Is My Compound Degrading?
This section provides a logical workflow to diagnose and address potential stability issues.
Issue 1: I'm observing a new, more polar spot on my Thin Layer Chromatography (TLC) plate.
-
Probable Cause: This is a classic sign of hydrolysis. The resulting alcohol, 2-(Hydroxymethyl)-5-isopropoxypyrazine, is significantly more polar than the parent bromide and will have a lower Rf value on a normal-phase silica plate.
-
Troubleshooting Steps:
-
Confirm Identity: Run a co-spot on the TLC plate with a small amount of your starting material and the suspect material. If two distinct spots are visible, degradation has likely occurred.
-
Quantify with HPLC: Use a stability-indicating HPLC method (see protocol below) to determine the purity of your material. This method will separate the parent compound from potential degradation products.[5]
-
Review Storage Practices: Were the aliquots properly sealed? Was the container allowed to warm to room temperature before opening? Was an inert atmosphere used? Identifying a lapse in protocol is key to preventing future degradation.
-
Issue 2: My reaction yield is lower than expected, or the reaction is failing.
-
Probable Cause: If the purity of the starting material has decreased, the effective molar quantity used in your reaction will be lower than calculated, leading to reduced yields. The bromomethyl group is the reactive site for many subsequent reactions (e.g., nucleophilic substitution); its conversion to an alcohol renders the molecule inert for such transformations.[6][7]
-
Troubleshooting Steps:
-
Purity Assessment: Immediately assess the purity of your starting material using a quantitative method like HPLC or qNMR (Quantitative Nuclear Magnetic Resonance). Do not rely solely on appearance.
-
Isolate and Analyze Byproducts: If possible, isolate the main byproduct from your reaction. An NMR or Mass Spectrometry analysis can confirm if it originates from a degraded starting material.
-
Use a Fresh Aliquot: Repeat the reaction using a new, unopened aliquot of 2-(Bromomethyl)-5-isopropoxypyrazine. If the reaction proceeds as expected, it confirms that the previously used aliquot was compromised.
-
Issue 3: The physical appearance of the solid has changed (e.g., clumping, discoloration).
-
Probable Cause: Changes in physical appearance can indicate the uptake of moisture, leading to clumping. Discoloration may suggest more complex degradation pathways or the presence of impurities from the synthesis that have degraded over time.
-
Troubleshooting Steps:
-
Do Not Use: Do not assume the material is safe or effective to use.
-
Full Re-characterization: Conduct a full analytical characterization (HPLC, NMR, MS) to determine the purity and identify the nature of the impurities.
-
Contact Supplier: If the material is new, contact the supplier with your analytical data. There may have been an issue with the batch or with shipping conditions.
-
Data & Diagrams
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces molecular motion and slows the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents hydrolysis by displacing atmospheric moisture and oxidation by displacing oxygen.[2] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents moisture ingress and protects from light, which can initiate radical degradation pathways.[8] |
| Handling | Aliquoting | Minimizes exposure of the bulk material to atmospheric conditions and avoids repeated freeze-thaw cycles.[1][3] |
| Solutions | Prepare Fresh in Anhydrous Solvent | Long-term solution storage is not recommended due to accelerated degradation.[1] |
Potential Degradation Pathway
The primary degradation mechanism at low temperatures, catalyzed by incidental moisture, is hydrolysis.
Caption: Primary hydrolysis pathway of 2-(Bromomethyl)-5-isopropoxypyrazine.
Troubleshooting Workflow for Suspected Degradation
Caption: Decision tree for investigating suspected compound degradation.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a general-purpose Reversed-Phase HPLC (RP-HPLC) method suitable for assessing the purity of 2-(Bromomethyl)-5-isopropoxypyrazine and separating it from its more polar hydrolysis byproduct.[5]
1. Objective: To quantify the purity of 2-(Bromomethyl)-5-isopropoxypyrazine and detect the presence of 2-(Hydroxymethyl)-5-isopropoxypyrazine.
2. Materials & Equipment:
-
HPLC system with UV/DAD detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for peak shaping)
-
Sample of 2-(Bromomethyl)-5-isopropoxypyrazine
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 275 nm (or scan with DAD to find optimum) |
| Injection Vol. | 10 µL |
4. Sample Preparation:
-
Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This gives a stock solution of ~100 µg/mL.
-
Further dilute as necessary to fall within the linear range of the detector. A typical working concentration is 10-20 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample.
-
Identify the peaks. The parent compound, being less polar, will have a longer retention time than the more polar hydrolysis product.
-
Calculate the purity by area percent:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
6. System Suitability:
-
Tailing Factor: The main peak should have a tailing factor between 0.9 and 1.5.
-
Theoretical Plates: The column should exhibit >2000 theoretical plates for the main peak.
-
Resolution: If the impurity is present, the resolution between it and the main peak should be >2.0.
This guide provides a comprehensive framework for maintaining the stability and verifying the quality of your 2-(Bromomethyl)-5-isopropoxypyrazine. Adherence to these protocols will enhance the reliability and reproducibility of your experimental results.
References
-
GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry. Available from: [Link]
-
Royal Society of Chemistry. (2012, November 1). Analytical Methods. Available from: [Link]
-
ResearchGate. (2025, August 22). Effect of freezing–thawing on dissolved organic matter in water. Available from: [Link]
-
ACS Publications. (2021, December 30). Freeze–Thaw Cycle-Enhanced Transformation of Iodide to Organoiodine Compounds in the Presence of Natural Organic Matter and Fe(III). Available from: [Link]
-
PharmaRead. (2025, April 21). Stability Studies in Pharmaceuticals: The Science Behind Shelf Life and Proper Storage. Available from: [Link]
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SmartSense by Digi. (2017, May 10). Pharmaceutical Storage & Transit: Conditions for Consideration. Available from: [Link]
-
United States Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.6317 Storage Stability. Available from: [Link]
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Specialist Pharmacy Service. STORAGE, STABILITY AND IN-USE SHELF-LIFE GUIDELINES FOR NON-STERILE MEDICINES. Available from: [Link]
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ResearchGate. (n.d.). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. Available from: [Link]
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Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Generation of storage stability data for agricultural chemical products. Available from: [Link]
-
AGU Publications. (n.d.). The Impact of Freeze-Thaw History on Soil Carbon Response to Experimental Freeze-Thaw Cycles. Available from: [Link]
-
United States Environmental Protection Agency. (n.d.). B.7.6.2 Freezer Storage Stability in Plants. Available from: [Link]
-
ResearchGate. (2025, November 11). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Available from: [Link]
-
National Agricultural Library. (n.d.). Investigation into the Effects of the Freeze-Thaw Cycle on Chemical Migration from Packaging into Foods. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. Available from: [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF NEW PYRAZINE DERIVATIVES. Available from: [Link]
-
University of Missouri Extension. (n.d.). Temperature Effects on Storage of Agricultural Pesticides. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available from: [Link]
-
Royal Society of Chemistry Publishing. (n.d.). Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. Available from: [Link]
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
Semantic Scholar. (2021, November 10). Thermal Decomposition of Brominated Butyl Rubber. Available from: [Link]
-
MDPI. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Available from: [Link]
-
Physical Chemistry Research. (n.d.). Preparation, Analysis, and Triple Kinetic Parameters Determination of a Novel Azido Ether Energetic Plasticizer. Available from: [Link]
-
ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Available from: [Link]
-
TÜBİTAK Academic Journals. (2022, January 1). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Available from: [Link]
-
Scilit. (1988, December 31). Proposed primary reference methods for the determination of some commercially important chiral aryloxypropionate herbicides in both free acid and ester forms. Available from: [Link]
-
ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?. Available from: [Link]
-
AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available from: [Link]
-
Science.gov. (n.d.). degradation product formed: Topics by Science.gov. Available from: [Link]
-
Defense Technical Information Center. (1993, March 12). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. Available from: [Link]
-
Georganics. (n.d.). Pyrazine derivatives. Available from: [Link]
-
PubMed. (2010, April 15). Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. Available from: [Link]
-
ResearchGate. (2025, August 10). Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions | Request PDF. Available from: [Link]
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Technical Guide: Troubleshooting Low Reactivity of Bromomethyl Pyrazines
The Diagnostic Framework: "Inert" or "Compromised"?
When a researcher reports "low reactivity" with a bromomethyl pyrazine, it is rarely due to inherent lack of electrophilicity. The pyrazine ring is electron-deficient, which should theoretically activate the benzylic (pyrazylic) position toward nucleophilic attack (
The failure mode is typically one of two extremes:
-
The "Suicide" Mechanism (Self-Quaternization): The molecule is too reactive and consumes itself before your nucleophile can.
-
The "Proton Sponge" Effect: Acidic conditions protonate the pyrazine nitrogens, creating a cationic species that repels nucleophiles or precipitates out of solution.
Visualizing the Failure Mode
The following diagram illustrates the primary competition between your desired reaction and the most common side reaction.
Figure 1: The kinetic competition between desired substitution (Path A) and self-destructive alkylation (Path B).
Troubleshooting Scenarios (Q&A)
Q1: "My starting material disappears rapidly, but I see no product—just a dark precipitate. Is the bromide leaving group too poor?"
Diagnosis: You are witnessing rapid self-quaternization . The pyrazine nitrogen is a capable nucleophile. In concentrated solutions, Molecule A attacks the bromomethyl group of Molecule B. The "dark precipitate" is a complex mixture of oligomeric pyrazinium salts.
Corrective Action:
-
Dilution: Run the reaction at high dilution (0.05 M – 0.1 M) to statistically favor the collision between the pyrazine and your nucleophile rather than two pyrazine molecules.
-
Nucleophile Excess: Increase the equivalents of your nucleophile (3–5 eq.) to outcompete the pyrazine nitrogen.
-
Solvent Switch: Avoid highly polar solvents like DMSO if possible, as they stabilize the transition state for quaternization. Use DCM or Toluene if solubility permits.
Q2: "The reaction stalls with amines. I added acid to catalyze, but it stopped completely."
Diagnosis: Protonation Deactivation.
While acid catalysis works for epoxide openings or carbonyl chemistry, it is fatal here. Pyrazine is a weak base (
-
Effect 1: The ring becomes cationic, making it incredibly electron-withdrawing. While this makes the
more electrophilic, it also makes the molecule highly solvated and potentially insoluble in organic media. -
Effect 2: If your nucleophile is an amine, you have protonated it into an ammonium salt, killing its nucleophilicity.
Corrective Action:
-
Maintain Basicity: Use a non-nucleophilic base (DIPEA or
) to scavenge the HBr generated. -
Free Base: Ensure your amine nucleophile is a free base, not a hydrochloride salt, before addition.
Q3: "I am using a weak nucleophile (e.g., aniline or phenol), and nothing happens."
Diagnosis: Poor Leaving Group Ability. Bromide is a decent leaving group, but on an electron-deficient ring, the transition state energy can be high.
Corrective Action: The Finkelstein Modification.
Swap the bromide for an iodide in situ. Iodide is a better nucleophile (to attack the
Validated Protocols
Protocol A: The "Finkelstein Boost" (For Weak Nucleophiles)
Use this when the starting material is stable but unreactive toward your specific nucleophile.
Mechanism:
| Step | Action | Technical Note |
| 1 | Dissolve substrate (1.0 eq) in Acetone (anhydrous). | Acetone is critical for NaBr precipitation. |
| 2 | Add Sodium Iodide (NaI) (0.2 – 1.0 eq). | Catalytic amount is often sufficient; stoichiometric is faster. |
| 3 | Stir at RT for 30 mins. | Watch for fine white precipitate (NaBr). |
| 4 | Add Nucleophile + Base ( | Base neutralizes the acid byproduct. |
| 5 | Monitor via LCMS. | Look for the transient Iodo-intermediate if reaction is slow. |
Protocol B: In Situ Generation & Trapping
Use this if the bromomethyl pyrazine is too unstable to isolate.
Instead of buying/isolating the bromide, generate it from the methyl-pyrazine and react immediately.
-
Bromination: Suspend Methyl-Pyrazine (1 eq), NBS (1.1 eq), and AIBN (0.05 eq) in
or Benzotrifluoride. Reflux until NBS is consumed (succinimide floats to top). -
Filtration: Cool and filter off succinimide rapidly under inert gas.
-
Trapping: Immediately add the filtrate (containing the bromide) into a second flask containing your Nucleophile and DIPEA in THF/DCM.
-
Advantage: The unstable bromide is never concentrated, preventing self-quaternization.
Quantitative Decision Matrix
Use this table to select the correct solvent system based on your failure mode.
| Solvent | Dielectric Constant ( | Risk of Self-Quaternization | Rec. for S | Notes |
| Toluene | 2.4 | Low | Moderate | Good for stability; poor for salt solubility. |
| DCM | 8.9 | Moderate | High | Best balance of solubility and stability. |
| Acetone | 20.7 | High | High | Required for Finkelstein (NaI) reactions. |
| DMF/DMSO | ~37–47 | Severe | Low | Stabilizes the ionic transition state of self-alkylation. Avoid if possible. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for reactivity of electron-deficient nitrogen heterocycles).
-
BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Link
-
Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. Link
-
Smolecule. (2026).[1] Application Notes: Nucleophilic Substitution Reactions of Alkyl Halides. Link
-
University of Idaho. (2026). Quaternization of pyrazine, pyridazine, and pyrimidine with alkyl halides. Link
Sources
Technical Support Center: Optimization of Reaction Time for Isopropoxypyrazine Coupling
Topic: Optimization of reaction time for isopropoxypyrazine coupling (SNAr Etherification). Audience: Medicinal Chemists, Process Chemists, and Flavor Scientists. Scope: Synthesis of 2-isopropoxy-3-methoxypyrazine (and analogs) via Nucleophilic Aromatic Substitution (SNAr).
Core Directive & Scope Definition
Welcome to the Pyrazine Synthesis Support Center. You are likely accessing this guide because your nucleophilic aromatic substitution (SNAr) to install an isopropoxy group on a halopyrazine core is behaving inconsistently. This reaction—often referred to as "coupling" in process chemistry due to the union of the alkoxide and the heteroaromatic ring—is deceptively simple but kinetically sensitive.
The Central Challenge: The reaction between 2-chloro-3-methoxypyrazine (or similar scaffolds) and sodium isopropoxide is governed by a delicate balance between conversion kinetics and side-reaction thermodynamics .
-
Too Short: Incomplete conversion, difficult separation of starting material (SM) from product due to similar polarity.
-
Too Long: Formation of hydrolysis byproducts (hydroxypyrazines) or decomposition, especially if the reaction is not strictly anhydrous.
This guide provides a self-validating system to optimize reaction time, ensuring high yields and purity.
Reaction Mechanism & Critical Pathways
To troubleshoot reaction time, you must understand the competing pathways. The reaction proceeds via an addition-elimination mechanism (SNAr).[1]
Pathway Visualization
Figure 1: Kinetic pathway of isopropoxypyrazine synthesis. Note that moisture introduces a competitive irreversible sink (Impurity A).
Troubleshooting Guides & FAQs
Phase 1: Kinetic Monitoring (The "When")
Q: My reaction stalls at 80% conversion even after extending the reaction time. Should I add more heat? A: Do not increase heat immediately. Stalling usually indicates reagent deactivation , not kinetic limitation.
-
Causality: Sodium isopropoxide is highly hygroscopic. If your system is not strictly anhydrous, atmospheric moisture will quench the alkoxide to isopropanol and NaOH. NaOH is a poorer nucleophile for this specific substrate and will lead to hydrolysis (hydroxypyrazine formation) rather than coupling.
-
Solution:
-
Perform a "spike test": Add 0.2 equivalents of fresh, dry NaOiPr.
-
If conversion resumes, your initial reagent was quenched.
-
If conversion does not resume, product inhibition or solubility limits are the cause. Switch to a more polar aprotic solvent (e.g., DMF or DMSO) to stabilize the Meisenheimer complex.
-
Q: How do I determine the precise endpoint? TLC is ambiguous. A: Stop relying on TLC. The Rf values of chloropyrazines and their isopropoxy derivatives are often nearly identical (ΔRf < 0.1) in standard hexane/EtOAc systems.
-
Protocol: Use GC-MS or HPLC.
-
GC-MS: Isopropoxypyrazines are volatile. Look for the molecular ion shift (M+ vs M+ - Cl + OCi3H7).
-
HPLC: Use a C18 column with a water/acetonitrile gradient. The product is significantly more lipophilic than the starting material and will elute later.
-
-
Endpoint Definition: Stop the reaction when the ratio of Product:SM is >98:2. Extending beyond this point yields diminishing returns and exponentially increases the risk of thermal degradation.
Phase 2: Controlling Side Reactions (The "Why")
Q: I see a new impurity forming at long reaction times (>12 hours). What is it? A: This is likely 2-hydroxy-3-methoxypyrazine (hydrolysis product) or a bis-alkoxy species if you started with a dichloropyrazine.
-
Mechanism:
-
Hydrolysis: Caused by trace water. As reaction time extends, the kinetic favorability of the alkoxide attack drops (concentration decreases), allowing the slower reaction with hydroxide (generated from wet solvent) to compete.
-
Trans-etherification: If you are using 2-methoxy-3-chloropyrazine and react it with isopropoxide for too long at high heat, the methoxy group can be exchanged for an isopropoxy group, leading to 2,3-diisopropoxypyrazine .
-
-
Correction:
-
Strictly limit reaction time to <6 hours by optimizing temperature (see Table 1).
-
Use molecular sieves in the reaction vessel if using THF.
-
Q: Can I use microwave irradiation to shorten the reaction time? A: Yes, but with a caveat. Microwave heating (MW) is excellent for SNAr on electron-deficient heterocycles.
-
Benefit: Reaction times reduce from hours (reflux) to minutes (120°C MW).
-
Risk: Pyrazines are thermally labile. MW can cause "charring" or polymerization if the vessel is not deoxygenated.
-
Guideline: Cap MW temperature at 110°C and hold for 10-20 minutes.
Data & Optimization Tables
Use this table to select the starting conditions based on your available solvent and time constraints.
Table 1: Solvent & Temperature Effects on Reaction Kinetics (Substrate: 2-chloro-3-methoxypyrazine + 1.2 eq NaOiPr)
| Solvent | Temp (°C) | Approx. Time to 95% Conv. | Risk Profile | Recommended For |
| THF | 66 (Reflux) | 12 - 18 Hours | Low (Cleanest profile) | Scale-up (>10g) |
| Toluene | 110 | 4 - 6 Hours | Medium (Requires phase transfer cat.) | Cost-sensitive processes |
| DMF | 80 | 1 - 2 Hours | High (Workup difficulty, hydrolysis risk) | High-throughput screening |
| Isopropanol | 82 (Reflux) | 8 - 12 Hours | Low (Green chemistry) | GMP / Safety-focused labs |
Master Protocol: Optimized Isopropoxylation
This protocol is designed to be self-validating by including checkpoints.
Reagents:
-
2-Chloro-3-methoxypyrazine (1.0 equiv)
-
Sodium Isopropoxide (1.2 equiv) [Freshly prepared or commercial 2M solution in THF]
-
Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 2-neck round bottom flask and purge with Argon. Moisture is the primary cause of reaction failure.
-
Solubilization: Dissolve the chloropyrazine in anhydrous THF.
-
Reagent Addition (Checkpoint 1): Cool to 0°C. Add Sodium Isopropoxide dropwise.
-
Validation: The solution should turn slightly yellow/orange. If it turns dark brown/black immediately, impurities or oxygen are present.
-
-
Reaction: Warm to reflux (66°C).
-
Monitoring (Checkpoint 2): Sample at 2 hours .
-
If conversion < 30%: Add 5 mol% 15-Crown-5 (sequesters Na+, activating the alkoxide).
-
If conversion > 90%: Begin cooling.
-
-
Quench: Cool to room temperature. Add saturated NH4Cl solution (buffers pH to ~7-8). Do not use strong acid (HCl), as pyrazines can protonate and become water-soluble, ruining extraction.
-
Workup: Extract with Et2O (preferred over DCM for pyrazines to avoid emulsion). Wash organic layer with brine. Dry over Na2SO4.[2]
Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic decision tree for reaction optimization.
References
-
Seifert, R. M., et al. (1970). "Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors." Journal of Agricultural and Food Chemistry. Link
-
Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." Journal of Organic Chemistry. (General SNAr mechanism reference). Link
-
BenchChem Technical Support. (2025). "Optimization of Pyrazine Synthesis: Reaction Time and Temperature." BenchChem Application Notes. Link
-
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." (General reaction conditions and solvent effects). Link
(Note: While specific proprietary protocols for industrial synthesis are often trade secrets, the mechanistic principles cited above from Seifert et al. and standard SNAr literature form the basis of this guide.)
Sources
Technical Support Center: Troubleshooting Guide for 2-(Bromomethyl)-5-isopropoxypyrazine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-(Bromomethyl)-5-isopropoxypyrazine. This valuable building block, while versatile, is notoriously susceptible to decomposition during reaction workup, leading to diminished yields and purification challenges. This document provides in-depth, field-proven insights and protocols to help you navigate these challenges, ensuring the integrity of your compound. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Understanding the Core Instability
FAQ: Why is 2-(Bromomethyl)-5-isopropoxypyrazine so unstable during a typical aqueous workup?
Answer: The instability of 2-(Bromomethyl)-5-isopropoxypyrazine stems from the high reactivity of its bromomethyl group. This group is structurally analogous to a benzylic bromide. The core reasons for its reactivity are:
-
Resonance Stabilization: The pyrazine ring, like a benzene ring, can stabilize a positive charge or a radical at the adjacent carbon atom through resonance.[1][2] When the bromide ion departs, it leaves behind a carbocation that is delocalized across the electron-rich aromatic system. This stabilization lowers the activation energy for nucleophilic substitution reactions.[1][3]
-
Susceptibility to Hydrolysis: Water, although a weak nucleophile, is typically present in high concentrations during aqueous workups. It can attack the electrophilic carbon of the bromomethyl group, leading to a substitution reaction where the bromide is replaced by a hydroxyl group. This process, known as hydrolysis or solvolysis, is often the primary decomposition pathway.[3]
-
pH Sensitivity: The rate of hydrolysis is significantly accelerated under basic conditions (e.g., pH > 8).[4] A common workup step, washing with aqueous sodium bicarbonate (NaHCO₃) or carbonate (Na₂CO₃) to neutralize acid, creates a basic environment that can be catastrophic for this molecule, leading to rapid conversion to the corresponding alcohol, 2-(Hydroxymethyl)-5-isopropoxypyrazine. Even neutral water can cause slow hydrolysis, which is exacerbated by extended exposure or elevated temperatures.[5]
Below is a diagram illustrating the primary decomposition pathway via an Sₙ1 mechanism, which is facilitated by the stability of the intermediate carbocation.
Caption: Primary decomposition pathway via hydrolysis.
Part 2: Troubleshooting Common Workup Failures
This section addresses the most common issues encountered by researchers.
Q1: I see a new, more polar spot on my TLC plate after performing an aqueous wash. What is it?
A: This new, lower Rƒ spot is almost certainly the hydrolysis product, 2-(Hydroxymethyl)-5-isopropoxypyrazine. The hydroxyl group (-OH) is significantly more polar than the bromomethyl group (-CH₂Br) because it can engage in hydrogen bonding. This increased polarity causes it to adhere more strongly to the silica gel on the TLC plate, resulting in a lower Rƒ value. Its appearance is a direct indicator that decomposition has occurred.
Q2: My reaction appeared complete by LC-MS, but my final yield dropped by over 50% after a standard workup with NaHCO₃ wash and drying. What happened?
A: The use of a sodium bicarbonate wash created a basic aqueous environment that dramatically accelerated the hydrolysis of your product.[4] While the intention was to neutralize acid, this step simultaneously destroyed a significant portion of your target molecule. The loss in yield is a direct consequence of converting the desired bromo-compound into the hydroxymethyl impurity.
Q3: What are the key analytical signs of decomposition?
A: Be vigilant for the following indicators across different analytical techniques:
-
TLC: Appearance of a new, more polar spot (lower Rƒ) that may stain differently with permanganate.
-
¹H NMR: Disappearance of the characteristic bromomethyl singlet (typically ~4.5-4.8 ppm) and the appearance of a new hydroxymethyl singlet (often ~4.6-5.0 ppm), accompanied by a broad singlet for the new -OH proton.
-
LC-MS: A new peak in the chromatogram with a shorter retention time (due to increased polarity) and a mass corresponding to the replacement of Bromine (mass ~79/81) with an OH group (mass 17). This results in a net mass loss of approximately 62-64 amu.
Part 3: Validated Protocols to Minimize Decomposition
Standard workup procedures involving sequential washes with acidic, basic, and neutral aqueous layers are not suitable for this compound.[6] The following protocols are designed to prioritize stability.
Protocol 1: Modified Cold Aqueous Workup
This method should be used only when an aqueous wash is absolutely necessary (e.g., to remove highly water-soluble impurities like DMF or salts). The guiding principles are low temperature and speed .
Step-by-Step Methodology:
-
Pre-Cooling: Before starting, cool the reaction mixture to 0 °C in an ice-water bath. Prepare all subsequent solutions (organic solvent for dilution, saturated NH₄Cl, and brine) and equipment (separatory funnel) by chilling them to 0-5 °C.
-
Dilution: Dilute the cold reaction mixture with a pre-chilled, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Quench/Wash (If Necessary): Add a single portion of cold, saturated aqueous ammonium chloride (NH₄Cl) solution. NH₄Cl is slightly acidic, which helps suppress hydrolysis compared to neutral water. Shake gently but quickly (no more than 30 seconds).
-
Phase Separation: Allow the layers to separate swiftly. If an emulsion forms, add a small amount of cold brine to help break it.[7] Drain and discard the aqueous layer immediately.
-
Brine Wash: Perform one final, rapid wash with cold, saturated brine (NaCl solution). This step removes the bulk of dissolved water from the organic layer and helps to further break any emulsions.[7]
-
Drying: Drain the organic layer into a flask containing a generous amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is a faster and more efficient drying agent.[7] Swirl for 5-10 minutes at 0-5 °C.
-
Isolation: Filter the drying agent and concentrate the filtrate in vacuo at low temperature (bath temperature < 30 °C).
-
Storage: Immediately place the crude product under an inert atmosphere (Argon or Nitrogen) and store at -20 °C until purification.
Protocol 2: Anhydrous (Non-Aqueous) Workup (Gold Standard)
This is the most reliable method for preserving the integrity of the compound by completely avoiding contact with water.
Step-by-Step Methodology:
-
Reaction Quench (If Applicable): If the reaction involves a reagent that needs to be quenched (e.g., a hydride), do so at low temperature (-78 °C to 0 °C) with a non-aqueous, non-nucleophilic quencher. For instance, quenching a DIBAL-H reduction can be done with a few drops of acetone or ethyl acetate before warming.[8][9]
-
Concentration: Remove the reaction solvent in vacuo at low temperature.
-
Azeotropic Drying (Optional): If the reaction solvent was water-miscible (e.g., THF), add toluene to the residue and re-concentrate. This azeotropically removes trace water.
-
Solid-Phase Extraction: Re-dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Filtration: Prepare a short plug of silica gel or Celite in a fritted funnel. Layer anhydrous sodium sulfate (Na₂SO₄) on top. Pass the organic solution through this plug.
-
Elution: Wash the plug with additional dry organic solvent to ensure all the product is collected. This filtration will remove baseline impurities and inorganic salts without exposure to water.
-
Isolation & Storage: Concentrate the collected filtrate in vacuo at low temperature and immediately store the product under an inert atmosphere at -20 °C.
The following workflow diagram contrasts a high-risk standard workup with the recommended low-risk anhydrous protocol.
Caption: Comparison of a high-risk vs. recommended workup workflow.
Part 4: Proactive Stability and Handling
Q4: How should I handle and store the crude product after isolation?
A: The compound's stability is still a concern even after the solvent is removed. Trace amounts of residual acid or moisture can catalyze decomposition over time.
-
Immediate Use: The best practice is to proceed with the next synthetic step or purification immediately.
-
Short-Term Storage: If storage is unavoidable, ensure the compound is under an inert atmosphere (argon or nitrogen) in a sealed vial.
-
Long-Term Storage: For longer periods, store at -20 °C or below. Commercial suppliers of similar reactive bromides often add a stabilizer like propylene oxide, which acts as an acid scavenger.[10] While you may not add a stabilizer yourself, this highlights the need for a rigorously inert and cold environment.
Q5: Are there specific solvents, reagents, or conditions to absolutely avoid?
A: Yes. The following table summarizes incompatible materials and conditions that pose a high risk to the stability of 2-(Bromomethyl)-5-isopropoxypyrazine.
| Category | Incompatible (High Risk) | Compatible (Low Risk) | Rationale |
| Solvents | Methanol, Ethanol, Water, Protic Solvents | Dichloromethane, Chloroform, Ethyl Acetate, THF, Toluene, Hexanes | Protic solvents can act as nucleophiles, leading to solvolysis. |
| Bases | NaOH, KOH, NaHCO₃, K₂CO₃, Amines (e.g., Triethylamine, DIPEA) | Non-nucleophilic bases (e.g., Proton Sponge) if base is required. | Basic conditions significantly accelerate hydrolysis and other nucleophilic substitution reactions.[4] |
| Acids | Concentrated HCl, H₂SO₄, TFA | Dilute, weak acids for brief periods (e.g., sat. NH₄Cl wash). | Strong acids can promote side reactions or degradation of the pyrazine ring. |
| Nucleophiles | Thiols, Cyanides, Azides, Primary/Secondary Amines | Sterically hindered reagents. | The compound is a potent electrophile and will readily react with a wide range of nucleophiles. |
| Temperature | Temperatures above 30-40 °C, even for short periods. | 0 °C for workup; < 25 °C for reactions; < -20 °C for storage. | Decomposition rates increase with temperature. |
| Atmosphere | Ambient air (contains moisture) | Inert atmosphere (Nitrogen or Argon) | Prevents contact with atmospheric moisture, minimizing hydrolysis. |
References
-
About Workup. Department of Chemistry: University of Rochester. [Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. [Link]
-
The chemistry of heteroarylphosphorus compounds. Part III. The alkaline hydrolysis of heteroarylmethyl analogues of benzyltriphenyl-phosphonium bromide. RSC Publishing. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]
-
Benzylic Bromination. Chemistry Steps. [Link]
-
Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange. [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Non aqueous DIBAL-H workup. Reddit. [Link]
-
11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
A Novel and Efficient Procedure for the Synthesis of Functionalized 1,3-Dihydroisobenzofurans. Organic Syntheses. [Link]
-
Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. benchchem.com [benchchem.com]
- 5. The chemistry of heteroarylphosphorus compounds. Part III. The alkaline hydrolysis of heteroarylmethyl analogues of benzyltriphenyl-phosphonium bromide; relative stabilities of heteroarylmethyl carbanions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Workup [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. amiscientific.com [amiscientific.com]
Solving solubility issues with 2-(Bromomethyl)-5-isopropoxypyrazine
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with 2-(Bromomethyl)-5-isopropoxypyrazine. By understanding the molecule's inherent properties and employing systematic troubleshooting, you can ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the key structural features of 2-(Bromomethyl)-5-isopropoxypyrazine that influence its solubility?
A: The solubility behavior of 2-(Bromomethyl)-5-isopropoxypyrazine is a direct consequence of its hybrid structure, which balances polar and non-polar characteristics.
Scientific Rationale: The molecule's structure contains three key regions that dictate its interaction with different solvents:
-
Pyrazine Ring: This heterocyclic aromatic ring contains two nitrogen atoms, making it polar and capable of acting as a hydrogen bond acceptor.[1][2] This feature contributes to its solubility in polar solvents.[1]
-
Isopropoxy Group (-OCH(CH₃)₂): This is a non-polar, lipophilic (oil-loving) alkyl ether group. The branching of the carbon chain can also influence solubility by affecting how easily solvent molecules can surround the solute.[3][4] This group significantly increases the compound's affinity for non-polar organic solvents.
-
Bromomethyl Group (-CH₂Br): This is a reactive functional group. While it contributes to the overall polarity, its primary impact is on the molecule's chemical stability. Degradation of this group can lead to the formation of impurities with different solubility profiles, often mistaken for poor solubility of the parent compound.[5] The principle of "like dissolves like" is fundamental; polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents.[4]
Q2: I'm seeing poor solubility of 2-(Bromomethyl)-5-isopropoxypyrazine in my chosen solvent. What is the first step in troubleshooting?
A: The initial step is to systematically assess and confirm that the issue is true insolubility and not a result of compound degradation or insufficient dissolution time.
Scientific Rationale: Before employing advanced solubilization techniques, it's crucial to rule out common procedural pitfalls. Elevated temperatures can accelerate dissolution but may also speed up degradation, especially for a reactive molecule like this one.[6] Similarly, what appears as insolubility might be the formation of insoluble degradation products due to factors like light exposure or oxidation.[5]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and address solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Q3: Which organic solvents are recommended for dissolving 2-(Bromomethyl)-5-isopropoxypyrazine?
A: Based on its structure, solvents with moderate to low polarity are excellent starting points. Aprotic polar solvents are also highly effective.
Scientific Rationale: The significant non-polar character imparted by the isopropoxy and bromomethyl groups suggests good solubility in solvents that can accommodate these features. The pyrazine core's polarity means that extremely non-polar solvents like hexanes might be less effective than those with some polar character.[1]
Recommended Solvents & Properties:
| Solvent | Formula | Relative Polarity | Dielectric Constant | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | 9.0 | 39.6 | Excellent for dissolving many organics; volatile. |
| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | 7.5 | 66 | Good general-purpose solvent; can form peroxides. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 0.228 | 6.0 | 77 | Moderately polar, less toxic alternative to chlorinated solvents. |
| Acetone | C₃H₆O | 0.355 | 21 | 56 | Polar aprotic solvent, miscible with water. |
| Acetonitrile (ACN) | C₂H₃N | 0.460 | 37.5 | 82 | Polar aprotic solvent, common in chromatography. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | 46.7 | 189 | Highly polar aprotic; dissolves many poorly soluble compounds.[7] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 0.386 | 38 | 153 | Highly polar aprotic; effective but has toxicity concerns.[8] |
Data compiled from various sources.[9][10]
Experimental Protocol: Solvent Screening
-
Aliquot 1-2 mg of 2-(Bromomethyl)-5-isopropoxypyrazine into several small vials.
-
Add a test solvent (e.g., DCM) dropwise (e.g., 100 µL increments) to one vial.
-
After each addition, vortex or sonicate for 30-60 seconds.
-
Observe for complete dissolution. Record the approximate volume of solvent required.
-
Repeat steps 2-4 for each solvent in the table to determine the most effective one for your desired concentration.
Q4: My compound won't dissolve in aqueous solutions for my biological assay. What strategies can I employ?
A: Direct dissolution in purely aqueous media is expected to be very low. The use of a water-miscible organic co-solvent is the standard and most effective approach.
Scientific Rationale: The lipophilic isopropoxy group makes the molecule poorly soluble in water. A co-solvent acts as a bridge, creating a solvent mixture with a polarity intermediate between water and the pure organic solvent, which can better accommodate the solute.[11] DMSO and ethanol are commonly used for this purpose in biological applications due to their miscibility with water and relatively low toxicity at low concentrations.
Experimental Protocol: Preparing a Stock Solution Using a Co-solvent
Caption: Workflow for preparing aqueous solutions via a co-solvent.
Step-by-Step Guide:
-
Prepare a High-Concentration Stock: Dissolve 2-(Bromomethyl)-5-isopropoxypyrazine in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Make Intermediate Dilutions (Optional): If needed, perform serial dilutions from this stock using 100% DMSO.
-
Final Aqueous Dilution: For your experiment, pipette a small volume of the DMSO stock into your final aqueous buffer (e.g., 1 µL of a 10 mM stock into 1 mL of buffer for a final concentration of 10 µM). Vortex immediately and thoroughly.
-
Crucial Check: Always check for precipitation after dilution into the aqueous buffer. If precipitation occurs, you may need to lower the final concentration or explore alternative solubilization methods. The final co-solvent concentration should be kept minimal to prevent interference with biological systems.[11]
Q5: My solution of 2-(Bromomethyl)-5-isopropoxypyrazine has changed color (e.g., turned yellow/brown). Is this related to solubility?
A: This is a critical observation and is likely indicative of compound degradation , not a solubility issue. The degradation products themselves may be insoluble, leading to cloudiness or precipitation.
Scientific Rationale: The bromomethyl group is an alkylating agent and can be susceptible to hydrolysis, oxidation, or reaction with nucleophiles.[12][13] Aromatic compounds, particularly those with amine-like nitrogen atoms in the pyrazine ring, can also be prone to oxidation, which often produces colored impurities.[5] This degradation can be accelerated by factors like elevated temperature, exposure to light (photodegradation), oxygen, or incompatible pH levels in the solvent matrix.[5][6]
Troubleshooting & Prevention:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[5]
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
-
Deoxygenate Solvents: For sensitive applications, sparge solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.[5]
-
Prepare Fresh Solutions: Due to its potential instability, it is best practice to prepare solutions of this compound immediately before use.[5]
-
Store Under Inert Atmosphere: For long-term storage of the solid compound or solutions, use an inert atmosphere (argon or nitrogen).
Q6: How can I perform a forced degradation study to assess the stability of my compound in a specific solvent system?
Scientific Rationale: By exposing the compound to harsh conditions (acid, base, oxidation, heat, light), you can rapidly identify its liabilities.[5][14] This is a proactive approach to ensure that any insolubility or unexpected results observed in your experiments are not due to the formation of unknown degradation products.
Protocol: Basic Forced Degradation Study
-
Prepare Stock Solution: Create a stock solution of 2-(Bromomethyl)-5-isopropoxypyrazine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).[5]
-
Aliquot and Stress: Distribute the stock solution into separate, clearly labeled amber vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 1M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 60°C, protected from light.
-
Photostability: Expose a vial of the stock solution (in a clear container) to intense light (e.g., photostability chamber).
-
Control: Keep one vial of the stock solution at 4°C, protected from light.
-
-
Analysis: At specific time points (e.g., 2, 8, 24 hours), take an aliquot from each vial. Analyze by an appropriate method (e.g., HPLC, LC-MS) to quantify the remaining parent compound and detect the appearance of new peaks (degradants).
-
Interpretation: Compare the stressed samples to the control. Significant loss of the parent peak or the appearance of new peaks indicates instability under that specific condition.
References
-
H. Yamamoto, S. Sato, H. Inomata, K. Arai, "High-Pressure Phase Behavior of Binary Mixtures of Pyrazine with CO2, C2H4, C2H6, and CHF3," Journal of Chemical & Engineering Data, 2006. [Link]
-
Solubility of Things, "Pyrazine," Solubility of Things. [Link]
-
P. Kumar, "Techniques to improve the solubility of poorly soluble drugs," ResearchGate, 2017. [Link]
-
D. Sharma, M. Saini, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review," Journal of Global Pharma Technology, 2019. [Link]
-
C. J. Peters, "Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide," Journal of Chemical & Engineering Data, 2006. [Link]
-
S. Singh, R. Kumar, "Techniques for Improving Solubility," International Journal of Medical Science and Dental Research, 2022. [Link]
-
Y. Liu, et al., "Solubilization techniques used for poorly water-soluble drugs," Acta Pharmaceutica Sinica B, 2023. [Link]
-
H. Li, et al., "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry," Molecules, 2023. [Link]
-
National Center for Biotechnology Information, "2-(Bromomethyl)pyrazine," PubChem Compound Database. [Link]
-
National Center for Biotechnology Information, "(2R,5S)-2-(bromomethyl)-5-propyloxolane," PubChem Compound Database. [Link]
-
Organic Syntheses, "A procedure for the synthesis of 1-iodopropyne," Organic Syntheses. [Link]
-
PubChemLite, "2-bromo-5-(bromomethyl)pyrazine (C5H4Br2N2)," PubChemLite. [Link]
-
S. Ahmad, et al., "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules," Chemistry Central Journal, 2017. [Link]
-
Eurofins, "Solubility for Common Extractable Compounds," Eurofins. [Link]
-
G. Nagy, et al., "A review on the stabilization of polyolefins," Polymer Degradation and Stability, 2017. [Link]
-
CUTM Courseware, "STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS," CUTM Courseware. [Link]
-
Y. Liu, et al., "Solubility Measurement and Correlation of 2‑Amino-5-bromopyrazine in Methanol/Ethanol/Isopropanol/Propylene Glycol Plus Water and 10 Pure Solvents at (278.15–323.15) K," Figshare, 2023. [Link]
-
A. van der Made, R. van der Made, "A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation," The Journal of Organic Chemistry, 1993. [Link]
-
M. Kandaz, A. Gürek, V. Ahsen, "Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile with S,N and O nucleophiles," Journal of Heterocyclic Chemistry, 1997. [Link]
-
Master Organic Chemistry, "Common Solvents Used in Organic Chemistry: Table of Properties," Master Organic Chemistry. [Link]
-
Organic Syntheses, "N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE," Organic Syntheses. [Link]
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- 2. 2-(Bromomethyl)pyrazine | C5H5BrN2 | CID 12752238 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 2-(Bromomethyl)-5-isopropoxypyrazine
Topic: 1H NMR spectrum analysis of 2-(Bromomethyl)-5-isopropoxypyrazine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
2-(Bromomethyl)-5-isopropoxypyrazine is a critical heteroaromatic building block, frequently employed in the synthesis of pharmaceutical agents targeting kinase pathways or GPCRs. Its reactivity hinges on the labile benzylic bromide, making it susceptible to hydrolysis and dimerization.
For researchers, the primary analytical challenge is not just structural confirmation, but differentiation from its stable precursor (2-methyl-5-isopropoxypyrazine) and its degradation product (2-(hydroxymethyl)-5-isopropoxypyrazine). This guide provides a comparative NMR framework to validate identity and purity with high confidence.
Structural Basis & Spectral Assignment
The 1H NMR spectrum of this compound is defined by three distinct chemical environments: the electron-deficient pyrazine ring, the alkyl-substituted ether, and the reactive bromomethyl handle.
Theoretical Assignment Table (Solvent: CDCl₃)
| Proton Group | Multiplicity | Chemical Shift (δ, ppm) | Integration | Coupling Constant ( | Structural Insight |
| Pyrazine H-3 | Singlet (or d) | 8.20 – 8.35 | 1H | Deshielded by N-atoms and adjacent -CH₂Br group. | |
| Pyrazine H-6 | Singlet (or d) | 7.90 – 8.05 | 1H | Shielded relative to H-3 due to ortho-effect of electron-donating Isopropoxy group. | |
| Isopropoxy -CH- | Septet | 5.20 – 5.35 | 1H | Characteristic deshielding by oxygen; diagnostic for the ether linkage. | |
| Bromomethyl -CH₂Br | Singlet | 4.45 – 4.55 | 2H | - | Critical Quality Attribute. Shift confirms bromination success.[1] |
| Isopropoxy -CH₃ | Doublet | 1.35 – 1.40 | 6H | High-field methyls; confirms isopropyl integrity. |
Analyst Note: The coupling between H-3 and H-6 (meta-coupling across the ring) is often unresolved in lower-field instruments (<400 MHz), appearing as broadened singlets.
Comparative Analysis: The "Alternatives"
In a synthetic workflow, "performance" equates to purity and conversion efficiency. The following comparison highlights how 1H NMR distinguishes the target product from its two most common alternatives: the Precursor and the Hydrolysis Impurity .
Comparison 1: Target vs. Precursor (2-Methyl-5-isopropoxypyrazine)
Context: Monitoring the radical bromination reaction (e.g., Wohl-Ziegler reaction).
| Feature | Precursor (Starting Material) | Target (Brominated Product) | Diagnostic Action |
| Methyl Handle | Singlet at ~2.50 ppm (-CH₃) | Absent | Monitor disappearance of 2.50 ppm peak. |
| Bromomethyl | Absent | Singlet at ~4.50 ppm (-CH₂Br) | Monitor appearance of 4.50 ppm peak. |
| Aromatic Shift | H-3/H-6 are more shielded (~7.8 - 8.1 ppm) | Slight downfield shift (~0.2 ppm) | Confirm electronic change in ring system. |
Causality: The substitution of a hydrogen atom with a bromine atom introduces an electronegative inductive effect (-I), significantly deshielding the methylene protons by approximately 2.0 ppm (from 2.5 to 4.5 ppm).
Comparison 2: Target vs. Impurity (2-(Hydroxymethyl)-5-isopropoxypyrazine)
Context: Quality control of stored material. The bromomethyl group is highly susceptible to hydrolysis by atmospheric moisture.
| Feature | Target (Bromide) | Impurity (Alcohol) | Diagnostic Action |
| Methylene Shift | ~4.50 ppm (Sharp Singlet) | ~4.65 - 4.75 ppm (Doublet or Broad S) | Check for small satellite peaks downfield of the main signal. |
| Exchangeable Proton | Absent | Broad singlet at ~3.0 - 5.0 ppm (-OH) | Perform D₂O shake test if ambiguous. |
| Solvent Effect | Shift is stable in CDCl₃ | Shift is concentration-dependent | Alcohol protons shift with concentration/temp. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol.
Step 1: Sample Preparation
-
Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS as an internal standard.
-
Why? DMSO-d₆ can accelerate the decomposition of reactive alkyl halides and may obscure the critical methylene region with water peaks.
-
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
-
Why? High concentrations can cause peak broadening; low concentrations reduce signal-to-noise ratio for impurity detection.
-
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (D1): ≥ 5 seconds.
-
Why? Essential for accurate integration of the aromatic protons vs. the methyl protons, which have different T1 relaxation times.
-
-
Scans (NS): Minimum 16 (for identity), 64 (for purity < 5%).
Step 3: Processing & Validation
-
Phasing: Apply manual phasing to ensure flat baselines around the 4.5 ppm region.
-
Integration: Calibrate the Isopropoxy -CH- septet (5.3 ppm) to 1.00 H .
-
QC Check: The integration of the -CH₂Br singlet (4.5 ppm) must be 1.95 - 2.05 H .
-
Fail Criteria: If integration is < 1.90, significant hydrolysis or side-chain elimination has occurred.
-
Visualization of Analytical Logic
Diagram 1: Spectral Assignment Flow
This diagram illustrates the logical flow from structural moieties to their specific NMR signals.
Caption: Logical mapping of structural moieties to specific 1H NMR spectral regions.
Diagram 2: Quality Control Decision Tree
This workflow guides the researcher through the validation process, distinguishing the product from alternatives.
Caption: Decision matrix for distinguishing the target compound from precursor and hydrolysis impurities.
References
-
PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
-
Reich, H. J. (2020). 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin.[2] Retrieved from [Link]
-
PubChem. (2025).[3] 2-Isopropyl-5-methylpyrazine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Comparative Guide to HPLC Purity Analysis of 2-(Bromomethyl)-5-isopropoxypyrazine
Introduction
2-(Bromomethyl)-5-isopropoxypyrazine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of such intermediates.[1][2] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of 2-(Bromomethyl)-5-isopropoxypyrazine, offering insights into the rationale behind method selection and optimization.
The choice of an appropriate HPLC method is contingent on the physicochemical properties of the analyte and potential impurities.[3] For 2-(Bromomethyl)-5-isopropoxypyrazine, a moderately polar compound, RP-HPLC is the most suitable approach.[3] This guide will compare a rapid isocratic method, ideal for high-throughput screening, with a more comprehensive gradient method designed to resolve a wider range of potential process-related impurities and degradation products.
Method Comparison Overview
The selection between an isocratic and a gradient HPLC method depends on the specific analytical objective. An isocratic method, which uses a constant mobile phase composition, is generally faster and simpler. In contrast, a gradient method, where the mobile phase composition is varied during the run, offers superior resolution for complex samples containing components with a wide range of polarities.
| Feature | Method A: Rapid Isocratic Elution | Method B: High-Resolution Gradient Elution |
| Principle | Separation based on hydrophobicity with a constant mobile phase strength.[3] | Separation based on hydrophobicity with an increasing mobile phase strength to elute more strongly retained compounds. |
| Stationary Phase | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[3] | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[3] |
| Mobile Phase | Acetonitrile and Water/Buffer.[3] | Acetonitrile and Water/Buffer with a programmed gradient.[4] |
| Best Suited For | Routine quality control, high-throughput screening, and analysis of relatively pure samples. | Impurity profiling, stability studies, and analysis of complex mixtures where impurities with different polarities are expected.[5][6] |
Experimental Protocols
Method A: Rapid Isocratic Purity Assessment
This method is designed for rapid analysis, making it suitable for in-process controls and routine quality checks where speed is a priority.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[3] |
| Detection Wavelength | UV at 275 nm[7] |
| Injection Volume | 10 µL[3] |
Sample Preparation
-
Accurately weigh approximately 10 mg of 2-(Bromomethyl)-5-isopropoxypyrazine.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
Analysis Procedure
-
Inject a blank (diluent) to ensure no carryover.[3]
-
Inject the prepared sample solution.
-
Record the chromatogram for 10 minutes.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.[3]
Method B: High-Resolution Gradient Impurity Profiling
This method employs a gradient elution to provide a comprehensive separation of the main compound from potential impurities, including starting materials, by-products, and degradation products.[5][6]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3] |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | UV at 275 nm[7] |
| Injection Volume | 10 µL[3] |
Sample Preparation
-
Accurately weigh approximately 10 mg of 2-(Bromomethyl)-5-isopropoxypyrazine.
-
Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
Analysis Procedure
-
Inject a blank (diluent) to confirm the absence of system peaks.[3]
-
Inject the prepared sample solution.
-
Record the chromatogram for 25 minutes.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
Comparative Data Analysis
The following table presents hypothetical, yet realistic, data obtained from the analysis of a single batch of 2-(Bromomethyl)-5-isopropoxypyrazine using both methods. This batch is presumed to contain two known process-related impurities: Impurity 1 (more polar) and Impurity 2 (less polar).
| Parameter | Method A: Isocratic | Method B: Gradient |
| Retention Time (Main Peak) | 5.2 min | 12.5 min |
| Retention Time (Impurity 1) | 2.8 min | 6.1 min |
| Retention Time (Impurity 2) | Co-elutes with main peak | 14.8 min |
| Resolution (Main Peak/Impurity 1) | 2.1 | 8.5 |
| Resolution (Main Peak/Impurity 2) | Not Resolved | 4.2 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Purity (% Area) | 99.5% | 98.8% |
Interpretation of Results
-
Method A (Isocratic): This method provides a rapid assessment of purity, showing a high percentage for the main peak. However, it fails to resolve the less polar Impurity 2 from the main analyte, leading to an overestimation of purity. The resolution between the main peak and the more polar Impurity 1 is acceptable but not baseline.
-
Method B (Gradient): The gradient method successfully separates both impurities from the main peak, providing a more accurate purity value. The significantly higher resolution values for both impurities indicate a more robust and reliable separation. The longer run time is a trade-off for the increased accuracy and detail in the impurity profile.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an appropriate HPLC method.
Caption: General experimental workflow for HPLC purity analysis.
Sources
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- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 7. Pyrazine | SIELC Technologies [sielc.com]
Comparative Guide: Bromomethyl vs. Chloromethyl Isopropoxypyrazine Reactivity
Executive Summary
In the synthesis of functionalized pyrazines for pharmaceutical applications, the choice between Bromomethyl Isopropoxypyrazine (BMIP) and Chloromethyl Isopropoxypyrazine (CMIP) represents a classic trade-off between kinetic reactivity and thermodynamic stability .
-
Chloromethyl Isopropoxypyrazine (CMIP): The industry standard for storage and commercial distribution. It offers superior shelf-life and hydrolytic stability but requires forcing conditions (higher heat, polar solvents) or iodide catalysis (Finkelstein conditions) to react with sterically hindered or weak nucleophiles.
-
Bromomethyl Isopropoxypyrazine (BMIP): The high-performance alternative. It exhibits reaction rates 50–100x faster than the chloride analog, allowing for milder reaction conditions that preserve sensitive functional groups. However, it is prone to rapid hydrolysis and self-alkylation (dimerization), necessitating in situ generation or low-temperature storage.[1]
Recommendation: Use CMIP for robust, scale-up processes where heating is permissible.[1] Switch to BMIP (or generate it in situ from CMIP) when coupling with valuable, heat-sensitive amines or when using weak nucleophiles.
Mechanistic Analysis & Chemical Logic
The Pyrazine Scaffold Effect
Both compounds rely on the activation of the methylene group attached to the pyrazine ring. The pyrazine ring is electron-deficient (two nitrogen atoms withdraw electron density), which makes the "benzylic" (pyrazylic) carbons significantly more electrophilic than a standard benzyl chloride or bromide.
The Isopropoxy Substituent
The isopropoxy group (
-
Electronic Stabilization: It acts as an Electron Donating Group (EDG) via resonance. This counteracts the strong electron-withdrawing nature of the pyrazine ring slightly, preventing the ring itself from undergoing unwanted Nucleophilic Aromatic Substitution (
) at the C2 position. -
Transition State Support: In the
transition state, the developing positive charge on the methylene carbon is stabilized by the electron-donating capability of the isopropoxy-substituted ring, lowering the activation energy.
Halide Leaving Group Physics
The core differentiator is the carbon-halogen bond strength:
-
C–Cl Bond Energy: ~339 kJ/mol (Stronger, harder to break)
-
C–Br Bond Energy: ~285 kJ/mol (Weaker, easier to break)
Because the
Visualization: Reactivity Logic Flow
Figure 1: Decision matrix for selecting between Chloromethyl and Bromomethyl linkers based on synthetic requirements.
Performance Comparison Data
The following data summarizes typical performance metrics in a standard
| Feature | Chloromethyl (CMIP) | Bromomethyl (BMIP) | Impact |
| Relative Rate ( | 1.0 (Reference) | ~85.0 | BMIP completes in minutes vs. hours.[1] |
| Reaction Temp | Reflux (80°C) | 0°C to RT (25°C) | BMIP allows milder conditions. |
| Hydrolytic Stability | CMIP is easier to handle in open air. | ||
| Storage | Stable at RT (Months) | Store at -20°C (Weeks) | BMIP degrades via dimerization. |
| Side Reactions | Minimal | Elimination / Dimerization | High reactivity can lead to impurities. |
Experimental Protocols
Protocol A: Synthesis of Chloromethyl Isopropoxypyrazine (CMIP)
Targeting stability and scale.
Reagents:
-
(5-Isopropoxypyrazin-2-yl)methanol (Starting Material)[1]
-
Thionyl Chloride (
)[2] -
Dichloromethane (DCM)
Procedure:
-
Dissolve 1.0 eq of (5-isopropoxypyrazin-2-yl)methanol in dry DCM (0.2 M) under
. -
Cool to 0°C. Add 1.5 eq of
dropwise over 15 minutes. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitor: TLC should show complete conversion.
-
Workup: Quench carefully with sat.
. Extract with DCM. Dry over and concentrate. -
Result: Yellow oil/solid. Stable for storage.
Protocol B: In Situ Activation (Finkelstein) for CMIP
Best of both worlds: Use stable CMIP but achieve BMIP-like reactivity.
Concept: Add catalytic Sodium Iodide (NaI) to convert the Alkyl Chloride to a transient, highly reactive Alkyl Iodide.
Procedure:
-
Dissolve 1.0 eq CMIP and 1.1 eq Nucleophile (e.g., amine) in Acetonitrile.
-
Add 0.1 – 0.5 eq Sodium Iodide (NaI) .
-
Stir at 60°C.
-
Mechanism:
is displaced by (equilibrium). The resulting Iodomethyl species reacts instantly with the amine, regenerating .
Protocol C: Direct Synthesis & Use of Bromomethyl Isopropoxypyrazine (BMIP)
For highly sensitive substrates.
Reagents:
-
(5-Isopropoxypyrazin-2-yl)methanol[1]
-
Phosphorus Tribromide (
) or (Appel Conditions)
Procedure:
-
Dissolve 1.0 eq alcohol in dry THF at 0°C.
-
Add 0.4 eq
dropwise (keep temp < 5°C). -
Stir for 30 mins at 0°C. Do not heat.
-
Critical Step: Do not isolate via column chromatography (silica degrades it). Perform a quick aqueous wash (ice-cold brine), dry (
), and concentrate in vacuo at low temp (< 30°C). -
Immediate Use: Dissolve immediately in reaction solvent and add nucleophile.
Visualizing the Reaction Pathway
The following diagram illustrates the
Figure 2: Reaction pathway showing direct substitution (slow) vs. Iodide-catalyzed substitution (fast).
References
-
Leaving Group Ability Trends
-
Pyrazine Functionalization
-
Synthesis Protocols (Analogous Pyridine Systems)
Sources
- 1. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-5-isopropoxypyrazine | C7H9ClN2O | CID 71627120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. prepchem.com [prepchem.com]
IR spectroscopy peaks for 2-(Bromomethyl)-5-isopropoxypyrazine
An In-Depth Comparative Guide to the Infrared Spectrum of 2-(Bromomethyl)-5-isopropoxypyrazine
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 2-(Bromomethyl)-5-isopropoxypyrazine, a heterocyclic compound of interest in synthetic chemistry and drug development. By dissecting the molecule into its constituent functional groups, we can predict and interpret its vibrational modes. This comparative approach allows researchers to identify key spectral markers, differentiate the target molecule from its precursors or side-products, and confirm its structural integrity.
The molecule's structure combines a pyrazine ring, an isopropoxy ether group, and a bromomethyl substituent. Each of these components contributes a unique signature to the infrared spectrum, which we will explore in detail.
Analysis of Key Spectral Regions and Functional Group Vibrations
An IR spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹). The latter, while complex, contains highly specific information about the molecule's overall structure.
The C-H Stretching Region (3100-2850 cm⁻¹)
This region is dominated by stretching vibrations of carbon-hydrogen bonds. A useful diagnostic is to draw a line at 3000 cm⁻¹; peaks appearing above this line typically correspond to unsaturated (sp² or sp) C-H bonds, while those below are from saturated (sp³) C-H bonds.[1][2]
-
Aromatic C-H Stretch (Pyrazine Ring): Expect one or more weak to medium intensity peaks just above 3000 cm⁻¹, likely in the 3100-3000 cm⁻¹ range. These are characteristic of C-H bonds on an aromatic or heteroaromatic ring.[3][4] The pyrazine ring in the target molecule has two such C-H bonds.
-
Aliphatic C-H Stretch (Isopropoxy & Bromomethyl): Expect multiple, strong absorption bands just below 3000 cm⁻¹, in the 2990-2850 cm⁻¹ range.[5][6] These arise from the symmetric and asymmetric stretching of C-H bonds within the isopropyl and methyl groups.
The Aromatic and C=N Region (1600-1400 cm⁻¹)
The vibrations of the pyrazine ring's carbon-carbon and carbon-nitrogen double bonds appear in this region. These peaks are crucial for confirming the presence of the heteroaromatic core.
-
C=C and C=N Ring Stretching: Pyrazine and its derivatives typically show a series of medium to weak bands in the 1600-1475 cm⁻¹ region.[4][7] These absorptions are analogous to the C=C stretching vibrations found in benzene derivatives.
The Fingerprint Region: Bending, C-O, and C-Br Vibrations (1400-500 cm⁻¹)
This region is dense with information, including bending vibrations and stretches from single bonds involving heteroatoms.
-
Aliphatic C-H Bending:
-
The methyl (-CH₃) and methylene (-CH₂) groups from the isopropoxy and bromomethyl moieties will produce bending (scissoring) vibrations around 1470-1450 cm⁻¹ .[3]
-
A key diagnostic for the isopropyl group is the presence of a characteristic doublet, or two distinct peaks, around 1385-1370 cm⁻¹ due to symmetric bending of the gem-dimethyl group.
-
-
C-O-C Ether Stretching: The most prominent features of the isopropoxy group are the C-O stretching bands. Ethers typically display a strong absorption due to the asymmetric C-O-C stretch between 1300-1000 cm⁻¹ .[4][8] For an alkyl ether like diisopropyl ether, this strong band is often centered around 1150-1060 cm⁻¹ .[8][9][10]
-
C-Br Stretching: The carbon-bromine bond stretch is found at the low-frequency end of the spectrum. This vibration is expected to produce a medium to strong absorption in the 690-515 cm⁻¹ range.[3][11][12] The -CH₂Br group also exhibits a C-H wagging motion between 1300-1150 cm⁻¹ .[3][11]
Summary of Expected IR Peaks
The following table summarizes the predicted key absorption bands for 2-(Bromomethyl)-5-isopropoxypyrazine, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100–3000 | Weak-Med | Aromatic C-H Stretch | Pyrazine Ring |
| 2990–2850 | Strong | Aliphatic C-H Stretch | Isopropoxy, Bromomethyl |
| 1600–1475 | Weak-Med | C=C and C=N Ring Stretch | Pyrazine Ring |
| 1470–1450 | Medium | Aliphatic C-H Bend (Scissoring) | Isopropoxy, Bromomethyl |
| ~1380 & ~1370 | Medium | C-H Bend (Symmetric, Isopropyl Doublet) | Isopropoxy |
| 1150–1060 | Strong | Asymmetric C-O-C Stretch | Isopropoxy Ether |
| 1300-1150 | Medium | -CH₂- Wag | Bromomethyl |
| 690–515 | Med-Strong | C-Br Stretch | Bromomethyl |
Visualization of Key Vibrational Modes
The following diagram illustrates the molecular structure of 2-(Bromomethyl)-5-isopropoxypyrazine and highlights the bonds associated with the most significant IR absorptions.
Caption: Key vibrational bonds in 2-(Bromomethyl)-5-isopropoxypyrazine.
Experimental Protocol: Acquiring an FTIR Spectrum
To validate the predicted spectral features, a standard experimental protocol should be followed. Attenuated Total Reflectance (ATR) is a modern, simple method for acquiring high-quality data from solid or liquid samples.
Workflow: ATR-FTIR Spectroscopy
Caption: Standard workflow for ATR-FTIR data acquisition and analysis.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.
-
Background Collection: Before analyzing the sample, run a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small, representative amount of the 2-(Bromomethyl)-5-isopropoxypyrazine powder directly onto the ATR crystal.
-
Pressure Application: Lower the instrument's pressure clamp to apply consistent force, ensuring good contact between the solid sample and the crystal surface.
-
Sample Spectrum Collection: Acquire the spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, retract the pressure clamp, and carefully clean the sample off the crystal surface with an appropriate solvent.
This self-validating protocol, where a background is taken immediately before the sample, ensures that atmospheric absorptions are reliably subtracted, leading to a trustworthy spectrum of the compound itself.
References
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A Senior Application Scientist's Guide to Validating the Structure of Functionalized Isopropoxypyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the unequivocal structural validation of novel compounds is the bedrock upon which successful drug discovery and development are built. Functionalized isopropoxypyrazine derivatives, a class of molecules holding significant therapeutic promise, demand a particularly rigorous approach to their structural elucidation. The precise arrangement of functional groups on the pyrazine core dictates the molecule's interaction with biological targets, and any ambiguity in its structure can lead to flawed structure-activity relationship (SAR) studies and wasted resources.
This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to confidently assign the structure of these important compounds. We will move beyond a simple listing of methods to explain the underlying scientific principles and the synergistic nature of a multi-technique approach, empowering you to generate robust, publication-quality data.
The Imperative of a Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a molecule's structure. Instead, a composite of spectroscopic and chromatographic methods must be employed to piece together the molecular puzzle. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For absolute confirmation of stereochemistry, Single Crystal X-ray Diffraction is the gold standard, when applicable.
The Logic of the Workflow
A systematic approach to structural validation is crucial. The following workflow illustrates the logical progression from a newly synthesized compound to a fully characterized molecule with a confirmed structure and purity.
Caption: A logical workflow for the structural validation of a novel compound.
Deep Dive into Core Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[1] For pyrazine derivatives, specific NMR experiments are indispensable.[2][3]
-
¹H NMR: This initial experiment reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). Key diagnostic signals for an isopropoxypyrazine derivative include the aromatic protons on the pyrazine ring and the characteristic septet and doublet of the isopropoxy group.
-
¹³C NMR and DEPT: While ¹³C NMR identifies the number of unique carbon environments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide further detail by differentiating between CH, CH₂, and CH₃ groups.[4] This is crucial for correctly assigning the carbons of the isopropoxy group and any other aliphatic substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular structure.[5]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this class of compounds, as it reveals long-range (2-3 bond) correlations between protons and carbons. This is how the connectivity between the isopropoxy group and the pyrazine ring is definitively established, as well as the positions of other substituents.
-
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte resonances.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion.
-
1D Spectra Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra.
-
2D Spectra Acquisition: Run standard COSY, HSQC, and HMBC experiments.
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and establish the connectivity of the molecule.
Mass Spectrometry (MS): The Molecular Weight and Formula Determinator
Mass spectrometry is a powerhouse analytical technique for determining the molecular weight and elemental composition of a compound.[6] Its sensitivity and resolving power make it an indispensable tool in drug discovery.[7]
-
Low-Resolution MS (LRMS): Often coupled with liquid chromatography (LC-MS), this provides a quick confirmation of the molecular weight of the target compound.
-
High-Resolution MS (HRMS): This is a critical experiment that provides the exact mass of the molecule with high precision.[8] This allows for the unambiguous determination of the molecular formula, which is a fundamental piece of evidence in structural validation.[8]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI), which is well-suited for many pyrazine derivatives.
-
Mass Analysis: Acquire the mass spectrum on a high-resolution instrument (e.g., TOF or Orbitrap).
-
Data Interpretation: Compare the measured exact mass to the theoretical masses of potential molecular formulas to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is essential for determining the purity of the synthesized compound.[9] In the pharmaceutical industry, HPLC is a cornerstone for quality control.[10][11]
-
Purity Assessment: A well-developed HPLC method should show a single, sharp peak for a pure compound. The peak area can be used to calculate the purity, which should typically be >95% for compounds used in biological assays.[12]
-
Stability-Indicating Methods: Forced degradation studies can be performed to develop an HPLC method that can separate the parent compound from any potential degradation products, which is crucial for stability testing.[13]
Experimental Protocol: HPLC Purity Analysis
-
Method Development: Select a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid or TFA) to achieve good separation and peak shape.
-
Sample Analysis: Inject a known concentration of the compound and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Purity Calculation: Integrate the area of all peaks and calculate the percentage of the main peak relative to the total area.
Single Crystal X-ray Diffraction: The Ultimate Structural Confirmation
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule.[14][15] This is particularly important for confirming the absolute stereochemistry of chiral centers.[16][17]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding the precise atomic coordinates.
Comparative Overview of Techniques
| Technique | Primary Information | Strengths | Limitations |
| NMR Spectroscopy | Molecular connectivity and framework | Provides detailed structural information | Can be complex for molecules with overlapping signals; requires more sample than MS |
| Mass Spectrometry | Molecular weight and elemental formula | High sensitivity and accuracy for molecular formula | Does not provide information on connectivity or stereochemistry |
| HPLC | Purity and stability | Quantitative and highly reproducible for purity assessment | Requires method development; not a primary structure elucidation tool |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structural determination | Requires the growth of high-quality single crystals, which can be challenging |
Conclusion
The structural validation of functionalized isopropoxypyrazine derivatives is a critical process that relies on the synergistic application of multiple analytical techniques. A thorough analysis using 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and HPLC provides a robust and defensible structural assignment and purity assessment. When feasible, single-crystal X-ray diffraction offers the ultimate confirmation. By adhering to this rigorous, multi-technique approach, researchers can ensure the integrity of their data and confidently advance their drug discovery programs.
References
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- Coriolis Pharma. (2025, November 21). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management.
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A Senior Application Scientist's Guide to the Comparative Yield Analysis of Pyrazine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile building block in a multitude of bioactive compounds. The efficient synthesis of substituted pyrazines is therefore a critical endeavor, directly impacting the pace of discovery and development. This guide provides a comparative analysis of key synthetic strategies for accessing important pyrazine building blocks, with a focus on reaction yields and the mechanistic rationale behind experimental choices.
Classical Approaches: The Foundation of Pyrazine Synthesis
The Gutknecht and Staedel-Rugheimer syntheses are foundational methods for constructing the pyrazine ring. While classic, they remain relevant for specific applications, particularly for the synthesis of symmetrically substituted pyrazines.
The Gutknecht Pyrazine Synthesis
The Gutknecht synthesis, first reported in 1879, involves the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[1] The resulting dihydropyrazines are then oxidized to the aromatic pyrazine.[2][3]
Mechanism and Rationale: The elegance of the Gutknecht synthesis lies in its convergent nature. The key intermediate, the α-amino ketone, is highly reactive and readily dimerizes. The choice of reducing agent for the α-oximino ketone (e.g., zinc dust in acetic acid) is critical to ensure the formation of the α-amino ketone without over-reduction.[4] The subsequent oxidation step can often be achieved with mild oxidizing agents like air or copper(II) sulfate.[2] The symmetry of the starting α-amino ketone dictates the formation of a single, symmetrically substituted pyrazine, making this a highly regioselective method for such products.
The Staedel-Rugheimer Pyrazine Synthesis
The Staedel-Rugheimer synthesis, developed in 1876, involves the reaction of an α-haloketone with two equivalents of ammonia.[3] The initially formed α-amino ketone then undergoes self-condensation and subsequent oxidation to yield the pyrazine.[5]
Mechanism and Rationale: This method differs from the Gutknecht synthesis in the generation of the α-amino ketone intermediate. The use of an α-haloketone and ammonia is a direct and often high-yielding approach to this key intermediate.[6] Similar to the Gutknecht synthesis, the self-condensation of the α-amino ketone leads to a dihydropyrazine, which is then oxidized. The choice of the α-haloketone directly determines the substitution pattern of the final pyrazine product.
Modern Strategies: Precision and Versatility
Modern synthetic methods have expanded the toolkit for pyrazine synthesis, offering greater control over substitution patterns and access to a wider range of functionalized derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable for the synthesis of unsymmetrical and highly substituted pyrazines.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and it has been widely applied to the synthesis of aryl- and heteroaryl-substituted pyrazines.[5] This reaction typically involves the coupling of a halopyrazine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[7]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the halopyrazine to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.[8] For electron-deficient heterocycles like pyrazine, the use of electron-rich and bulky phosphine ligands can significantly enhance the rate of oxidative addition and prevent catalyst deactivation.[7] The reactivity of halopyrazines in Suzuki coupling generally follows the order I > Br > Cl.[8]
Synthesis of Pyrazinones: Key Bioactive Scaffolds
2(1H)-Pyrazinones are a prominent class of pyrazine derivatives found in numerous natural products and pharmacologically active compounds.[9] Their synthesis often involves the construction of the heterocyclic ring from acyclic precursors.
Condensation of α-Amino Amides with 1,2-Dicarbonyl Compounds
A common and effective method for the synthesis of 2(1H)-pyrazinones is the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[10] This approach allows for the introduction of substituents at various positions of the pyrazinone ring.
Mechanism and Rationale: The reaction proceeds through the initial formation of an imine between the α-amino group of the amide and one of the carbonyl groups of the 1,2-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazinone ring. The regioselectivity of the initial condensation can be influenced by the nature of the substituents on the 1,2-dicarbonyl compound.[10]
Cyclization of Dipeptide Precursors
Dipeptides can serve as valuable precursors for the synthesis of 2(1H)-pyrazinones. For instance, dipeptidyl chloromethyl ketones can undergo a deprotection-cyclization sequence to afford 5-substituted-2(1H)-pyrazinones in high yields.[9]
Mechanism and Rationale: This method involves the intramolecular cyclization of the dipeptide backbone. The removal of a protecting group, such as a tert-butyloxycarbonyl (Boc) group, can trigger the cyclization cascade. The choice of the amino acids in the dipeptide directly determines the substitution pattern of the resulting pyrazinone.[9]
Comparative Yield Analysis
The following table summarizes the typical yields for the discussed synthetic strategies, providing a comparative overview of their efficiency. It is important to note that yields are highly dependent on the specific substrates, reaction conditions, and optimization.
| Synthetic Strategy | Pyrazine Product Type | Starting Materials | Typical Yield (%) | Reference(s) |
| Gutknecht Synthesis | Symmetrically Substituted | α-Oximino Ketones | Moderate to High | [2] |
| Staedel-Rugheimer Synthesis | Symmetrically Substituted | α-Haloketones, Ammonia | Moderate to High | [5] |
| Suzuki-Miyaura Coupling | Unsymmetrically Substituted | Halopyrazines, Boronic Acids | Good to Excellent (up to >80%) | [7] |
| Condensation of α-Amino Amides | 2(1H)-Pyrazinones | α-Amino Amides, 1,2-Dicarbonyls | Varies (can be high) | [10] |
| Cyclization of Dipeptides | 5-Substituted-2(1H)-Pyrazinones | Dipeptidyl Chloromethyl Ketones | High | [9] |
| Direct Condensation | 5-Methylpyrazine-2-carboxamide | 2-Aminopropanediamide, Methylglyoxal | ~75% | [11] |
| Multi-step Synthesis | 5-Methylpyrazine-2-carboxamide | L-alanine | ~55% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Gutknecht Pyrazine Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the α-oximino ketone by recrystallization or column chromatography.[4]
Step 2: Reduction and Cyclization to Pyrazine
-
Dissolve the α-oximino ketone in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent (e.g., zinc dust) portion-wise while stirring.
-
After the initial reaction is complete, add an oxidizing agent (e.g., copper(II) sulfate or allow for air oxidation).
-
Heat the mixture to reflux to promote oxidation.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the pyrazine by column chromatography or distillation.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloropyrazine
This protocol is a general guideline and requires optimization of catalyst, ligand, base, and solvent for each specific substrate combination.
-
In a reaction vessel, combine the chloropyrazine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol).
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylpyrazine.[5]
Visualizations
Caption: Workflow of the Gutknecht Pyrazine Synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of pyrazine building blocks is a dynamic field, with both classical and modern methods offering distinct advantages. For the preparation of simple, symmetrically substituted pyrazines, the Gutknecht and Staedel-Rugheimer syntheses remain viable options. However, for the construction of more complex, unsymmetrically substituted pyrazines, which are often required in drug discovery programs, modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable due to their high yields, broad substrate scope, and functional group tolerance. The synthesis of pyrazinones benefits from strategies that build the ring from acyclic precursors, such as the condensation of α-amino amides or the cyclization of dipeptides, which can provide high yields of specifically substituted products. The choice of synthetic route will ultimately depend on the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction.
References
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Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]
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(2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC. [Link]
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(2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science. [Link]
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(2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. PMC. [Link]
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(N.d.). Chapter IV Section A (General introduction and synthetic background). NBU-IR. [Link]
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(2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]
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Ong, M. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher. [Link]
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(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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(2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
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(N.d.). Gutknecht Pyrazine Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
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(2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
(2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. MDPI. [Link]
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(2023). Gutknecht Pyrazine Synthesis Overview. Scribd. [Link]
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(N.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]
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(N.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
(2012). ChemInform Abstract: Gutknecht Pyrazine Synthesis. ResearchGate. [Link]
-
(2022). The reaction substrate scope of pyrazine derivatives. ResearchGate. [Link]
-
(2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
(2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. PMC. [Link]
-
(N.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(N.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Semantic Scholar. [Link]
-
(2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. [Link]
-
(2014). What are the mechanism of reaction in preparing pyrazine?. ResearchGate. [Link]
-
(2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
-
(2017). Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. [Link]
Sources
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- 2. Gutknecht Pyrazine Synthesis [drugfuture.com]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-(Bromomethyl)-5-isopropoxypyrazine
[1][2]
Executive Safety Summary
Compound Identity: 2-(Bromomethyl)-5-isopropoxypyrazine Functional Classification: Alkylating Agent / Halogenated Heterocycle Primary Hazards: Lachrymator , Corrosive (Causes severe skin burns/eye damage), Acute Toxicity .[1][2]
As a Senior Application Scientist, I must emphasize that the "Bromomethyl" moiety on the pyrazine ring is the critical functional group driving both the synthesis utility and the disposal hazard of this compound. It acts as a potent electrophile (alkylating agent).[1] Improper disposal can lead to delayed severe burns, respiratory distress, or environmental persistence.
The Core Directive: Do not treat this simply as "organic waste." It requires specific segregation as Halogenated Organic Waste and, in cases of spills or residue, chemical deactivation (quenching) before disposal.
Waste Stream Classification & Segregation
Effective disposal starts with correct classification. This compound must be segregated to prevent incompatible reactions (e.g., rapid exothermic polymerization or hydrolysis) in the waste drum.[1]
| Waste Category | Classification Code (General) | Segregation Requirement |
| Solid Waste | Halogenated Organic Solid | Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases (e.g., NaOH pellets), which can trigger violent elimination reactions.[1][2] |
| Liquid Waste | Halogenated Solvent Waste | Segregate from aqueous acidic waste.[1] Ensure pH is neutral-to-basic (pH 7-9) if mixed with other organics to prevent acid-catalyzed hydrolysis and gas evolution.[1][2] |
| Glassware/Sharps | Chemically Contaminated Sharps | Must be triple-rinsed with a solvent (DCM or Acetone) before disposal.[1][2] The rinsate is the hazardous waste. |
The "Self-Validating" Quenching Protocol
For deactivating spills, cleaning glassware, or neutralizing small quantities (<5g).[1][2]
Scientific Logic: The bromomethyl group is susceptible to
Reagents:
-
Quenching Solution A: 10% w/v Sodium Thiosulfate in water.
-
Solvent Carrier: Acetone or Ethanol (to solubilize the lipophilic isopropoxypyrazine).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the residue/spill in a minimal amount of Acetone. The isopropoxy group makes this compound lipophilic; water alone will not contact the reactive site effectively.
-
Reaction: Slowly add Quenching Solution A (10:1 molar excess relative to the pyrazine).
-
Observation: The mixture may warm slightly (exothermic alkylation).[1]
-
-
Validation (The Check):
-
Disposal: The resulting solution is now a chemical waste (non-lachrymatory) but still contains organics.[1] Dispose of as Aqueous Chemical Waste .
Disposal Decision Tree (Visualized)
The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the waste.
Figure 1: Decision logic for segregating and processing waste streams to ensure compliance and safety.
Emergency Spill Response
In the event of a spill outside of containment (fume hood), immediate action is required due to the lachrymatory nature of the compound.
-
Evacuate & Ventilate: Clear the area immediately. The bromomethyl group releases vapors that cause immediate eye tearing and respiratory irritation.
-
PPE Upgrade: Do not re-enter without Double Nitrile Gloves , Goggles , and a Respirator (Organic Vapor cartridge) or SCBA if the spill is large (>100mL).[1]
-
Containment: Dike the spill with absorbent pads or vermiculite.
-
Deactivation (In-situ):
-
Cover the spill with the Quenching Solution (10% Sodium Thiosulfate).[1]
-
Allow to sit for 20 minutes to neutralize the alkylating potential.
-
-
Collection: Scoop the absorbent material into a wide-mouth jar. Label as "Debris from Alkyl Bromide Spill - Contains Sulfur."[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12752238, 2-(Bromomethyl)pyrazine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
